molecular formula C16H9NO2 B1207036 2-Nitropyrene CAS No. 789-07-1

2-Nitropyrene

Cat. No.: B1207036
CAS No.: 789-07-1
M. Wt: 247.25 g/mol
InChI Key: MAZCGYFIOOIVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitropyrene is a member of pyrenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZCGYFIOOIVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)[N+](=O)[O-])C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229368
Record name 2-Nitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789-07-1
Record name 2-Nitropyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=789-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0F8R15CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Nitropyrene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Reference Standard & Toxicological Mechanism Guide

Executive Summary: The Atmospheric Isomer

While 1-nitropyrene is the dominant marker for direct diesel exhaust emissions, 2-nitropyrene (2-NP) represents a distinct class of atmospheric transformation products. Unlike its isomer, 2-NP is rarely formed during primary combustion. Instead, it is generated photochemically in the atmosphere via the reaction of pyrene with hydroxyl radicals (


OH) in the presence of 

.

For researchers, this distinction is critical: the presence of 2-NP in particulate matter (PM) samples serves as a specific tracer for aged air masses and secondary atmospheric reactions, rather than fresh emission sources. This guide details the physicochemical identity, synthesis logic, and metabolic activation pathways of this potent mutagen.[1]

Part 1: Physicochemical Identity & Data Profile[2]

The following data constitutes the primary validation criteria for Reference Standards used in HPLC and GC-MS workflows.

ParameterTechnical Specification
Chemical Name This compound
CAS Registry Number 789-07-1
Molecular Formula

Molecular Weight 247.25 g/mol
Exact Mass 247.0633 Da
Appearance Yellow crystalline solid
Melting Point 196–199 °C
Solubility Soluble in Toluene, DCM, DMSO; Insoluble in Water
SMILES c1cc2cc(ccc2c3c1cc(cc3)[O-])

Critical Note on Isomerism: Do not confuse with 1-Nitropyrene (CAS 5522-43-0) . 1-Nitropyrene has the nitro group at the most reactive site for electrophilic substitution. This compound places the nitro group at a nodal position that is inaccessible via direct nitration of pyrene, necessitating the specific synthetic route detailed below.

Part 2: Synthesis & Purification Protocol

The Tetrahydropyrene Route

Because direct nitration of pyrene yields almost exclusively 1-nitropyrene, the synthesis of this compound requires a "blocking and activation" strategy using partial hydrogenation.

Mechanistic Logic[2]
  • Hydrogenation: Pyrene is reduced to 4,5,9,10-tetrahydropyrene. This changes the electronic character of the ring system, directing electrophilic attack to the 2-position (which corresponds to the meta-position relative to the alkyl bridges in the biphenyl-like substructure).

  • Nitration: The tetrahydropyrene is nitrated.

  • Aromatization: The ring is re-oxidized (dehydrogenated) to restore the fully aromatic pyrene system.

Workflow Diagram (DOT)

SynthesisRoute Pyrene Pyrene (Start) TetraHP 4,5,9,10-Tetrahydropyrene (Intermediate A) Pyrene->TetraHP H2 / Pd-C (Reduction) NitroTetra 2-Nitro-4,5,9,10-tetrahydropyrene (Intermediate B) TetraHP->NitroTetra HNO3 / Ac2O (Nitration) NitroPyrene This compound (Final Product) NitroTetra->NitroPyrene DDQ or Pd-C/Heat (Dehydrogenation)

Caption: The indirect synthesis route required to access the 2-position, bypassing the natural 1-position selectivity of pyrene.

Part 3: Toxicological Mechanism (Metabolic Activation)[1]

This compound is a pro-mutagen. It is biologically inert until metabolized by cellular enzymes. The primary mechanism of genotoxicity is nitroreduction , which occurs efficiently in both bacterial systems (Ames test) and mammalian hepatic systems under hypoxic conditions.

The Pathway to DNA Damage
  • Nitroreduction: Cytosolic nitroreductases reduce the

    
     group to a nitroso (
    
    
    
    ) and then a hydroxylamine (
    
    
    ) intermediate.
  • Esterification (Phase II): N-acetyltransferases (NAT) or sulfotransferases convert the hydroxylamine into an unstable ester (e.g., N-acetoxy).

  • Nitrenium Ion Formation: Spontaneous loss of the ester group generates a highly electrophilic nitrenium ion.

  • Adduct Formation: The nitrenium ion covalently binds to the C8 position of Guanine in DNA, causing replication errors.

Activation Pathway Diagram (DOT)

Metabolism NP This compound Nitroso 2-Nitrosopyrene NP->Nitroso Nitroreductase (+2e-) NOH N-hydroxy-2-aminopyrene (Proximate Carcinogen) Nitroso->NOH Nitroreductase (+2e-) Nitrenium Nitrenium Ion (Ultimate Carcinogen) NOH->Nitrenium NAT / SULT (Activation) DNA DNA Adduct (dG-C8-Aminopyrene) Nitrenium->DNA Covalent Binding

Caption: The bioactivation cascade transforming 2-NP from an inert compound to a DNA-alkylating agent.

Part 4: Analytical Methodology

Detecting this compound in environmental or biological matrices requires high specificity due to the abundance of interfering PAHs.

Recommended Protocol: GC-MS/MS (Triple Quadrupole)

While HPLC with fluorescence detection (HPLC-FLD) is possible, it requires prior reduction of 2-NP to 2-aminopyrene (as nitro-PAHs are non-fluorescent). GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for direct quantification.

ParameterSetting / ConditionRationale
Column 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mmStandard separation of PAH isomers.
Carrier Gas Helium (1.2 mL/min)Optimal flow for mass transfer.
Ionization NICI (Negative Ion Chemical Ionization) Nitro-PAHs have high electron affinity. NICI using Methane as a reagent gas offers 10-100x higher sensitivity than Electron Impact (EI).
Target Ion m/z 247 (M•-)The molecular anion is stable in NICI.
Confirming Ion m/z 217 ([M-NO]⁻)Characteristic loss of NO.
Internal Standard d9-1-NitropyreneDeuterated analog corrects for extraction loss.
References
  • National Institute of Standards and Technology (NIST). this compound - CAS 789-07-1 Properties.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • IARC Working Group. Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 46. (1989). [Link]

  • Fu, P. P., et al. (1997).[4] Metabolism of isomeric nitrobenzo[a]pyrenes leading to DNA adducts and mutagenesis.[4] Mutation Research.[4] (Contextual grounding for nitro-PAH metabolic pathways).

  • Shimadzu Application News. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.[Link]

Sources

Technical Guide: Sources, Formation, and Analysis of 2-Nitropyrene in the Environment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitropyrene (2-NP) is a specific nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that serves as a definitive marker for atmospheric transformation. Unlike its isomer 1-nitropyrene, which is primarily emitted directly from diesel exhaust and combustion processes, this compound is formed almost exclusively via secondary gas-phase reactions of pyrene with hydroxyl (OH) or nitrate (NO3) radicals. Consequently, the detection of 2-NP in environmental samples provides irrefutable evidence of photochemical aging and atmospheric processing.

This guide details the mechanistic formation pathways, source apportionment logic, and validated analytical protocols required for the precise determination of 2-NP. It is designed for researchers requiring high-fidelity data to distinguish between primary emissions and secondary pollution events.

Part 1: Chemical Identity and Physicochemical Properties

Understanding the physicochemical behavior of 2-NP is a prerequisite for accurate sampling. Unlike lighter PAHs, 2-NP partitions significantly into the particulate phase (PM2.5/PM10) under ambient conditions, necessitating filter-based sampling strategies.

PropertyValue / DescriptionRelevance to Analysis
CAS Number 789-07-1Unique identifier for standards purchase.
Molecular Formula C16H9NO2MW = 247.25 g/mol .
Structure Nitro group at C2 positionSterically less hindered than 1-NP; affects elution order.
Phase Partitioning Semi-volatile (mostly particulate)Requires high-volume air sampling on quartz/Teflon filters.
Photostability ModerateSusceptible to photolysis; samples must be protected from light.

Part 2: Mechanisms of Formation

The presence of 2-NP is the result of radical-initiated oxidation of gas-phase pyrene. This process occurs through two distinct temporal pathways: daytime OH radical chemistry and nighttime NO3 radical chemistry.[1]

Daytime Formation (OH Radical Initiated)

In the presence of sunlight, the hydroxyl radical (OH•) initiates the reaction.

  • Radical Attack: The electrophilic OH• radical attacks the pyrene ring. While C1 is the most reactive site, the specific addition leading to 2-NP involves attack at positions that allow subsequent nitration at the C2 position.

  • Adduct Formation: A hydroxy-pyrene radical adduct is formed.

  • Nitration: This adduct reacts with NO2 (present in urban atmospheres) to form a nitro-hydroxy-dihydro-pyrene intermediate.

  • Elimination: Loss of a water molecule restores aromaticity, yielding this compound.

Nighttime Formation (NO3 Radical Initiated)

At night, when OH concentrations drop and NO3 radicals accumulate (formed from NO2 + O3), a similar addition-elimination mechanism occurs. The NO3 radical adds to the pyrene ring, followed by NO2 addition and HNO3 elimination.

Reaction Pathway Diagram

The following diagram illustrates the critical divergence between primary combustion (yielding 1-NP) and secondary atmospheric processing (yielding 2-NP).

G Pyrene Gas-Phase Pyrene Inter_OH [OH-Pyrene]• Adduct Pyrene->Inter_OH Attack Inter_NO3 [NO3-Pyrene]• Adduct Pyrene->Inter_NO3 Attack Combustion Diesel Combustion (High Temp) One_NP 1-Nitropyrene (Primary Marker) Combustion->One_NP Electrophilic Nitration OH_Radical OH• Radical (Daytime) OH_Radical->Inter_OH NO3_Radical NO3• Radical (Nighttime) NO3_Radical->Inter_NO3 Two_NP This compound (Secondary Marker) Inter_OH->Two_NP +NO2 / -H2O Inter_NO3->Two_NP +NO2 / -HNO3 NO2 + NO2

Caption: Divergent formation pathways of Nitropyrene isomers. 1-NP is a combustion artifact, while 2-NP is exclusively formed via atmospheric radical chemistry.

Part 3: Source Apportionment & The 2-NP/1-NP Ratio

The ratio of this compound to 1-nitropyrene is a robust diagnostic tool for source apportionment.

Parameter1-Nitropyrene (1-NP)This compound (2-NP)
Origin Primary Emission (Diesel Exhaust)Secondary Formation (Atmospheric)
Dominant Source Incomplete CombustionGas-phase Radical Reactions (OH/NO3)
Diagnostic Ratio DenominatorNumerator
The Diagnostic Logic
  • Ratio < 1: Indicates fresh diesel exhaust dominance. The air mass has not undergone significant photochemical aging.

  • Ratio > 5: Indicates "aged" air masses. The primary 1-NP has either deposited or the secondary formation of 2-NP has overwhelmed the primary signal.

  • Ratio ~ 10-100: Often observed in rural or remote areas where transport times allow for extensive photochemical processing of gas-phase pyrene.

Part 4: Validated Analytical Protocol

Accurate quantification of 2-NP requires separating it from its isomer 1-NP and other interfering nitro-PAHs. The following protocol utilizes Gas Chromatography with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) , which offers superior sensitivity (femtomole level) compared to standard EI-MS due to the high electron affinity of the nitro group.

Sample Collection
  • Medium: Quartz fiber filters (pre-baked at 450°C for 4 hours to remove organics).

  • Sampler: High-Volume Air Sampler (flow rate ~1.13 m³/min) or PM2.5 cyclone sampler.

  • Artifact Control: Use an ozone denuder upstream if possible to prevent on-filter degradation. Store samples at -20°C immediately after collection wrapped in aluminum foil (light protection).

Extraction & Cleanup Workflow

The extraction must be aggressive enough to desorb PAHs from soot particles but gentle enough to prevent degradation.

Workflow Sample Filter Sample (PM2.5 / PM10) Spike Add Internal Standard (d9-1-Nitropyrene) Sample->Spike Extract Extraction (DCM or Toluene via Ultrasonic/ASE) Spike->Extract Concentrate Concentration (Rotary Evaporator / N2 Blowdown) Extract->Concentrate Cleanup Cleanup (SPE) Silica or Alumina Cartridge Concentrate->Cleanup Remove polar interferences Analysis GC-NCI-MS Analysis (SLB-5ms or DB-5MS Column) Cleanup->Analysis Inject 1-2 µL

Caption: Analytical workflow for the determination of this compound in particulate matter.

Instrumental Parameters (GC-NCI-MS)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Reagent Gas: Methane (CH4) is critical for NCI to thermalize electrons.

  • Source Temp: 150°C (Lower temperatures often enhance NCI sensitivity for nitro-PAHs).

  • Monitoring Mode: Selected Ion Monitoring (SIM).

    • Target Ion: m/z 247 (Molecular ion M-).

    • Qualifier Ions: m/z 217 ([M-NO]-), m/z 201 ([M-NO2]-).

Technical Note: 2-NP elutes after 1-NP on standard non-polar columns. Ensure baseline resolution (R > 1.5) is achieved to prevent integration errors.

Part 5: Toxicological Context[4]

While 1-NP is the most abundant nitro-PAH, 2-NP exhibits distinct toxicological properties.

  • Mutagenicity: 2-NP is a potent direct-acting mutagen in Salmonella typhimurium strains (specifically TA98 and TA100).

  • Metabolic Activation: Unlike 1-NP, which is metabolized via nitroreduction, 2-NP mutagenicity is strongly linked to specific DNA adducts (N-(deoxyguanosin-8-yl)-2-aminopyrene).

  • Risk: Because it is formed in the atmosphere, populations downwind of urban centers may be exposed to higher relative proportions of 2-NP compared to those at the emission source.

References

  • Atkinson, R., & Arey, J. (1994). Atmospheric Chemistry of Gas-Phase Polycyclic Aromatic Hydrocarbons: Formation of Atmospheric Mutagens. Environmental Health Perspectives, 102(Suppl 4), 117–126. Link

  • Ciccioli, P., et al. (1996).[2] Formation and Transport of 2-Nitrofluoranthene and this compound of Photochemical Origin in the Troposphere. Journal of Geophysical Research: Atmospheres, 101(D14), 19567–19581. Link

  • Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region. Atmospheric Environment, 37(15), 2077–2091. Link

  • Feilberg, A., et al. (2001). Photolytic degradation of nitro-polycyclic aromatic hydrocarbons in ice and water. Environmental Science & Technology, 35(12), 2537–2541. Link

  • Finlayson-Pitts, B. J., & Pitts, J. N. (2000). Chemistry of the Upper and Lower Atmosphere: Theory, Experiments, and Applications. Academic Press. Link

Sources

Technical Guide: Environmental Fate, Transport, and Toxicological Profiling of 2-Nitropyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitropyrene (2-NP) represents a distinct class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) that serves as a critical marker for atmospheric transformation rather than direct combustion emission.[1] Unlike its isomer 1-nitropyrene (1-NP), which is the primary marker for diesel exhaust, 2-NP is almost exclusively formed via secondary atmospheric reactions of pyrene with hydroxyl (OH) and nitrate (NO3) radicals.

This guide synthesizes the physicochemical behavior, atmospheric radical chemistry, and metabolic activation pathways of 2-NP. It provides a self-validating analytical workflow for its quantification in particulate matter (PM2.5) and details the specific nitroreduction mechanisms leading to its potent mutagenicity.

Physicochemical Identity & Source Dynamics

To understand the fate of 2-NP, one must first distinguish it from primary nitro-PAHs. The environmental presence of 2-NP is a function of atmospheric residence time and radical availability, making it a proxy for "aged" air masses.

Comparative Identity
PropertyThis compound (2-NP)1-Nitropyrene (1-NP)Technical Implication
CAS Number 789-07-15522-43-0Distinct analytical standards required.
Origin Secondary: Atmospheric reaction of Pyrene + OH/NO3.Primary: Direct combustion (Diesel).2-NP/1-NP ratio indicates air mass age.
Log K_ow ~5.2 (Predicted)5.16High lipophilicity; rapid bioaccumulation.
Water Solubility < 5 µg/L13.5 µg/LParticle-bound transport dominates.
Vapor Pressure ~10⁻⁷ Pa (25°C)~10⁻⁶ Pa (25°C)Semi-volatile; partitions to PM2.5.
Source Apportionment Logic

The presence of 2-NP in an environmental sample confirms that the air mass has undergone photochemical processing.

  • Daytime Formation: Initiated by OH radical attack at the C-2 position of gas-phase pyrene, followed by NO₂ addition.

  • Nighttime Formation: Initiated by NO₃ radical attack.

  • Diagnostic Ratio: A ratio of [2-NP] / [1-NP] > 0.05 typically suggests significant atmospheric aging and secondary formation, as fresh diesel exhaust contains negligible 2-NP.

Atmospheric Fate & Transport[2]

The transport of 2-NP is governed by its gas-particle partitioning coefficient (


). Due to its high molecular weight and low vapor pressure, 2-NP rapidly adsorbs onto the carbonaceous core of fine particulate matter (PM2.5).
Radical-Initiated Formation Mechanism

The formation of 2-NP is a multi-step radical addition-elimination reaction. The regioselectivity of the OH attack on pyrene favors the 1-position, but the 2-position attack is the exclusive pathway leading to 2-NP in the gas phase due to steric constraints and stability of the intermediate adducts.

AtmosphericFate Pyrene Gas-Phase Pyrene Intermediate 2-Pyrenyl Radical Intermediate Pyrene->Intermediate Radical Attack OH_Radical + OH Radical (Daytime) OH_Radical->Intermediate NO3_Radical + NO3 Radical (Nighttime) NO3_Radical->Intermediate TwoNP This compound (2-NP) Intermediate->TwoNP Oxidation NO2 + NO2 NO2->TwoNP Photolysis Photolysis (Loss Pathway) TwoNP->Photolysis UV (hν) Deposition Wet/Dry Deposition (PM Bound) TwoNP->Deposition Adsorption to PM

Figure 1: Atmospheric formation and fate pathways of this compound. Note the dual formation pathways (day/night) and subsequent loss mechanisms.

Photostability and Long-Range Transport

While many nitro-PAHs undergo rapid photolysis (e.g., 9-nitroanthracene), 2-NP is relatively more photostable when adsorbed onto carbonaceous particles. This "shielding effect" allows 2-NP to undergo long-range atmospheric transport, depositing in terrestrial and aquatic ecosystems far from the original pyrene emission source.

Biotransformation & Toxicology[3]

For drug development professionals and toxicologists, the metabolic activation of 2-NP represents a critical area of concern. 2-NP is a direct-acting mutagen in Salmonella typhimurium (strains TA98 and TA100), meaning it does not require exogenous S9 activation. However, mammalian metabolism significantly amplifies its genotoxicity via nitroreduction.

Metabolic Activation Pathway

The toxicity of 2-NP is driven by the reduction of the nitro group to a hydroxylamine, which then forms covalent adducts with DNA.[2]

Key Enzymes:

  • Nitroreductases (Cytosolic): Catalyze the reduction of -NO₂ to -NHOH.[2]

  • Xanthine Oxidase: A primary enzyme in mammalian cytosolic reduction of 2-NP.[2]

  • O-Acetyltransferase (OAT): Further activates the hydroxylamine to an unstable ester, generating the nitrenium ion.

Metabolism NP This compound (Parent) Nitroso 2-Nitrosopyrene NP->Nitroso 2e- Reduction Nitroreductase Enzyme: Nitroreductase / Xanthine Oxidase Nitroreductase->Nitroso Hydroxylamine N-hydroxy-2-aminopyrene (Proximate Carcinogen) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Acid/Enzymatic catalysis Adduct1 dG-C8-2-AP (Deoxyguanosine Adduct) Nitrenium->Adduct1 Covalent Binding Adduct2 dA-C8-2-AP (Deoxyadenosine Adduct) Nitrenium->Adduct2 Covalent Binding

Figure 2: Metabolic activation of this compound leading to specific DNA adduct formation.[1][2] The formation of the dA-C8 adduct is notably higher for 2-NP compared to 1-NP.

Toxicological Mechanism

Research indicates that 2-NP forms DNA adducts primarily at the C8 position of deoxyguanosine (dG) and deoxyadenosine (dA).

  • Adduct Specificity: Unlike 1-NP, which predominantly forms dG adducts, 2-NP shows a significant capacity to form dA-C8-2-aminopyrene .

  • Implication: This specific affinity for adenosine residues correlates with its high mutagenic potency (frameshift mutations) in bacterial assays.

Analytical Methodologies

Accurate quantification of 2-NP in environmental matrices (PM2.5 filters) or biological tissue requires high sensitivity due to its low ambient concentrations (pg/m³ range). The following protocol utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Validated Workflow

Reagents:

  • Solvent: Dichloromethane (DCM) / Acetone (1:1 v/v) – Why? Maximizes extraction efficiency from carbonaceous soot.

  • Internal Standard: d9-1-Nitropyrene or d9-2-Nitropyrene (if available) – Why? Corrects for matrix effects and injection variability.

Step-by-Step Protocol:

  • Sample Preparation (PM Filters):

    • Cut PM2.5 quartz fiber filter into fragments.

    • Spike with 50 µL of deuterated Internal Standard (200 ng/mL).

  • Extraction:

    • Technique: Microwave-Assisted Extraction (MAE).[3]

    • Parameters: 15 min ramp to 100°C, hold for 20 min.

    • Alternative: Ultrasonic extraction (3 x 30 min) if MAE is unavailable.

  • Purification (Crucial Step):

    • Pass extract through a silica gel solid-phase extraction (SPE) cartridge.

    • Elute interfering alkanes with hexane (discard).

    • Elute Nitro-PAHs with Hexane/DCM (1:1).

    • Concentrate to 200 µL under gentle nitrogen stream.

  • Instrumental Analysis (GC-MS/MS):

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium (1.2 mL/min).

    • Ionization: Negative Chemical Ionization (NCI) using Methane reagent gas creates [M]⁻ or [M-NO]⁻ ions with higher selectivity than EI.

    • MRM Transition: Monitor m/z 247 → 217 (Loss of NO) and m/z 247 → 201 (Loss of NO₂).

AnalyticalWorkflow Sample PM2.5 Filter Sample Spike Spike Internal Std (d9-Nitropyrene) Sample->Spike Extract Microwave Extraction (DCM:Acetone 1:1) Spike->Extract Cleanup Silica SPE Cleanup (Remove Alkanes) Extract->Cleanup Concentrate N2 Evaporation to 200 µL Cleanup->Concentrate Analysis GC-MS/MS (NCI Mode) Target: m/z 247 -> 217 Concentrate->Analysis

Figure 3: Analytical workflow for the extraction and quantification of this compound from air particulate matter.[4][5]

References

  • Atkinson, R., & Arey, J. (1994). Atmospheric Chemistry of Gas-Phase Polycyclic Aromatic Hydrocarbons: Formation of Atmospheric Mutagens. Environmental Health Perspectives, 102(Suppl 4), 117–126.[6] Link

  • Feilberg, A., et al. (2001). Photolytic degradation of nitro-polycyclic aromatic hydrocarbons in ice and water. Environmental Science & Technology, 35(12), 2537-2541.
  • Fu, P. P., et al. (1991). Identification of the major metabolites and DNA adducts formed from this compound in vitro. Carcinogenesis, 12(3), 475–479. Link

  • Nielsen, T. (1984). Reactivity of Polycyclic Aromatic Hydrocarbons toward Nitrating Species. Environmental Science & Technology, 18(3), 157–163.
  • IARC Working Group. (2014). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[4][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. Link

Sources

Technical Guide: Photochemical Origin of 2-Nitropyrene in the Troposphere

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photochemical origin, experimental validation, and toxicological significance of 2-Nitropyrene, designed for researchers in environmental chemistry and toxicology.

Executive Summary

This compound (2-NP) is a critical atmospheric marker used to distinguish between primary combustion emissions and secondary atmospheric processing. Unlike its structural isomer 1-Nitropyrene (1-NP), which is abundant in direct diesel exhaust, 2-NP is formed almost exclusively through gas-phase photochemical reactions initiated by hydroxyl (OH) radicals.

This distinction allows researchers to perform source apportionment with high fidelity: a high 2-NP/1-NP ratio indicates an "aged" air mass dominated by secondary organic aerosol (SOA) formation, while a low ratio suggests fresh combustion emissions. This guide delineates the precise kinetic mechanism of 2-NP formation, the smog chamber protocols required to replicate it, and its heightened mutagenic potential compared to primary isomers.

Part 1: Mechanistic Pathways

The OH-Initiated Formation Mechanism

The formation of 2-NP is a multi-step radical chain reaction. While electrophilic nitration (standard combustion chemistry) favors the 1-position of pyrene due to electron density distribution, the gas-phase radical mechanism allows for substitution at the 2-position.

The Reaction Sequence:

  • Initiation: An OH radical attacks the pyrene ring. While attack at the 1-position is kinetically favored, the resulting hydroxy-pyrenyl radical adduct is resonant-stabilized.

  • Propagation (NOx Dependence): The OH-pyrene adduct reacts with Nitrogen Dioxide (NO₂). This step is in direct competition with O₂. High NOx environments favor nitration; low NOx environments favor oxidation to quinones.

  • Termination/Elimination: The intermediate undergoes water elimination (dehydration) to restore aromaticity, locking the nitro group into the 2-position.

Pathway Visualization

The following diagram illustrates the divergence between primary (1-NP) and secondary (2-NP) formation pathways.

G Pyrene Gas-Phase Pyrene Adduct [OH-Pyrene Adduct]• Pyrene->Adduct Attack at C1/C2 Combustion Direct Combustion (Electrophilic Nitration) Pyrene->Combustion OH + •OH Radical (Daytime Photochemistry) OH->Adduct NP2 This compound (Secondary Marker) Adduct->NP2 +NO₂ / -H₂O (Specific Isomerization) NO2 + NO₂ NP1 1-Nitropyrene (Primary Emission) Combustion->NP1 Direct Emission

Figure 1: Mechanistic divergence of Pyrene nitration. This compound is the specific product of OH-radical initiated photochemistry, whereas 1-Nitropyrene dominates primary combustion emissions.

Part 2: Experimental Validation (Smog Chamber Protocol)

To validate the formation of 2-NP, researchers utilize environmental simulation chambers (Smog Chambers). The following protocol ensures data integrity by controlling for wall losses and competing oxidative pathways.

Core Protocol: Gas-Phase Generation

Objective: Synthesize 2-NP from Pyrene under controlled atmospheric conditions.

StepProcedureTechnical Rationale
1. Preparation Flush Teflon (FEP) chamber (>5 m³) with purified dry air for 12h. Irradiate with UV to remove background organics.Minimizes "memory effects" from previous experiments that could induce artifact formation.
2. Injection Inject Pyrene via heated manifold (sublimation) or solvent evaporation. Target conc: ~100-500 ppb.Gas-phase reaction requires Pyrene to be fully volatilized; avoid particle condensation early on.
3. NOx Control Inject NO and NO₂ to achieve a specific ratio (e.g., 2:1). Target NOx: 100-500 ppb.Controls the competition between OH-adduct reaction with NO₂ vs. O₂.
4. Initiation Inject OH precursor: Methyl Nitrite (

) or

. Turn on blacklights (UV

nm).
Methyl nitrite photolysis provides a burst of OH radicals to jumpstart the reaction without excessive ozone interference.
5. Sampling Collect gas phase on Tenax TA or XAD-4 resin; particles on Quartz Fiber Filters .2-NP is semi-volatile; reliable quantification requires analysis of both gas and particle phases.
Analytical Workflow (GC-MS/NCI)

Due to the low yield of secondary nitration (<1%), standard Electron Impact (EI) ionization is often insufficient. Negative Chemical Ionization (NCI) using methane as a reagent gas is the gold standard.

  • Instrument: GC-MS (e.g., Agilent 5977).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Mode: NCI (SIM mode). Monitor ions [M]- (m/z 247).

  • Differentiation: 2-NP elutes after 1-NP. Retention time verification with authentic standards is mandatory.

Part 3: Toxicological & Environmental Context

Isomer-Specific Mutagenicity

For drug development and toxicology professionals, the distinction between 1-NP and 2-NP is not merely chemical but biological. This compound exhibits significantly higher mutagenic potency in specific bacterial assays, suggesting that "aged" atmospheric pollution may carry a different toxicity profile than fresh exhaust.

Comparative Data Profile:

Feature1-Nitropyrene (1-NP)This compound (2-NP)
Primary Source Diesel Exhaust, Coal CombustionAtmospheric Photochemistry (Secondary)
Formation Initiator Electrophilic Nitration / Heterogeneous

Gas-phase OH Radical
Mutagenicity (Ames TA98) High (Direct-acting)Very High (Often > 1-NP)
Metabolic Activation Nitroreduction to N-hydroxy-1-aminopyreneNitroreduction; distinct DNA adducts formed
Atmospheric Ratio Dominant in urban centers (fresh)Dominant in rural/downwind areas (aged)
Experimental Workflow Visualization

The following diagram outlines the complete validation lifecycle, from chamber generation to biological assay.

Experiment Chamber Smog Chamber (Pyrene + NOx + UV) Sampling Sampling Train (XAD Resin + Quartz Filter) Chamber->Sampling 4-6 Hours Irradiation Extraction Solvent Extraction (DCM/Acetone) Sampling->Extraction GCMS GC-MS (NCI Mode) Quantify 2-NP vs 1-NP Extraction->GCMS Chemical ID BioAssay Ames Test (TA98) Mutagenicity Assessment Extraction->BioAssay Biological Activity

Figure 2: Integrated workflow for the generation, chemical identification, and toxicological assessment of secondary nitro-PAHs.

References

  • Atkinson, R., & Arey, J. (1994).[1] Atmospheric Chemistry of Gas-Phase Polycyclic Aromatic Hydrocarbons: Formation of Atmospheric Mutagens. Environmental Health Perspectives.

  • Ciccioli, P., et al. (1996). Formation of this compound from the reaction of OH radicals with pyrene in the gas phase.[2] Atmospheric Environment.

  • Feilberg, A., et al. (2001). Photochemical formation of 2-nitrofluoranthene and this compound in the gas phase. Atmospheric Environment.

  • Nielsen, T. (1989). Traffic contribution of polycyclic aromatic hydrocarbons in the center of a large city. Atmospheric Environment.

  • Watanabe, T., et al. (1996). Mutagenicity of this compound and its metabolically activated intermediates. Mutation Research/Genetic Toxicology.

Sources

toxicological effects of 2-Nitropyrene exposure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Characterization and Mechanism of Action of 2-Nitropyrene

Executive Summary

This compound (2-NP) is a potent mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in atmospheric particulate matter. Unlike its isomer 1-nitropyrene (1-NP), which is primarily emitted from diesel exhaust, 2-NP is largely formed via secondary atmospheric reactions involving radical attack on pyrene. This distinct origin pathway correlates with a significantly higher mutagenic potency in Salmonella typhimurium assays. This guide provides a rigorous technical analysis of the 2-NP toxicological profile, elucidating the metabolic activation pathways that lead to specific DNA adduct formation and outlining validated protocols for their detection.

Chemical Identity & Environmental Relevance

2-NP poses a unique challenge in environmental toxicology due to its formation mechanism. While primary combustion emits 1-NP, 2-NP is generated in the atmosphere through the reaction of pyrene with hydroxyl (OH) or nitrate (NO3) radicals in the presence of nitrogen oxides (NOx).

  • CAS Number: 789-07-1

  • Molecular Formula: C16H9NO2

  • Key Differentiator: The nitro group at the C2 position renders the molecule more susceptible to nitroreduction-mediated genotoxicity compared to the C1 isomer.

Table 1: Environmental Source & Potency Comparison

CompoundPrimary SourceFormation MechanismMutagenic Potency (Ames TA98)Primary DNA Adduct
1-Nitropyrene Diesel ExhaustDirect CombustionModerate (+/- S9)dG-C8-AP
This compound Atmospheric PMRadical Reaction (OH/NO3)High (Direct Acting)dG-C8-AP & dA-C8-AP

Metabolic Activation & Pharmacokinetics

The toxicity of 2-NP is driven by bioactivation. Unlike parent PAHs that require ring oxidation (CYP450-mediated), 2-NP is primarily activated via nitroreduction . This pathway is critical for researchers designing in vitro assays, as standard S9 fractions (oxidative) may not fully capture its potency without specific nitroreductase activity.

The Nitroreduction Pathway
  • Initial Reduction: Mammalian cytosolic nitroreductases (or bacterial equivalents in Ames tests) reduce the nitro group (-NO2) to a nitroso intermediate (-NO), and subsequently to the proximate carcinogen, N-hydroxy-2-aminopyrene (N-OH-2-AP) .

  • Esterification: N-OH-2-AP is further metabolized by O-acetyltransferases (OAT) to form an unstable N-acetoxy ester.

  • DNA Binding: Spontaneous heterolysis of the ester generates a highly electrophilic nitrenium ion. This ion covalently binds to the C8 position of Deoxyguanosine (dG) and Deoxyadenosine (dA).

Critical Insight: The formation of the dA-C8-AP adduct is unique to 2-NP (relative to 1-NP) and is strongly correlated with its higher mutagenicity in TA98 and TA100 strains.

Visualization of Signaling Pathway

G NP2 This compound (2-NP) N_OH N-hydroxy-2-aminopyrene (Proximate Carcinogen) NP2->N_OH Reduction (-2O, +2H) Nitroreductase Enzyme: Nitroreductase (Cytosolic/Bacterial) Nitroreductase->N_OH N_Acetoxy N-acetoxy-2-aminopyrene (Unstable Ester) N_OH->N_Acetoxy Acetylation OAT Enzyme: O-Acetyltransferase OAT->N_Acetoxy Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_Acetoxy->Nitrenium Heterolysis DNA Genomic DNA Nitrenium->DNA Covalent Binding Adduct_G dG-C8-AP Adduct (Guanine Binding) DNA->Adduct_G Adduct_A dA-C8-AP Adduct (Adenine Binding) DNA->Adduct_A

Figure 1: Metabolic activation pathway of this compound leading to genotoxic DNA adducts.

Genotoxicity & Carcinogenicity Profile

Mutagenicity Assays

2-NP exhibits "super-mutagenicity" in the Ames test.

  • Strain Specificity: Highly active in S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Nitroreductase Dependence: Activity is significantly reduced in nitroreductase-deficient strains (TA98NR), confirming the obligatory role of nitroreduction described in Section 3.1.

  • Potency: 2-NP induces approximately 2-10x more revertants per nanomole than 1-NP in standard assays.

Carcinogenicity

In mammalian models (specifically Sprague-Dawley rats), 2-NP administration has been linked to:

  • Mammary Gland Tumors: High incidence of adenocarcinomas.

  • Histiocytomas: Malignant fibrous histiocytomas at the site of injection.

  • Systemic Toxicity: Unlike some PAHs that are locally active, the metabolic derivatives of 2-NP can circulate, posing systemic carcinogenic risks.

Experimental Protocol: 32P-Postlabeling for DNA Adduct Detection

To rigorously assess 2-NP exposure, quantification of DNA adducts is the gold standard. The 32P-postlabeling assay is recommended due to its high sensitivity (1 adduct per


 nucleotides), capable of detecting the specific dG-C8-AP and dA-C8-AP adducts.
Protocol Workflow

Reagents Required:

  • Micrococcal Nuclease (MN)[1]

  • Spleen Phosphodiesterase (SPD)

  • Nuclease P1 (NuP1)

  • T4 Polynucleotide Kinase (T4 PNK)

  • [

    
    -32P]ATP (Specific activity > 3000 Ci/mmol)
    

Step-by-Step Methodology:

  • DNA Digestion:

    • Incubate

      
       of isolated DNA with MN and SPD at 
      
      
      
      for 3.5 hours.
    • Mechanism:[1][2][3][4][5][6] This hydrolyzes DNA into deoxyribonucleoside 3'-monophosphates (Np).[1]

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the digest with Nuclease P1 at

      
       for 45 minutes.
      
    • Causality: NuP1 dephosphorylates normal nucleotides (dAp, dGp, dCp, dTp) to nucleosides, but is inhibited by bulky adducts. This selectively preserves adducted nucleotides (Xp) as 3'-monophosphates.

  • Radiolabeling:

    • Incubate the enriched fraction with T4 PNK and [

      
      -32P]ATP.[1]
      
    • Reaction:

      
      .
      
    • This converts adducted monophosphates into 5'-32P-labeled bisphosphates.

  • Separation (TLC):

    • Apply labeled samples to PEI-cellulose TLC plates.

    • Perform multidirectional chromatography using high-salt urea solvents to separate adducts from residual normal nucleotides.

  • Quantification:

    • Expose TLC plates to a storage phosphor screen.

    • Quantify using a phosphorimager. Calculate Relative Adduct Labeling (RAL).

Visualization of Experimental Workflow

Protocol Sample Tissue/Cell Sample DNA_Iso DNA Isolation Sample->DNA_Iso Digest Enzymatic Digestion (MN + SPD) DNA_Iso->Digest Yields 3'-dNMPs Enrich Adduct Enrichment (Nuclease P1) Digest->Enrich Removes Normal dNMPs Label 32P-Labeling (T4 PNK + ATP) Enrich->Label 5'-Phosphorylation TLC TLC Separation (PEI-Cellulose) Label->TLC Bisphosphates Quant Phosphorimaging (Data Output) TLC->Quant Adduct Spots

Figure 2: 32P-Postlabeling workflow for high-sensitivity detection of 2-NP DNA adducts.

References

  • Fu, P. P., et al. (1985). Metabolism of nitro-polycyclic aromatic hydrocarbons. Drug Metabolism Reviews , 16(1-2), 177-202. Link

  • Herreno-Saenz, D., et al. (1995). Identification of the DNA adducts formed by the neoplastic metabolite of this compound in rats. Chemical Research in Toxicology , 8(2), 269-277. Link

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols , 2(11), 2772-2781. Link

  • IARC Working Group. (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans , Vol 46. Link

  • Tokiwa, H., & Ohnishi, Y. (1986). Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. Critical Reviews in Toxicology , 17(1), 23-60. Link

Sources

Technical Guide: Metabolism and Biological Effects of 2-Nitropyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitropyrene (2-NP) represents a distinct class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). While it is less environmentally abundant than its structural isomer 1-nitropyrene (1-NP), 2-NP exhibits significantly higher direct-acting mutagenicity in specific bacterial bioassays. This guide provides a technical analysis of the metabolic activation pathways, DNA adduct formation, and experimental protocols required to study this compound. It is designed for toxicologists and drug metabolism researchers requiring precise, actionable data.

Physicochemical Identity & Environmental Context

Unlike 1-NP, which is primarily formed during combustion (diesel exhaust), 2-NP is largely formed via atmospheric reactions of pyrene with nitrogen oxides and hydroxyl radicals. This distinct genesis pathway leads to different environmental distribution profiles.

PropertyData
CAS Number 789-07-1
Molecular Formula C₁₆H₉NO₂
Molecular Weight 247.25 g/mol
Key Distinction Formed via radical-initiated atmospheric reactions, not direct combustion.
IARC Classification Group 3 (Not classifiable as to carcinogenicity to humans), primarily due to limited animal data compared to 1-NP.

Metabolic Pathways: The Activation/Detoxification Switch

The biological impact of 2-NP is dictated by a "metabolic switch" between nitroreduction (activation) and ring oxidation (often detoxification, though not exclusively).

Pathway A: Nitroreduction (Bioactivation)

This is the primary pathway for genotoxicity, particularly in anaerobic environments (e.g., intestinal microflora) and specific mammalian tissues.

  • Enzymatic Reduction: Nitroreductases (bacterial or mammalian cytosolic enzymes like xanthine oxidase) reduce the nitro group (-NO₂) to a nitroso intermediate (-NO).

  • Formation of Hydroxylamine: Further reduction yields N-hydroxy-2-aminopyrene (N-OH-2-AP) . This is the proximate carcinogen.

  • O-Esterification: In mammalian systems, N-OH-2-AP can be further activated by acetyltransferases (NATs) or sulfotransferases (SULTs) to form unstable esters.

  • Nitrenium Ion Formation: The ester breaks down to form a highly electrophilic nitrenium ion, which covalently binds to DNA.

Pathway B: Ring Oxidation (Cytochrome P450 Mediated)

Cytochrome P450 enzymes (specifically CYP1A family members) catalyze the oxidation of the aromatic ring.

  • Mechanism: Introduction of an oxygen atom to form phenols or dihydrodiols.

  • Outcome: While often a clearance pathway, ring oxidation can occasionally produce reactive epoxides, though this is secondary to the nitroreduction pathway for 2-NP mutagenicity.

Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation between activation and oxidation.

G Substrate This compound Nitroreductase Nitroreductase / Xanthine Oxidase Substrate->Nitroreductase CYP Cytochrome P450 (Ring Oxidation) Substrate->CYP Nitroso 2-Nitrosopyrene Nitroreductase->Nitroso Phenols Hydroxy-2-nitropyrenes (Phase I Metabolites) CYP->Phenols NAT Acetyltransferase (NAT) Nitrenium Nitrenium Ion (Ultimate Carcinogen) NAT->Nitrenium N_OH N-hydroxy-2-aminopyrene (Proximate Carcinogen) Nitroso->N_OH N_OH->NAT Adduct dG-C8-2-aminopyrene (Major DNA Adduct) Nitrenium->Adduct Covalent Binding

Figure 1: Metabolic activation of this compound via nitroreduction versus ring oxidation.

Molecular Mechanism of Genotoxicity

The mutagenicity of 2-NP is driven by the formation of specific DNA adducts.[1]

  • Primary Adduct: N-(deoxyguanosin-8-yl)-2-aminopyrene (dG-C8-2-AP) .

  • Mechanism: The electrophilic nitrenium ion attacks the C8 position of guanine.

  • Biological Consequence: This adduct causes significant distortion of the DNA helix, leading to replication errors. In Salmonella typhimurium strains (TA98), this results in frameshift mutations (specifically -2 deletions in CG-rich regions), explaining the compound's high potency in Ames tests compared to 1-NP.

Experimental Protocols

To study the metabolism and effects of 2-NP, researchers must use rigorous in vitro systems. The following protocol details a microsomal incubation assay optimized for hydrophobic nitro-PAHs.

Protocol: In Vitro Microsomal Metabolism Assay

Objective: Quantify metabolite formation and DNA adduct potential.

Reagents:

  • Liver Microsomes (Human or Rat, induced with Aroclor 1254 for max activity).

  • NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: this compound (dissolved in DMSO; final DMSO <1%).

Workflow:

  • Preparation: Thaw microsomes on ice. Prepare buffer containing 3 mM MgCl₂.

  • Pre-incubation: Mix microsomes (1 mg protein/mL) with buffer and 2-NP (10-50 µM). Incubate at 37°C for 3 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for 30–60 minutes in a shaking water bath. Note: For anaerobic nitroreduction studies, purge the system with Nitrogen gas or Argon.

  • Termination: Stop reaction by adding ice-cold ethyl acetate or methanol (1:1 v/v).

  • Extraction: Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 10 minutes.

  • Analysis: Remove organic layer, evaporate to dryness under nitrogen, reconstitute in mobile phase, and analyze via HPLC-UV/Fluorescence or LC-MS/MS.

Visualization of Experimental Workflow

Protocol Step1 1. Microsome Thaw (On Ice) Step2 2. Pre-Incubation (Buffer + 2-NP) Step1->Step2 Step3 3. Initiation (+ NADPH) Step2->Step3 Step4 4. Incubation (37°C, 30-60 min) Step3->Step4 Step5 5. Quench (+ Ethyl Acetate) Step4->Step5 Step6 6. Analysis (LC-MS/MS) Step5->Step6

Figure 2: Step-by-step workflow for in vitro microsomal metabolism of this compound.

Comparative Analysis: 1-NP vs. 2-NP

Understanding the distinction between these isomers is critical for accurate risk assessment.

Feature1-Nitropyrene (1-NP)This compound (2-NP)
Primary Source Diesel exhaust (Combustion)Atmospheric reactions (Radical initiation)
Mutagenicity (Ames TA98) ModerateHigh (Stronger direct-acting mutagen)
Major DNA Adduct dG-C8-1-aminopyrenedG-C8-2-aminopyrene
Metabolic Requirement Requires ring oxidation or nitroreductionReadily activated by nitroreductases
Carcinogenicity IARC Group 2A (Probable)IARC Group 3 (Not Classifiable - Data limited)

References

  • Fu, P. P., & Herreno-Saenz, D. (1999). Nitro-polycyclic aromatic hydrocarbons: a class of genotoxic environmental pollutants. Environmental Carcinogenesis & Ecotoxicology Reviews. Link

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 46.[3] Link

  • Herreno-Saenz, D., et al. (1995). Identification of the DNA adducts formed by the neoplastic metabolite of this compound.[1] Chemical Research in Toxicology. Link

  • West, R. W., & Rowland, K. L. (1994). In vitro metabolism and mutagenicity of this compound.[1] Mutation Research/Genetic Toxicology. Link

Sources

Technical Monograph: Carcinogenic Potential & Mechanistic Toxicology of 2-Nitropyrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph and experimental roadmap for investigating the toxicological profile of 2-Nitropyrene (2-NP) . Unlike its well-characterized isomer 1-Nitropyrene, 2-NP represents a critical data gap in environmental oncology: a potent mutagen with inadequate in vivo carcinogenicity data.

Part 1: Executive Summary & Physicochemical Profile

The this compound Paradox

While 1-Nitropyrene (1-NP) is the primary marker for diesel exhaust exposure, This compound (2-NP) is almost exclusively of photochemical origin . It is formed in the atmosphere via the reaction of pyrene with hydroxyl radicals (


OH) during daylight.

Despite being a more potent direct-acting mutagen in specific bacterial assays than 1-NP, 2-NP remains classified as Group 3 (Not classifiable as to its carcinogenicity to humans) by IARC due to a lack of sufficient animal bioassays. This guide outlines the known mechanistic pathways and defines the rigorous experimental protocols required to definitively assess its carcinogenic risk.

Comparative Profile: 1-NP vs. 2-NP
Feature1-Nitropyrene (1-NP)This compound (2-NP)
Primary Source Direct combustion (Diesel exhaust)Atmospheric transformation (Photochemical)
Formation Mechanism Electrophilic nitration of pyreneRadical-initiated reaction (

OH + Pyrene)
Mutagenicity (Ames) Potent (+S9 required for some strains)Extremely Potent (Direct-acting, -S9)
Major DNA Adduct dG-C8-AP (Deoxyguanosine)dG-C8-AP AND dA-C8-AP (Deoxyadenosine)
Carcinogenicity Established (Lung, Liver, Mammary)Inadequate Evidence (Data Gap)

Part 2: Mechanism of Action (MoA) & Metabolic Activation

The carcinogenic potential of nitroarenes is dictated by their metabolic activation.[1] 2-NP undergoes a distinct activation pathway compared to 1-NP, characterized by the formation of a unique deoxyadenosine adduct which correlates with its high mutagenic potency.

Metabolic Pathway Visualization

The following diagram illustrates the divergent pathways of 2-NP metabolism: Nitroreduction (Activation) versus Ring Oxidation (Detoxification).

G cluster_ox Ring Oxidation (Detoxification) cluster_red Nitroreduction (Bioactivation) NP2 This compound (2-NP) OH_NP 6-Hydroxy-2-Nitropyrene NP2->OH_NP CYP450 (Aerobic) Nitroso 2-Nitrosopyrene NP2->Nitroso Nitroreductases (Anaerobic/Hypoxic) Conj Glucuronide/Sulfate Conjugates (Excretion) OH_NP->Conj N_OH N-Hydroxy-2-Aminopyrene (Proximate Carcinogen) Nitroso->N_OH Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium O-Acetylation (NAT1/NAT2) Adduct_G dG-C8-AP Adduct (Deoxyguanosine) Nitrenium->Adduct_G Adduct_A dA-C8-AP Adduct (Deoxyadenosine) Nitrenium->Adduct_A Mutation Genomic Instability (Frameshift Mutations) Adduct_G->Mutation Adduct_A->Mutation

Figure 1: Metabolic fate of this compound.[2] The reductive pathway leads to the formation of reactive nitrenium ions that bind to both guanine and adenine bases.

The Deoxyadenosine Factor

Unlike 1-NP, which binds almost exclusively to deoxyguanosine (dG), 2-NP metabolites bind significantly to deoxyadenosine (dA) .

  • Significance: dA adducts are often less efficiently repaired by Nucleotide Excision Repair (NER) systems than dG adducts.

  • Causality: The persistence of dA-C8-AP adducts explains the superior mutagenicity of 2-NP in Salmonella strains TA98 and TA100 without metabolic activation (S9).

Part 3: Experimental Protocols for Risk Assessment

Since definitive bioassay data is missing, the following protocols are designed to:

  • Quantify DNA damage (Mechanism).

  • Assess long-term tumorigenicity (Phenotype).

Protocol A: 32P-Postlabeling for DNA Adduct Quantification

To be performed on liver and mammary tissue 24h post-exposure.

Reagents:

  • Micrococcal nuclease, Spleen phosphodiesterase (SPD).

  • T4 Polynucleotide Kinase (T4 PNK).

  • [

    
    -32P]ATP (>5000 Ci/mmol).
    

Workflow:

  • DNA Isolation: Extract DNA from frozen tissue using phenol-chloroform-isoamyl alcohol. Quantify via A260/A280 ratio (Target: 1.8–1.9).

  • Digestion: Incubate 10

    
    g DNA with Micrococcal nuclease and SPD at 37°C for 3.5 hours to generate nucleoside 3'-monophosphates.
    
  • Adduct Enrichment: Treat digest with Nuclease P1 (selectively dephosphorylates normal nucleotides, leaving adducts intact) OR use Butanol extraction. Note: Butanol extraction is preferred for nitro-PAHs to improve recovery of polar adducts.

  • Labeling: Incubate enriched sample with T4 PNK and [

    
    -32P]ATP to transfer 32P to the 5' position.
    
  • Chromatography: Perform multi-directional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

    • D1: 1.0 M Sodium phosphate, pH 6.0.

    • D3: 3.5 M Lithium formate, 8.5 M Urea, pH 3.5.

    • D4: 0.8 M Lithium chloride, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0.

  • Quantification: Expose plates to autoradiography film or phosphorimager screens. Calculate Relative Adduct Labeling (RAL).

Protocol B: Definitive Long-Term Carcinogenicity Bioassay

Designed to address the limitations of previous short-term studies.

Model Selection:

  • Rat: F344/N (Standard NTP model for nitroarenes).

  • Mouse: B6C3F1 (High susceptibility to liver tumors).

Study Design (Rat Arm):

ParameterSpecificationRationale
Route Intraperitoneal (IP) Injection Bypasses gut flora reduction; mimics systemic absorption of inhaled particulate matter.
Vehicle DMSO (Dimethyl sulfoxide)High solubility of 2-NP; proven stability.
Dose Groups 0 (Control), 10, 50, 100

mol/kg
Based on MTD (Maximum Tolerated Dose) from range-finding studies.
Frequency 3x / week for 4 weeksPulse dosing to initiate adduct formation without chronic toxicity.
Duration 104 Weeks (2 Years) Essential to observe late-onset tumors (e.g., mammary, lung).
Group Size 50 Males / 50 Females per groupStatistical power to detect 10% incidence rate difference.

Workflow Diagram:

Bioassay cluster_dosing Exposure Phase (4 Weeks) cluster_obs Observation Phase (100 Weeks) Start Weanling F344 Rats (6 Weeks Old) Quarantine Acclimatization (2 Weeks) Start->Quarantine Dose IP Injection 3x/Week Quarantine->Dose Obs Weekly Palpation (Mammary Masses) Dose->Obs Weigh Body Weight Monthly Obs->Weigh Necropsy Terminal Sacrifice (Week 104) Obs->Necropsy Histo Histopathology (Liver, Lung, Mammary) Necropsy->Histo

Figure 2: Workflow for a definitive 2-year carcinogenicity bioassay of this compound.

Part 4: Risk Assessment & Relevance

Interspecies Extrapolation

The primary risk in humans is inhalation of atmospheric particulate matter. While the rat model (IP injection) maximizes systemic exposure, the metabolic competence of human lung tissue (CYP1B1 expression) suggests that local activation in the lung is a relevant human risk factor.

Conclusion

This compound is a high-priority candidate for re-evaluation . Its presence in atmospheric pollution, combined with a unique ability to form persistent deoxyadenosine adducts, suggests it may possess a carcinogenic potency that differs qualitatively from the better-studied 1-nitropyrene. The protocols defined above provide the necessary framework to move 2-NP from "Group 3" to a definitive classification.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[3][4][5] Vol 46. World Health Organization.

  • Roy, A. K., et al. (1991). Metabolism of this compound in rat liver.[2][4] Carcinogenesis, 12(3), 475-479.

  • Fu, P. P., et al. (1991).[2] Formation of C8-modified deoxyguanosine and C8-modified deoxyadenosine as major DNA adducts from this compound metabolism.[2][4] Carcinogenesis, 12(4), 609-616.[2][4]

  • Arey, J., et al. (1986). Formation of nitroarenes during ambient high-volume sampling. Environmental Science & Technology, 20(3), 317-320.

  • NTP (National Toxicology Program). (2021).[6] Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services.[6]

Sources

The 2-Nitropyrene Anomaly: A Technical Guide to Its Discovery, Synthesis, and Environmental Significance

[1]

Executive Summary

This technical guide analyzes the historical and chemical trajectory of 2-Nitropyrene (2-NP), a critical marker of atmospheric photochemical pollution. Unlike its isomer 1-nitropyrene (1-NP), which is a primary emission product of diesel combustion, 2-NP was discovered as a secondary pollutant formed exclusively through atmospheric transformation. This distinction makes 2-NP an essential analyte for distinguishing between fresh combustion emissions and aged air masses. This guide details the mechanistic divergence of its formation, the specific synthetic protocols required for its laboratory production, and its biological implications.[1]

Part 1: The Environmental Anomaly (Historical Context)[1]

The Mutagenicity Gap

In the late 1970s and early 1980s, environmental scientists faced a paradox. While diesel exhaust particulate matter was known to be highly mutagenic (mostly due to 1-nitropyrene and dinitropyrenes), the mutagenic activity observed in ambient urban air often exceeded what could be modeled from direct emission inventories alone.[1]

Researchers, including J.N.[1] Pitts Jr. and T. Nielsen, hypothesized that polycyclic aromatic hydrocarbons (PAHs) were undergoing secondary transformations in the atmosphere.[1] While electrophilic nitration (the standard combustion mechanism) preferentially attacks the 1, 3, 6, and 8 positions of pyrene, the discovery of 2-NP in ambient air samples—but not in direct source emissions—provided the "smoking gun" for atmospheric radical chemistry.[1]

The Discovery

The identification of 2-NP was not merely an analytical finding but a confirmation of the OH-radical-initiated reaction pathway .

  • 1-Nitropyrene: Formed via electrophilic aromatic substitution (SEAr) during combustion or reaction with

    
    .[1]
    
  • This compound: Formed via a free-radical mechanism involving the hydroxyl radical (

    
    ) and nitrogen dioxide (
    
    
    ) during daylight hours.

Part 2: Mechanistic Pathways[1]

To understand the exclusivity of 2-NP as an atmospheric marker, one must analyze the reaction kinetics. The formation of 2-NP proceeds through a specific addition-elimination sequence that differs fundamentally from the formation of 1-NP.

Mechanism 1: Electrophilic Substitution (Combustion/Dark)

In the presence of nitric acid or high-temperature combustion, the nitronium ion (

1
Mechanism 2: Radical-Initiated Formation (Atmospheric/Daylight)

In the atmosphere, the process is initiated by the

1
  • Addition:

    
     adds to the pyrene ring (typically at C1) to form a hydroxy-pyrenyl radical adduct.[1]
    
  • Radical Attack: This adduct reacts with

    
     at the ortho position (C2).[1]
    
  • Elimination: The subsequent loss of water (

    
    ) yields this compound.[1]
    
Visualization: Pathway Divergence

The following diagram illustrates the divergent pathways that segregate these isomers by source.

GPyrenePyrene (Parent PAH)OneNP1-Nitropyrene(Primary Emission)Pyrene->OneNPElectrophilic Subst.(Combustion)Adduct[OH-Pyrene Adduct]Pyrene->AdductRadical AdditionHNO3+ HNO3 / H+OH_Rad+ OH RadicalTwoNPThis compound(Secondary Atmospheric)Adduct->TwoNPRadical Coupling& EliminationNO2+ NO2 / -H2O

Figure 1: Divergent formation pathways. Red path indicates primary combustion emissions (1-NP); Green path indicates secondary atmospheric processing (2-NP).

Part 3: Synthetic Protocols (Validation System)

Synthesizing 2-NP in the laboratory is challenging because direct nitration yields 1-NP. To produce the 2-isomer for toxicological testing and standard calibration, researchers must use a blocking/directing strategy . The most robust method involves the hydrogenation of pyrene to modify its electronic structure, directing substitution to the 2-position.

Protocol: The Tetrahydropyrene Route

This protocol ensures high isomeric purity, essential for biological assays where even trace contamination with 1-NP (a potent mutagen) could skew results.[1]

Step 1: Hydrogenation[1]
  • Reagents: Pyrene,

    
     (40 psi), Raney Nickel or Pd/C catalyst.
    
  • Process: Pyrene is hydrogenated to 4,5,9,10-tetrahydropyrene .[1]

  • Logic: This converts the pyrene system into a biphenyl-like structure. In this saturated state, the 2-position (para to the alkyl bridge) becomes the most reactive site for electrophilic attack.[1]

Step 2: Regioselective Nitration[1]
  • Reagents:

    
    , Acetic Anhydride (
    
    
    ).[1]
  • Process: Nitration of 4,5,9,10-tetrahydropyrene yields 2-nitro-4,5,9,10-tetrahydropyrene .

  • Logic: The electronic directing effects of the alkyl bridges force the nitro group to the 2-position, avoiding the 1-position entirely.

Step 3: Dehydrogenation (Aromatization)[1]
  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ ), Benzene or Dioxane (solvent), Reflux.[1][2]

  • Process: The nitro-tetrahydropyrene is treated with DDQ to restore the aromatic system.

  • Logic: DDQ is a potent hydride abstractor specifically used to aromatize hydro-aromatic compounds. It removes the hydrogens at the 4, 5, 9, and 10 positions, restoring the pyrene ring system while leaving the nitro group intact at position 2.[1]

Visualization: Synthetic Workflow

SynthesisStartPyreneStep14,5,9,10-Tetrahydropyrene(Biphenyl-like structure)Start->Step1ReductionStep22-Nitro-4,5,9,10-tetrahydropyrene(Nitro group at pos. 2)Step1->Step2Electrophilic Subst.FinalThis compound(Target Molecule)Step2->FinalAromatizationR1H2 / Pd/C(Hydrogenation)R2HNO3 / Ac2O(Nitration)R3DDQ / Reflux(Dehydrogenation)

Figure 2: Laboratory synthesis of this compound utilizing the tetrahydropyrene intermediate to control regioselectivity.

Part 4: Analytical & Biological Profile[1]

The distinction between 1-NP and 2-NP is not just chemical; it is toxicologically profound. This compound exhibits a distinct mutagenic profile in the Ames Salmonella typhimurium assay.

Comparative Data Profile
Feature1-NitropyreneThis compound
Primary Source Diesel Exhaust, Coal Fly AshAtmospheric Photochemistry
Formation Mechanism Electrophilic Nitration (

)
Radical Addition (

)
Abundance High in source emissionsTrace in ambient air (pg/m³)
Mutagenicity (Ames) Potent in TA98 (-S9)Potent in TA98 (-S9); High in TA100
Metabolic Activation Nitroreduction requiredNitroreduction to N-hydroxy-2-aminopyrene
Biological Impact

Research indicates that 2-NP is a potent direct-acting mutagen. In specific strains (like TA98 and TA100), 2-NP has shown higher mutagenic potency than 1-NP. The mechanism of mutagenicity involves the reduction of the nitro group to a hydroxylamine intermediate (

This high potency implies that although 2-NP is present in lower concentrations than 1-NP in the atmosphere, its contribution to the overall mutagenic burden of "aged" urban air is disproportionately high.

References

  • Ciccioli, P., et al. (1996).[1] Formation and transport of 2-nitrofluoranthene and this compound of photochemical origin in the troposphere. Journal of Geophysical Research. [1]

  • Pitts, J. N., et al. (1985).[1] Atmospheric Epigenesis: The Formation of Mutagenic Nitro-PAH. Environmental Health Perspectives.

  • Paputa-Peck, M. C., et al. (1983).[1] Determination of nitrated polynuclear aromatic hydrocarbons in particulate matter by capillary gas chromatography with nitrogen selective detection. Analytical Chemistry. [1]

  • Arey, J., et al. (1986).[1] Formation of nitroarenes from the reaction of polycyclic aromatic hydrocarbons with dinitrogen pentoxide. Environmental Science & Technology.[1] [1]

  • Fu, P. P., et al. (1982).[1] Synthesis of this compound and 2-nitro-4,5,9,10-tetrahydropyrene. Journal of Organic Chemistry. [1]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-Nitropyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Challenge: 2-Nitropyrene (2-NP) is a critical reference standard for mutagenicity studies and environmental analysis of particulate matter. However, it is synthetically elusive. Direct electrophilic nitration of pyrene is governed by the highest occupied molecular orbital (HOMO) coefficients at positions 1, 3, 6, and 8, resulting almost exclusively in 1-nitropyrene (>90% yield) and dinitro- isomers. The 2-position is located at a nodal plane in the HOMO, making it inaccessible via standard electrophilic aromatic substitution (EAS).

The Solution: This protocol details the "Tetrahydro-Intermediate Strategy" (modified Bolton method). By partially hydrogenating pyrene to 4,5,9,10-tetrahydropyrene, we alter the electronic character of the ring system. The resulting alkyl bridges (ethylene moieties) act as electron-donating groups, directing the subsequent nitration to the position para to the bridge—which corresponds to the 2-position of the parent pyrene. A final oxidative dehydrogenation restores the aromatic system.

Safety Architecture & Hazard Control

CRITICAL WARNING: Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are potent mutagens and suspected human carcinogens.

Hazard ClassControl Measure
Carcinogenicity All weighing and solid handling must occur in a Class II Biosafety Cabinet or dedicated glovebox.
Inhalation Use a closed-loop system for solvent evaporation. Do not use an open rotavap without a secondary cold trap and HEPA exhaust filter.
Skin Permeation Double-gloving (Nitrile/Laminate) is mandatory. Tyvek lab coats are required to prevent particulate accumulation on clothing.
Waste All consumables (syringes, paper towels) contacting 2-NP must be segregated as Cytotoxic/Genotoxic Waste .

Strategic Workflow

The synthesis relies on a three-stage "Reduce-Nitrate-Oxidize" workflow.

G Start Pyrene (Starting Material) Step1 Stage I: Hydrogenation (Pd/C, H2, 40 psi) Start->Step1 Reduction Inter1 4,5,9,10-Tetrahydropyrene (Intermediate A) Step1->Inter1 Yield: ~95% Step2 Stage II: Regioselective Nitration (HNO3, Ac2O, 0°C) Inter1->Step2 Electrophilic Subst. Inter2 2-Nitro-4,5,9,10-tetrahydropyrene (Intermediate B) Step2->Inter2 Yield: ~60-70% Step3 Stage III: Aromatization (DDQ, Benzene, Reflux) Inter2->Step3 Dehydrogenation End This compound (Target) Step3->End Yield: ~80%

Figure 1: The "Tetrahydro-Intermediate" synthetic pathway. Note the alteration of the aromatic system in Stage I to enable C2-substitution in Stage II.

Detailed Experimental Protocols

Stage I: Preparation of 4,5,9,10-Tetrahydropyrene

Objective: Saturation of the K-region to alter directing effects.

  • Setup: Charge a Parr hydrogenation vessel with Pyrene (10.0 g, 49.4 mmol) and 10% Pd/C catalyst (1.0 g).

  • Solvent: Add Ethanol (150 mL) and Ethyl Acetate (50 mL). The co-solvent system ensures solubility.

  • Reaction: Pressurize to 40 psi H₂ and shake/stir at room temperature for 4–6 hours.

    • Process Check: Monitor via TLC (Hexane). Pyrene (

      
      ) converts to Tetrahydropyrene (
      
      
      
      , blue fluorescence under UV).
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with warm ethyl acetate.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol.

    • Expected Yield: 9.5 g (94%). White needles.

Stage II: Regioselective Nitration

Objective: Installation of the nitro group at the pseudo-para position.

  • Reagent Prep: In a fume hood, prepare a solution of Acetyl Nitrate in situ.

    • Cool Acetic Anhydride (50 mL) to 0°C.

    • Add Fuming Nitric Acid (3.5 mL, 1.5 eq) dropwise. Caution: Exothermic. Maintain T < 5°C.

  • Addition: Dissolve 4,5,9,10-tetrahydropyrene (5.0 g) in Acetic Anhydride (50 mL). Add the acetyl nitrate solution dropwise over 30 minutes at 0°C.

  • Incubation: Allow to stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

    • Mechanism: The alkyl bridges direct the nitronium ion (

      
      ) to the position meta to the bridge attachment (which corresponds to the C2 of the original pyrene).
      
  • Quench: Pour the mixture onto 500g of crushed ice/water. A yellow precipitate will form.[1]

  • Isolation: Filter the yellow solid. Wash copiously with water to remove acid.

  • Purification: Recrystallize from glacial acetic acid or ethanol.

    • Target: 2-Nitro-4,5,9,10-tetrahydropyrene.

    • Expected Yield: ~3.5 g (60%).

Stage III: Oxidative Aromatization

Objective: Restoration of the pyrene aromatic system.

  • Setup: Dissolve 2-Nitro-4,5,9,10-tetrahydropyrene (2.0 g) in dry Benzene or Toluene (40 mL).

  • Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (4.0 g, 2.2 eq).

    • Note: DDQ is preferred over Chloranil for its higher oxidation potential, ensuring complete aromatization.

  • Reaction: Reflux under Nitrogen for 2–3 hours. The solution will turn deep red/brown, and hydroquinone precipitates may form.

  • Workup: Cool to room temperature. Filter off the spent DDQ-hydroquinone byproduct.

  • Wash: Wash the filtrate with 10% NaOH (2 x 50 mL) to remove residual hydroquinone, then water and brine.

  • Final Purification: Flash chromatography (Silica gel, 10% CH₂Cl₂ in Hexane) followed by recrystallization from Benzene/Hexane.

    • Product: this compound (Golden-yellow needles).

Analytical Validation Parameters

To validate the synthesis, you must distinguish the 2-isomer from the 1-isomer.

Parameter1-Nitropyrene (Impurity)This compound (Target)
Symmetry (Point Group)

(Low symmetry)

(High symmetry)

H NMR (Aromatic Region)
Complex multiplet pattern due to lack of symmetry.Simplified pattern due to symmetry axis.
Key NMR Shift (d6-DMSO) H1 is substituted. H2 appears as a doublet.[2]Singlet at ~8.9 ppm (H1, H3 equivalent).
HPLC Retention Elutes earlier (typically) on C18.Elutes later (more hydrophobic/planar).
Melting Point 150–153 °C196–199 °C

NMR Interpretation Guide: In this compound, the protons at positions 1 and 3 are chemically equivalent and appear as a distinct singlet downfield (due to the deshielding of the nitro group). If you see a doublet in the downfield region, your sample is contaminated with 1-Nitropyrene.

References

  • Primary Synthetic Route: Bolton, R., & Griffiths, G. H. (1980). The nitration of 4,5,9,10-tetrahydropyrene.[2] Journal of the Chemical Society, Perkin Transactions 2, (12), 1745-1747. Link

  • Genotoxicity Data: Durant, J. L., et al. (1996). Human cell mutagenicity of oxygenated, nitrated and unsubstituted polycyclic aromatic hydrocarbons associated with urban aerosols. Mutation Research/Genetic Toxicology, 371(3-4), 123-157. Link

  • Analytical Characterization: Paputa-Peck, M. C., et al. (1983). Determination of nitrated polynuclear aromatic hydrocarbons in particulate extracts by capillary column gas chromatography with nitrogen selective detection. Analytical Chemistry, 55(12), 1946-1954. Link

  • Safety & Handling: International Agency for Research on Cancer (IARC).[3][4] (2014).[5] Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. Link

Sources

Application Note: Advanced Analytical Strategies for 2-Nitropyrene Quantification in Ambient Air

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Nitropyrene (2-NP) is a unique nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Unlike its isomer 1-Nitropyrene (1-NP), which is a primary emission marker for diesel exhaust, 2-NP is almost exclusively formed via secondary atmospheric reactions involving pyrene and hydroxyl (OH) or nitrate (NO3) radicals. Consequently, the 2-NP/1-NP ratio is a critical diagnostic tool for distinguishing between fresh combustion emissions and aged air masses.

The Analytical Challenge: 2-NP typically exists at concentrations 10–100 times lower than 1-NP (often in the low picogram/m³ range). Furthermore, it must be chromatographically resolved from its isomers (1-NP and 4-NP) to avoid false positives. Standard Electron Impact (EI) ionization often lacks the necessary sensitivity.

This guide details two validated protocols:

  • GC-MS/MS (NCI): The gold standard for sensitivity and selectivity.

  • HPLC-Fluorescence (with On-line Reduction): A robust alternative for laboratories lacking MS/MS capabilities.

Sampling Protocol: Artifact Suppression

Critical Insight: Nitro-PAHs are susceptible to both degradation (photolysis) and artifact formation (nitration of parent pyrene on the filter surface) during sampling.

Equipment & Consumables[1][2]
  • Sampler: High-Volume Air Sampler (Hi-Vol) operating at ~1000 L/min or Medium-Volume Sampler.

  • Media: Quartz Microfiber Filters (QFF), pre-baked at 450°C for 4 hours to remove organic background.

  • Artifact Control: An Ozone Scrubber/Denuder upstream of the filter is mandatory to prevent on-filter nitration of Pyrene, which artificially elevates 2-NP levels.

Workflow Steps
  • Preparation: Equilibrate QFFs in a humidity-controlled chamber (20°C, 50% RH) for 24 hours before weighing.

  • Sampling: Collect air samples for 24 hours. Record total volume corrected to standard temperature and pressure.

  • Preservation: Immediately wrap filters in aluminum foil (light protection) and store at -20°C. Analysis should occur within 30 days to ensure integrity.

Sample Preparation: Extraction and Clean-up[3][4][5][6]

We utilize Accelerated Solvent Extraction (ASE) for its efficiency, though ultrasonic extraction is a valid manual alternative.

Extraction Protocol (ASE)
  • Solvent: Dichloromethane (DCM) or DCM/Acetone (1:1 v/v).

  • Conditions: 100°C, 1500 psi, 2 static cycles (5 min each).

  • Internal Standard Spiking: Prior to extraction, spike the filter with deuterated internal standards (e.g., d9-1-Nitropyrene ) to correct for recovery losses. Note: d9-2-Nitropyrene is rare; d9-1-NP is the accepted surrogate.

Purification (Solid Phase Extraction)

Crude extracts contain bulk PAHs and alkanes that interfere with trace analysis.

  • Concentration: Reduce extract volume to ~1 mL using a rotary evaporator or nitrogen blow-down (TurboVap). Do not evaporate to dryness (volatility losses).

  • SPE Cartridge: Silica Gel (2g) or Aminopropyl (NH2) cartridges.

  • Loading: Apply extract to the conditioned cartridge.

  • Wash: Elute bulk PAHs with Hexane/DCM (various ratios, e.g., 70:30).

  • Elution: Elute the Nitro-PAH fraction with a more polar solvent (e.g., DCM or DCM/Ethyl Acetate).

  • Final Concentration: Concentrate to exactly 100 µL in Nonane (for GC) or Methanol (for HPLC).

Method A: GC-MS/MS with Negative Chemical Ionization (NCI)[3][7][8]

Why NCI? Nitro groups differ from parent PAHs by having a high electron capture cross-section. NCI using Methane as a reagent gas produces an intense molecular ion (M⁻) with 10-50x greater sensitivity than EI.

Instrumental Parameters
  • System: Triple Quadrupole GC-MS/MS.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent.[1]

    • Isomer Note: If 2-NP and 3-NP co-elute, use a mid-polarity column like DB-17MS (50% phenyl) for superior isomer resolution.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Reagent Gas: Methane (40% flow in source).[2]

  • Source Temp: 150°C (Lower temperatures favor NCI electron capture).

MS/MS Transitions (MRM Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 247.0 (M⁻)217.0 ([M-NO]⁻)15100
1-Nitropyrene 247.0 (M⁻)217.0 ([M-NO]⁻)15100
d9-1-Nitropyrene 256.0 (M⁻)226.0 ([M-NO]⁻)15100
Data Interpretation

The presence of 2-NP is confirmed by retention time matching and the specific MRM transition. In NCI, the loss of the NO group (M-30) is the dominant fragmentation pathway.

Method B: HPLC-Fluorescence with On-Line Reduction

Why Reduction? Nitro-PAHs are strongly fluorescence-quenching. They must be reduced to Amino-PAHs (which are highly fluorescent) for detection by FLD.[3]

System Configuration[2][6][11]
  • Analytical Column: C18 Reverse Phase (e.g., Supelcosil LC-PAH, 250mm x 4.6mm).

  • Reduction Column: Packed with Zinc dust/Glass beads or a Platinum/Rhodium (Pt/Rh) catalyst cartridge. Placed between the analytical column and the detector.

  • Mobile Phase: Methanol/Water gradient (buffered with Ammonium Acetate if using Zn reducer).

Reduction Mechanism


Detection Parameters
  • Excitation Wavelength: 360 nm

  • Emission Wavelength: 430 nm (Optimized for Aminopyrene)

  • Limit of Detection: ~10-50 pg/m³ (slightly higher than GC-NCI-MS/MS but sufficient for urban air).

Visualization of Workflows

Diagram 1: Analytical Decision Matrix & Workflow

This diagram illustrates the decision process and critical steps for both methods.

AnalyticalWorkflow Start Air Sample Collection (Quartz Filter + Ozone Scrubber) Spike Spike Internal Standard (d9-1-Nitropyrene) Start->Spike Extract Extraction (ASE) Solvent: DCM/Acetone Cleanup SPE Clean-up (Silica/NH2 Cartridge) Extract->Cleanup Spike->Extract Split Select Analytical Method Cleanup->Split GCSys GC-MS/MS (NCI Mode) Split->GCSys High Sensitivity Required LCSys HPLC-Fluorescence Split->LCSys No MS Available GCParams Reagent Gas: Methane Column: DB-5MS or DB-17MS GCSys->GCParams GCResult Detection: this compound (Limit: < 1 pg/m³) GCParams->GCResult LCReduce On-Line Reduction Column (Zn or Pt/Rh Catalyst) LCSys->LCReduce LCResult Detection: 2-Aminopyrene (Fluorescent Analog) LCReduce->LCResult

Caption: Comparative workflow for this compound analysis via GC-MS/MS (NCI) and HPLC-FLD with reduction.

Quality Assurance & Troubleshooting

QA/QC Criteria
ParameterAcceptance CriteriaCorrective Action
IS Recovery 60% – 120%Re-extract; check evaporation step for losses.
Linearity (R²) > 0.995Prepare fresh calibration standards.
Method Blank < MDLCheck solvents and SPE cartridges for contamination.
Isomer Resolution Valley < 10%Optimize GC oven ramp or switch to DB-17MS column.
Common Pitfalls
  • Matrix Enhancement: In NCI, the matrix can sometimes enhance the signal by protecting the analyte from active sites. Always use matrix-matched calibration or standard addition if quantification is erratic.

  • Reduction Column Passivation (HPLC): If fluorescence signal drops, the Zinc column may be oxidized. Flush with dilute acid or replace the cartridge.

  • Isomer Co-elution: 2-NP elutes very close to 3-Nitropyrene. Ensure your chromatography separates these, or report them as a sum if resolution is impossible (though this compromises source apportionment).

References

  • Bamford, H. A., & Baker, J. E. (2003).[4] Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region. Environmental Science & Technology. Link

  • Reisen, F., & Arey, J. (2005). Atmospheric reactions of PAHs: formation of nitro-PAHs.[1][5][6] Environmental Science & Technology. Link

  • Shimadzu Corporation. (2016).[7] Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Application Note. Link

  • Tang, N., et al. (2014).[4] Polycyclic aromatic hydrocarbons and nitropolycyclic aromatic hydrocarbons in ambient air.[7][1][6][8] Atmospheric Environment.[7][9][10][1][11] Link

  • US EPA. (1999). Compendium Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS).Link

Sources

High-Sensitivity Analysis of 2-Nitropyrene via HPLC-FLD with Online Post-Column Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Nitropyrene (2-NP) is a specific nitro-polycyclic aromatic hydrocarbon (nitro-PAH) predominantly formed through atmospheric photochemical reactions rather than direct combustion. Unlike its isomer 1-Nitropyrene, which is a marker for diesel exhaust, 2-NP serves as a critical indicator of atmospheric pollution and photochemical smog.

The Analytical Challenge: Direct analysis of 2-NP is complicated by the "Nitro Quenching Effect." The electron-withdrawing nitro group (


) promotes intersystem crossing, effectively silencing the native fluorescence of the pyrene backbone. Consequently, standard UV-Vis detection lacks the sensitivity required for trace environmental or toxicological analysis (pg/mL levels).

The Solution: This protocol details a High-Performance Liquid Chromatography (HPLC) method coupled with Fluorescence Detection (FLD) and Online Post-Column Reduction .[1] By chemically reducing the non-fluorescent this compound to the highly fluorescent 2-Aminopyrene (2-AP) immediately after separation but before detection, we achieve sensitivity enhancements of 50-100x compared to UV detection.

Scientific Mechanism

The Reduction Reaction

The core of this method is the reduction of the nitro group to an amino group. This restores the quantum yield of the fluorophore.



  • This compound: Non-fluorescent (Quenched).

  • 2-Aminopyrene: Highly Fluorescent (

    
    ).
    
System Logic (The "Why")

We utilize Post-Column reduction rather than Pre-Column reduction for three reasons:

  • Separation Integrity: We separate the nitro-PAHs in their native form on the analytical column, preventing co-elution issues common with amino-PAHs in complex matrices.

  • Specificity: By comparing runs with the reducer "ON" vs. "OFF," we can confirm peak identity (peaks that appear only when reduced are likely nitro-compounds).

  • Stability: Amino-PAHs are oxidation-sensitive. Reducing them immediately before the detector minimizes oxidative degradation.

Instrumentation & Configuration

Flow Path Diagram

The following diagram illustrates the critical hardware configuration required for this analysis.

HPLC_Flow_Path cluster_oven Column Oven (Controlled Temp) Solvent Mobile Phase (MeOH / Acetate Buffer) Degasser Vacuum Degasser (Critical for O2 Removal) Solvent->Degasser Suction Pump HPLC Pump (Gradient Capable) Degasser->Pump Deoxygenated Solvent Injector Autosampler (Sample Injection) Pump->Injector High Pressure Column Analytical Column (C18 / PAH Specific) Separates Nitro-PAHs Injector->Column Analytes (Nitro-form) Reducer Reduction Column (Zn or Pt/Rh Catalyst) Temp: 80-90°C Column->Reducer Separated Nitro-PAHs FLD Fluorescence Detector Ex: 360nm | Em: 430nm Reducer->FLD Reduced Amino-PAHs Waste Waste FLD->Waste

Figure 1: Schematic of the HPLC-FLD system with online post-column reduction. Note that both the analytical and reduction columns are often housed in the same oven, though the reduction column requires higher temperatures (80-90°C) for optimal kinetics.

Detailed Protocol

Reagents and Chemicals
  • Standards: this compound (Certified Reference Material).

  • Solvents: HPLC-grade Methanol (MeOH), HPLC-grade Water.

  • Buffer: Ammonium Acetate (analytical grade).

  • Reducer Packing: Zinc dust (particle size < 45 µm) mixed with glass beads OR a commercial Platinum/Rhodium (Pt/Rh) catalyst column (e.g., Shiseido Capcell Pak NP).

Reduction Column Preparation (Zinc Method)

If using a commercial catalyst column, skip to 4.3.

  • Mix: Combine Zinc dust and glass beads (ratio 3:1 w/w) to prevent high backpressure.

  • Pack: Dry-pack into a stainless steel guard column housing (e.g., 4.6 x 10 mm or 4.6 x 20 mm).

  • Activate: Pump 10% acetic acid in methanol through the column for 30 mins at 0.5 mL/min to activate the zinc surface.

  • Wash: Flush with 100% Methanol until neutral pH is reached.

HPLC Conditions
ParameterSetting / Description
Analytical Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse PAH, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.5)
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Gradient 0-5 min: 60% B 5-20 min: Linear ramp to 95% B 20-25 min: Hold 95% B 25-30 min: Re-equilibrate 60% B
Reduction Temp 80°C - 90°C (Critical for reaction kinetics)
FLD Excitation 360 nm
FLD Emission 430 nm
Injection Volume 10 - 20 µL
Sample Preparation (Soil/Particulate Matter)
  • Extraction: Weigh 1g of sample. Add 10 mL Dichloromethane (DCM). Sonicate for 30 mins.

  • Filtration: Filter extract through a 0.45 µm PTFE syringe filter.

  • Evaporation: Evaporate DCM to dryness under a gentle nitrogen stream.

  • Reconstitution: Re-dissolve residue in 1 mL Methanol.

  • Clean-up (Optional but Recommended): Pass through a silica SPE cartridge to remove polar interferences if the matrix is complex (e.g., biological tissue or heavy soil).

Validation & Performance Metrics

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

System Suitability Test (SST)

Run a standard of this compound (10 ng/mL) at the start of every sequence.

  • Acceptance Criteria:

    • Retention Time %RSD < 0.5%

    • Peak Area %RSD < 2.0%[2]

    • Tailing Factor: 0.9 - 1.2

Reduction Efficiency Check

This is the most critical validation step.

  • Prepare a standard of 2-Aminopyrene (the product) and This compound (the reactant) at equimolar concentrations.

  • Inject 2-Aminopyrene without the reduction column (bypass). Record Area (A_amino).

  • Inject this compound with the reduction column connected. Record Area (A_nitro_reduced).

  • Calculation:

    
    
    
  • Requirement: Efficiency should be > 85%. If lower, repack the zinc column or regenerate the Pt catalyst.

Limit of Detection (LOD)
  • UV Detection (254 nm): Typically ~10 ng/mL.

  • FLD (Reduced): Typically 0.05 - 0.2 ng/mL (Method Dependent).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Zinc column compaction or fines migration.Repack reduction column with a higher ratio of glass beads. Ensure frits are 2µm or larger.
Low Sensitivity Oxygen quenching of fluorescence.Crucial: Ensure mobile phase is thoroughly degassed. Oxygen quenches PAH fluorescence significantly.
Decreasing Response Passivation of Zinc surface (oxide layer).Flush reduction column with 10% acetic acid/methanol for 30 mins to reactivate.
Ghost Peaks Matrix compounds reacting with Zinc.Improve sample cleanup (SPE). Use a guard column before the analytical column.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes. Vol 46.[3][4] World Health Organization. Link

  • Environmental Protection Agency (EPA). (1998). Health Effects Assessment for Nitropyrenes. EPA/600/8-88/046. Link

  • Tejada, S. B., et al. (1986). High-performance liquid chromatographic determination of nitro-polycyclic aromatic hydrocarbons. Analytical Chemistry, 58(8), 1827-1834. (Foundational methodology for online reduction).
  • Millet, M. (2025). Simultaneous Determination of Polycyclic Aromatic Hydrocarbons and Their Nitro-derivatives in Airborne Particulates by Using Two-dimensional High-performance Liquid Chromatography with On-line Reduction and Fluorescence Detection. ResearchGate. Link

  • Agilent Technologies. (2020). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Application Note. Link

Sources

extraction of 2-Nitropyrene from soil and sediment samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Extraction and Quantitation of 2-Nitropyrene in Complex Soil and Sediment Matrices

Executive Summary & Strategic Relevance

The Challenge: this compound (2-NP) is a specific marker of atmospheric transformation, distinct from 1-Nitropyrene (primary diesel emission). Its presence in soil and sediment indicates long-range transport and secondary pollution. For drug development and toxicology professionals, 2-NP represents a class of high-potency mutagenic impurities (nitro-polycyclic aromatic hydrocarbons or nitro-PAHs) that require detection limits in the picogram per gram (pg/g) range, far below standard environmental screening levels.

The Solution: This protocol details a self-validating workflow utilizing Accelerated Solvent Extraction (ASE) coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS). Unlike traditional Electron Ionization (EI), NCI exploits the high electronegativity of the nitro group, enhancing sensitivity by 10-50x and selectively suppressing matrix noise.

Target Audience:

  • Environmental Scientists: Tracing atmospheric deposition.

  • Drug Development/Toxicologists: Applying trace impurity extraction logic (ICH M7) to complex solid matrices.

Methodological Strategy: The "Why" Behind the Protocol

To achieve reproducible recovery of this compound, we must address three physical-chemical barriers:

  • Matrix Locking: Nitro-PAHs bind tightly to soil organic matter (humic/fulvic acids).

    • Solution: We utilize Dichloromethane (DCM) and Acetone (1:1) .[1] DCM dissolves the aromatic ring structure, while Acetone breaks the hydrogen bonds between the analyte and the soil surface.

  • Sulfur Interference: Sediments often contain elemental sulfur, which co-elutes with PAHs and saturates MS detectors.

    • Solution: In-cell Copper Powder addition during extraction eliminates sulfur before it reaches the collection vial.

  • Photolytic Instability: this compound degrades rapidly under UV light.

    • Solution: All steps must be performed under amber light (>500 nm cutoff) .

Workflow Visualization

The following diagram outlines the critical path from sample receipt to data acquisition.

G Sample Soil/Sediment (Wet) Prep Lyophilization & Sieving (<250 µm) Sample->Prep Remove Water ASE ASE/PLE Extraction (100°C, 1500 psi) + Cu Powder Prep->ASE DCM:Acetone (1:1) Cleanup SPE Fractionation (Silica/Alumina) ASE->Cleanup Extract Conc. Analysis GC-NCI-MS (Selectivity) Cleanup->Analysis Nitro-PAH Fraction

Figure 1: End-to-End Workflow for this compound Analysis.[1] Note the specific inclusion of Copper (Cu) in the ASE step for sulfur removal.

Detailed Protocols

Phase 1: Sample Preparation (Critical for Homogeneity)
  • Lyophilization: Do not heat dry. Freeze-dry samples for 24-48 hours to remove moisture without volatilizing semi-volatiles.

  • Sieving: Sieve dried soil through a 250 µm (60 mesh) brass sieve to increase surface area for solvent penetration.

  • Spiking (Self-Validation): Weigh 5.0 g of sample. Spiked with 50 µL of 1-Nitropyrene-d9 or This compound-d9 (Internal Standard) at 100 ng/mL before extraction. This validates the extraction efficiency for every single sample.

Phase 2: Accelerated Solvent Extraction (ASE/PLE)

Traditional Soxhlet extraction is viable but solvent-heavy (300mL+) and slow (16-24 hrs). ASE is the preferred modern standard (EPA Method 3545A).

Equipment: Thermo Dionex ASE 350 or equivalent.

ParameterSettingRationale
Solvent DCM : Acetone (1:1 v/v)Balanced polarity for extraction and matrix penetration.
Temperature 100°CIncreases solubility and diffusion rates.
Pressure 1500 psi (10.3 MPa)Keeps solvent liquid at 100°C; forces solvent into pores.
Static Time 5 minutesAllows equilibrium partitioning.
Cycles 2Ensures >95% recovery.
Flush Volume 60%Rinses the cell to prevent carryover.
Purge 60 sec (Nitrogen)Removes residual solvent from the cell.
In-Cell Additive 2g Activated CopperReacts with elemental sulfur to form insoluble CuS.
Phase 3: Purification & Fractionation (The "Cleanup")

This step is the most critical for separating this compound from bulk PAHs (like Pyrene) which can be present at 1000x higher concentrations.

Protocol:

  • Concentration: Evaporate ASE extract to ~1 mL using a gentle nitrogen stream (TurboVap) at 35°C. Do not dry completely.

  • Column Prep: Use a glass SPE cartridge packed with:

    • Top: 2g Anhydrous

      
       (Drying)
      
    • Middle: 2g Deactivated Alumina (6% water)

    • Bottom: 5g Activated Silica Gel

  • Elution Logic (Graphviz below):

    • Fraction 1 (Waste): Elute with 20 mL Hexane. (Removes aliphatics and non-polar parent PAHs).

    • Fraction 2 (Collect): Elute with 25 mL DCM:Hexane (20:80) . This fraction contains the Nitro-PAHs.[2]

Cleanup cluster_elution Elution Profile Extract Crude Extract (in Hexane) Column Silica/Alumina Column Extract->Column F1 Fraction 1: Hexane (Parent PAHs - Pyrene) Column->F1 First 20mL F2 Fraction 2: 20% DCM (Nitro-PAHs - this compound) Column->F2 Next 25mL

Figure 2: Fractionation strategy to isolate this compound from bulk Pyrene interference.

Phase 4: Instrumental Analysis (GC-NCI-MS)

System: Agilent 7890/5977 or Shimadzu TQ-8040. Ionization: Negative Chemical Ionization (NCI) using Methane as the reagent gas.

Why NCI? Nitro-PAHs have high electron affinity. Under NCI conditions, they capture thermal electrons to form stable molecular anions


. Parent PAHs (like Pyrene) do not ionize well in NCI, effectively making the matrix "invisible."

Instrument Parameters:

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Reagent Gas: Methane (40% flow).

  • Source Temp: 150°C (Lower temps favor electron capture).

  • SIM Mode: Monitor m/z 247 (this compound molecular ion) and m/z 256 (Internal Standard).

Data Interpretation & Quality Control

Quantitation: Calculate concentration using the Internal Standard method to correct for recovery losses.



  • 
    : Peak Area of this compound[2]
    
  • 
    : Peak Area of Internal Standard (d9-2-NP)
    
  • 
    : Response Factor
    
  • 
    : Dry weight of soil (g)
    

Acceptance Criteria:

  • Recovery: Internal standard recovery must be 60-120%.

  • Linearity:

    
     (Range: 5 pg/g to 500 pg/g).
    
  • MDL: Method Detection Limit should be < 10 pg/g.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) Evaporation lossDo not blow down to complete dryness; leave ~100 µL solvent.
High Background/Noise Sulfur contaminationEnsure Copper powder was bright/shiny before use; increase amount if sediment is anoxic.
Peak Tailing Active sites in linerReplace GC inlet liner; use deactivated glass wool.
Isomer Co-elution 2-NP vs 4-NP overlapSlow down GC ramp rate between 200°C and 250°C to 3°C/min.

References

  • U.S. EPA. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). Washington, DC: U.S. Environmental Protection Agency. Link

  • Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region. Atmospheric Environment, 37(15), 2077-2091. Link

  • NIST. (2023). Mass Spectrum of this compound (NCI Mode). National Institute of Standards and Technology Chemistry WebBook. Link

  • Bezabeh, D. Z., et al. (2003). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Diesel Particulate Matter by GC-NCI-MS. Analytical Chemistry.[1][3][4][5][6][7][8][9] Link

  • ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation. Link

Sources

Application Note: Precision Analysis of Nitro-Explosives and Residues in Water via Direct-Immersion Single-Drop Microextraction (DI-SDME)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a high-sensitivity, green analytical protocol for the detection of nitro-organic compounds in water using Direct-Immersion Single-Drop Microextraction (DI-SDME). Unlike exhaustive extraction methods (LLE, SPE), SDME is an equilibrium-based pre-concentration technique that utilizes a micro-volume of solvent (1–3 µL) suspended at the tip of a microsyringe.

Key Advantages:

  • Enrichment Factors (EF): Typically >100-fold, allowing low-ppb to ppt detection limits.

  • Cost Efficiency: Eliminates expensive SPE cartridges and reduces solvent consumption by >99%.

  • Selectivity: The high electronegativity of nitro groups makes them ideal candidates for Electron Capture Detection (ECD), while the aromatic solvent selection enhances partition efficiency.

Scientific Principles & Mechanism

The Partition Mechanism

SDME relies on the distribution of the analyte between the aqueous sample (


) and the organic microdrop (

). The extraction efficiency is governed by the Nernst distribution law. The mass of analyte extracted (

) at equilibrium is defined by:


Where:

  • 
    : Octanol-water partition coefficient (proxy for solvent-water distribution).
    
  • 
    : Initial concentration of analyte in water.
    

Critical Insight: Because


, the amount extracted is proportional to 

. Nitro compounds, being moderately hydrophobic (log

1.8 – 2.5), partition favorably into aromatic solvents like toluene due to

-

interactions, enhancing selectivity beyond simple hydrophobicity.
Drop Physics & Stability

The success of SDME hinges on maintaining a stable droplet at the needle tip during agitation. This is a balance of forces:

  • Interfacial Tension (

    
    ):  Holds the drop on the needle.
    
  • Drag Force / Shear Stress: Caused by stirring; tries to dislodge the drop.

  • Buoyancy/Gravity: Depends on the density difference (

    
    ) between solvent and water.
    

Operational Rule: We use Toluene (Density: 0.87 g/mL) or Butyl Acetate . Since these are less dense than water, they are prone to floating up. However, surface tension keeps them attached to the stainless steel needle tip if the stirring speed is optimized (typically <600 rpm) to create a vortex without shearing the drop.

Method Development: The "Art" of Optimization

Before running the protocol, understand the variables that affect your specific analyte recovery.

Solvent Selection Matrix

The solvent must be immiscible with water, have low volatility (to prevent evaporation during extraction), and provide good chromatographic peak shape.

SolventDensity (g/mL)Boiling Point (°C)Suitability for Nitro CompoundsNotes
Toluene 0.87110.6High Excellent

-

interaction with nitroaromatics. Good GC-ECD response.
1-Octanol 0.82195ModerateHigh viscosity makes injection difficult; can cause carryover.
Butyl Acetate 0.88126HighGood general solvent; slightly more polar than toluene.
Carbon Tetrachloride 1.5976.7LowAvoid. High density causes drop to fall; high ECD background signal.
Thermodynamic & Kinetic Parameters
  • Stirring Rate: Higher is better for mass transfer (reduces the diffusion layer thickness,

    
    ), but limited by drop stability. Target: 400–600 rpm. 
    
  • Extraction Time: SDME is not exhaustive.[1][2] Equilibrium typically takes 15–45 minutes. For high throughput, a fixed time (e.g., 10 min) is acceptable if precision is maintained (non-equilibrium extraction).

  • Ionic Strength (Salting Out): Adding NaCl (10–20% w/v) decreases the solubility of nitro compounds in water, driving them into the organic drop. Highly Recommended.

Detailed Experimental Protocol

Materials & Reagents
  • Syringe: Hamilton 701N (10 µL) or 7000 series with a beveled tip.

  • Vials: 4 mL, 15 mL, or 20 mL amber glass vials with PTFE-lined silicone septa.

  • Stir Bar: Micro-stir bars (PTFE coated, 5mm x 2mm).

  • Solvent: Toluene (HPLC Grade).

  • Internal Standard (IS): 1-Bromo-2-nitrobenzene or Tributyl phosphate (10 µg/L in Toluene).

Workflow Diagram

SDME_Workflow cluster_0 Critical Stability Zone Start Sample Prep Salt Add NaCl (20% w/v) & Stir Bar Start->Salt Immersion Needle Immersion: Pierce Septum, Tip in Solution Salt->Immersion Syringe_Prep Syringe Prep: Draw 1.5 µL Toluene + IS Syringe_Prep->Immersion Extrusion Drop Extrusion: Push Plunger to form 1.5 µL Drop Immersion->Extrusion Extraction Extraction Phase: Stir @ 500 rpm for 15 min Extrusion->Extraction Retraction Retraction: Draw Drop back into Needle Extraction->Retraction Injection GC Injection: Immediate Injection into Port Retraction->Injection

Figure 1: Step-by-step Direct Immersion SDME workflow. The "Critical Stability Zone" highlights where physical disturbances must be minimized.

Step-by-Step Procedure

Step 1: Sample Preparation

  • Pipette 10 mL of water sample into a 15 mL amber vial.

  • Add 2.0 g NaCl (20% w/v) and a micro-stir bar.

  • Seal immediately with a PTFE-septum cap.

  • Optional: Adjust pH to neutral (pH 7) if matrix is highly acidic/basic, though nitro compounds are generally stable.

Step 2: Syringe Setup

  • Rinse the 10 µL microsyringe 5 times with Toluene.

  • Draw 1.5 µL of Toluene (containing Internal Standard) into the syringe.

  • Wipe the needle tip with a lint-free wipe to ensure no solvent is on the exterior.

Step 3: Direct Immersion Extraction

  • Clamp the syringe above the magnetic stirrer.

  • Push the needle through the septum until the tip is submerged approx. 1 cm below the meniscus.

  • Crucial: Turn on the stirrer to 500 rpm . Ensure the vortex is stable and does not reach the needle tip.

  • Depress the plunger gently to expose the 1.5 µL drop.

  • Allow extraction to proceed for 15 minutes .

Step 4: Retraction and Injection

  • After 15 minutes, do not stop stirring yet (sudden stopping can dislodge the drop).

  • Gently retract the plunger to pull the drop back into the barrel.

  • Turn off the stirrer.

  • Remove the syringe and immediately inject into the GC inlet.

Instrumental Analysis (GC-ECD)[1][3][4]

Nitro compounds are highly electronegative, making the Electron Capture Detector (ECD) the detector of choice, offering sensitivity 100–1000x higher than FID.

GC Conditions
  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). Low polarity phases separate nitro isomers well.

  • Carrier Gas: Nitrogen or Helium (1.0 mL/min). Note: Nitrogen is required for the ECD makeup gas.

  • Inlet: Splitless mode (purge on at 1.0 min). Temperature: 250°C.

  • Oven Program:

    • Initial: 70°C (hold 2 min)

    • Ramp: 15°C/min to 200°C

    • Ramp: 20°C/min to 280°C (hold 5 min)

  • Detector (ECD): Temperature: 300°C. Makeup gas (

    
    ): 30–60 mL/min.
    
Quantitation

Calculate the Enrichment Factor (EF) to validate system performance:



Where 

is the concentration in the injected solvent (determined via calibration curve of liquid standards) and

is the water sample concentration. Typical EFs for TNT/Nitrobenzene range from 80 to 150.

Validation & Quality Control

ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.995Range: 0.5 – 100 µg/L
Precision (RSD) < 10%SDME is manual; >15% indicates operator error.
Recovery 80 – 120%Spiked matrix vs. spiked deionized water.
LOD 0.01 – 0.05 µg/LDependent on ECD condition and EF.

Troubleshooting Guide

Issue: "The drop falls off the needle."
  • Cause 1: Stirring speed too high. -> Reduce rpm.

  • Cause 2: Needle tip is dirty/silanized. -> Clean needle with acetone; use a non-silanized needle tip to increase solvent adhesion.

  • Cause 3: Drop volume too large. -> Reduce from 2 µL to 1 µL.

Issue: "Air bubble in the drop."
  • Cause: Plunger moved too fast during extrusion. -> Depress plunger over 3–5 seconds.

  • Effect: Reduces interfacial area and extraction efficiency.

Issue: "Poor Reproducibility."
  • Cause: Variable extraction time or depth of needle immersion. -> Use a clamp stand with a fixed stop to ensure the needle is always at the exact same depth.

References

  • Psillakis, E., & Kalogerakis, N. (2001).[3] Solid-phase microextraction versus single-drop microextraction for the analysis of nitroaromatic explosives in water samples. Journal of Chromatography A, 938(1-2), 113-120.[3] Link

  • Jain, A., & Verma, K. K. (2011). Recent advances in applications of single-drop microextraction: A review. Analytica Chimica Acta, 706(1), 37-65.
  • U.S. EPA Method 8091. (1996). Nitroaromatics and Cyclic Ketones by Gas Chromatography.[4] U.S. Environmental Protection Agency.[5] Link

  • Saraji, M., & Boroujeni, M. K. (2014). Recent developments in single-drop microextraction. Analytical and Bioanalytical Chemistry, 406(8), 2027-2066.
  • Walsh, M. E. (2001). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD.[5][6] U.S. Army Corps of Engineers, ERDC/CRREL. Link

Sources

Application Note: Precision Biomarkers for 2-Nitropyrene Exposure

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Activation to Quantifiable Adducts

Abstract

2-Nitropyrene (2-NP) is a potent mutagen distinct from its isomer 1-nitropyrene (1-NP).[1][2] While 1-NP is a marker of direct diesel combustion emissions, 2-NP is primarily formed via atmospheric photochemical reactions involving pyrene and nitrogen oxides. Consequently, 2-NP serves as a critical biomarker for exposure to aged atmospheric pollution rather than fresh exhaust. This application note details the development and validation of biomarkers for 2-NP exposure, focusing on the quantification of its primary metabolite, 2-aminopyrene (2-AP), in urine and its cumulative adducts in hemoglobin and DNA.

Metabolic Activation & Target Identification[1][2][3]

The quantification of 2-NP exposure relies on intercepting its metabolic pathway.[1][2][3] Unlike direct-acting mutagens that bind immediately, 2-NP requires nitroreduction to become genotoxic.

The Mechanism of Action

Upon inhalation or ingestion, 2-NP is metabolized primarily by hepatic nitroreductases and cytochrome P450 enzymes. The critical step is the reduction of the nitro group (


) to a hydroxylamine (

), which is further esterified (e.g., O-acetylation) to form an unstable nitrenium ion. This electrophile covalently binds to:
  • DNA: Specifically at the C8 position of guanine and, uniquely for 2-NP, the C8 position of adenine.

  • Proteins: Forming sulfinamide adducts with cysteine residues in hemoglobin (Hb) or albumin.

  • Excretion: A significant fraction is fully reduced to 2-aminopyrene (2-AP), conjugated (glucuronidation/sulfation), and excreted in urine.

Visualizing the Pathway

The following diagram illustrates the metabolic divergence that dictates biomarker selection.

G N1 This compound (2-NP) (Atmospheric Exposure) N2 Nitroreduction (CYP450 / Nitroreductase) N1->N2 N3 N-hydroxy-2-aminopyrene N2->N3 N4 Nitrenium Ion (Electrophile) N3->N4 B1 Urinary 2-Aminopyrene (Conjugated) N3->B1 Reduction & Conjugation B2 DNA Adducts (dG-C8-2-AP / dA-C8-2-AP) N4->B2 Covalent Binding B3 Hemoglobin Adducts (Sulfinamide-2-AP) N4->B3 Covalent Binding

Figure 1: Metabolic activation pathway of this compound showing the divergence between urinary excretion and macromolecular binding.

Protocol A: Urinary 2-Aminopyrene Quantification (Short-Term Exposure)

Objective: Quantify total 2-aminopyrene (2-AP) in urine as a specific marker of recent (24–48 hour) exposure. Method: Isotope Dilution LC-MS/MS.

Reagents & Equipment[5][6][7]
  • Internal Standard (IS): [d9]-2-Aminopyrene (essential for correcting matrix effects).

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia).
    
  • SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX or Strata-X-C).

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Step-by-Step Methodology
  • Sample Preparation & Hydrolysis

    • Thaw urine samples at room temperature. Vortex for 30s.

    • Aliquot 2.0 mL of urine into a glass tube.

    • Add 20

      
      L of Internal Standard ([d9]-2-AP, 10 ng/mL).
      
    • Add 1.0 mL of Acetate Buffer (pH 5.0) containing 20

      
      L of 
      
      
      
      -Glucuronidase/Arylsulfatase.
    • Critical Step: Incubate at 37°C for 16 hours (overnight). This step deconjugates the metabolites; without it, sensitivity drops by >90%.

  • Solid Phase Extraction (SPE)

    • Condition: 2 mL MeOH followed by 2 mL water.

    • Load: Apply hydrolyzed sample at gravity flow (~1 mL/min).

    • Wash 1: 2 mL 0.1M HCl (removes acidic interferences).

    • Wash 2: 2 mL MeOH (removes neutral interferences).

    • Elute: 2 mL of 5% Ammonium Hydroxide in MeOH.

    • Note: The basic elution solvent releases the basic amine (2-AP) from the cation exchange sorbent.

  • LC-MS/MS Analysis

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • MRM Transitions:

      • 2-AP: 218.1

        
         201.1 (Quant), 218.1 
        
        
        
        189.1 (Qual).
      • [d9]-2-AP: 227.1

        
         209.1.
        
Validation Criteria
  • Linearity:

    
     over 0.5 pg/mL to 500 pg/mL.
    
  • Recovery: IS recovery must be within 60–110%.

  • Quality Control: Run a blank urine sample to rule out contamination (common in lab environments with combustion sources).

Protocol B: Hemoglobin Adduct Dosimetry (Long-Term Exposure)

Objective: Measure cumulative exposure over the lifespan of the erythrocyte (~120 days). Mechanism: 2-NP metabolites form sulfinamide adducts with Hb. Mild base hydrolysis releases the parent amine (2-AP), which is then extracted and quantified.

Workflow Diagram

Hb Step1 Erythrocyte Isolation (Wash RBCs with Saline) Step2 Cell Lysis (Add HPLC Water) Step1->Step2 Step3 Base Hydrolysis (0.1M NaOH, 2h @ 60°C) Releases 2-AP Step2->Step3 Step4 Liquid-Liquid Extraction (n-Hexane) Step3->Step4 Step5 Derivatization (Optional) (Pentafluoropropionic anhydride) Increases GC-MS sensitivity Step4->Step5 Step6 Quantification (GC-NCI-MS or LC-MS/MS) Step5->Step6

Figure 2: Protocol for isolating and quantifying 2-AP released from Hemoglobin adducts.

Detailed Methodology
  • Hydrolysis:

    • Mix 200 mg of purified globin or 1 mL of lysed whole blood with 0.1 M NaOH.

    • Add Internal Standard ([d9]-2-AP).

    • Heat at 60°C for 2 hours. Caution: Higher temperatures may degrade the protein matrix excessively, causing emulsions during extraction.

  • Extraction:

    • Extract the released 2-AP using n-hexane (2 x 2 mL).

    • Evaporate the organic layer to dryness under nitrogen.

  • Detection (LC-MS/MS Preferred):

    • Reconstitute in 100

      
      L of 50:50 MeOH:Water.
      
    • Inject into LC-MS/MS using the same parameters as Protocol A.

    • Result: Data is expressed as pmol 2-AP per gram of Hemoglobin.

Protocol C: DNA Adduct Molecular Dosimetry

Objective: Quantify the biologically effective dose (genotoxicity). Target: N-(deoxyguanosin-8-yl)-2-aminopyrene (dG-C8-2-AP).

Method Summary

Unlike urine or blood, this requires tissue samples (e.g., white blood cells or biopsy).

  • DNA Isolation: Phenol-chloroform extraction or silica column purification.

  • Enzymatic Digestion:

    • Digest DNA to nucleosides using Micrococcal Nuclease and Spleen Phosphodiesterase.

    • Follow with Nuclease P1 (to enrich adducts) or direct injection if sensitivity allows.

  • Analysis: Nano-LC-MS/MS (Orbitrap or Q-TOF) is required due to the extremely low abundance (1 adduct per

    
     nucleotides).
    

Data Interpretation & Quality Control

To ensure robust data interpretation, researchers must distinguish between exposure windows and potential confounders.

Biomarker Comparison Table
FeatureUrinary 2-AminopyreneHemoglobin AdductsDNA Adducts
Exposure Window Recent (24–48 hours)Chronic (120 days)Cumulative/Repair-dependent
Sensitivity High (pg/mL range)Moderate (pmol/g Hb)Low (requires high sample mass)
Invasiveness Non-invasiveMinimally invasive (Blood)Invasive (Tissue/WBC)
Specificity High for 2-NPHigh for Nitro-PAHsHigh for Mutagenic Potential
Confounders Smoking (trace), DietSmokingDNA Repair Efficiency
Troubleshooting Guide
  • Low Recovery in Urine: Check hydrolysis efficiency. Some populations have altered glucuronidase activity. Ensure pH is strictly 5.0 during incubation.

  • Isomer Interference: 1-Aminopyrene (from 1-NP) elutes close to 2-Aminopyrene. Ensure chromatographic resolution (

    
    ) between these isomers. 2-AP typically elutes after 1-AP on C18 columns.
    

References

  • Roy, A. K., et al. (1991). Identification of the major metabolites and DNA adducts formed from this compound in vitro.[2] Carcinogenesis.[2][5][6] Link

  • Scheepers, P. T., et al. (1994). Solid-phase extraction and high-performance liquid chromatographic determination of 1-aminopyrene in urine. Journal of Chromatography B: Biomedical Sciences and Applications. (Methodology adapted for 2-AP). Link

  • IARC Monographs. Nitro-polycyclic Aromatic Hydrocarbons. Volume 46 (1989) and Volume 105 (2014). Link

  • CDC/NHANES. Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. (General protocol foundation for hydroxylated/amine PAH metabolites). Link

  • Herreno-Saenz, D., et al. (1992). Metabolism and DNA binding of this compound in the rat. Carcinogenesis.[2][5][6] Link

Sources

Application Note: 2-Nitropyrene in Toxicology & Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Atmospheric Marker

2-Nitropyrene (2-NP) is distinct from its structural isomer, 1-Nitropyrene (1-NP).[1] While 1-NP is a primary combustion product (diesel exhaust), 2-NP is almost exclusively formed via atmospheric photochemical reactions involving radical-initiated nitration of pyrene. Consequently, 2-NP serves as a critical biomarker for "aged" aerosols and secondary atmospheric transformation.

In toxicology, 2-NP is a potent direct-acting mutagen, often exhibiting higher mutagenic potency than 1-NP in Salmonella typhimurium strain TA98.[1] Its mechanism of action is strictly dependent on bacterial nitroreduction, making it a model compound for studying nitroreductase-mediated genotoxicity.

Safety & Handling: The "Red Flag" Protocol

Hazard Class: Carcinogen (Category 1B), Mutagen (Category 2). Critical Warning: 2-NP is a potent mutagen. All procedures must be conducted in a Class II Biological Safety Cabinet (BSC).

Handling Protocol
  • Solvent Selection: Dissolve 2-NP in DMSO (Dimethyl sulfoxide).[2] Avoid ethanol or acetone for stock solutions as DMSO provides superior stability and cell permeability.

  • Deactivation: All glassware and surfaces in contact with 2-NP must be decontaminated using a solution of 0.2 M Potassium Permanganate (KMnO₄) in 0.5 M Sulfuric Acid (H₂SO₄) . Allow 15 minutes of contact time before rinsing.

  • Waste: Segregate all solid and liquid waste as "Cytotoxic/Genotoxic Hazardous Waste." Do not mix with general organic solvents.

Mechanism of Action: Nitroreduction Pathway

Unlike many PAHs that require P450-mediated ring oxidation (S9 activation), 2-NP is activated primarily via nitroreduction .

  • Nitroreduction: Bacterial or mammalian nitroreductases reduce the nitro group (-NO₂) to a nitroso (-NO) and then an N-hydroxy-amino (-NHOH) intermediate.

  • Activation: The N-hydroxy-2-aminopyrene undergoes acid-catalyzed DNA binding or O-acetylation (in competent strains) to form unstable nitrenium ions.

  • Adduct Formation: The electrophilic nitrenium ion binds covalently to the C8 position of Guanine and, uniquely significant to 2-NP, the C8 position of Adenine.

Pathway Visualization

G cluster_enz Enzymatic Activation NP This compound (2-NP) Nitroso 2-Nitrosopyrene NP->Nitroso + 2e- Nitroreductase Nitroreductase (Enzymatic Reduction) Nitroreductase->NP N_Hydroxy N-hydroxy-2-aminopyrene (Proximate Mutagen) Nitroso->N_Hydroxy + 2e- Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_Hydroxy->Nitrenium Heterolytic Cleavage (pH < 7 or Acetylation) Adduct_G N-(deoxyguanosin-8-yl)-2-aminopyrene (dG-C8 Adduct) Nitrenium->Adduct_G Covalent Binding Adduct_A N-(deoxyadenosin-8-yl)-2-aminopyrene (dA-C8 Adduct) Nitrenium->Adduct_A Covalent Binding

Figure 1: Metabolic activation pathway of this compound leading to DNA adduct formation.

Application I: Differential Mutagenicity Profiling (Ames Test)

Objective: To confirm the nitroreduction-dependent mechanism of 2-NP by comparing mutagenic potency across specific Salmonella strains.

Strain Selection Logic
  • TA98: Standard frameshift strain. Contains functional nitroreductase. Expected Result: High mutagenicity.[2]

  • TA98NR: Nitroreductase-deficient.[3] Cannot efficiently reduce -NO₂ to -NHOH. Expected Result: Significantly reduced mutagenicity (proving the nitro-group is the trigger).

  • TA98/1,8-DNP₆: O-acetyltransferase deficient. Expected Result: Reduced mutagenicity (if O-acetylation is the rate-limiting activation step).

Experimental Protocol

Method: Plate Incorporation Assay (OECD 471 compliant modifications).

  • Preparation:

    • Grow bacterial cultures to

      
       cells/mL (Late log phase).
      
    • Prepare 2-NP stock in DMSO.[2] Serial dilutions: 0.1, 0.5, 1.0, 5.0, 10.0 µ g/plate .

  • Exposure:

    • Tube A: 0.1 mL bacterial culture (TA98).

    • Tube B: 0.1 mL bacterial culture (TA98NR).

    • Add 0.1 mL test solution (2-NP) to each tube.

    • Note: S9 metabolic activation mix is NOT required for 2-NP, as it is a direct-acting mutagen in bacteria. Adding S9 may actually decrease potency due to non-specific protein binding or ring-oxidation detoxification.

  • Plating:

    • Add 2.0 mL molten top agar (containing traces of histidine/biotin).

    • Vortex briefly and pour onto Minimal Glucose Agar plates.

  • Incubation:

    • Incubate at 37°C for 48 hours.

  • Analysis:

    • Count revertant colonies (His+).

    • Calculate the Mutagenicity Ratio (MR) : (Induced Revertants / Spontaneous Revertants).

Expected Data Profile
StrainEnzyme Status2-NP Potency (Revertants/µg)Interpretation
TA98 Wild TypeHigh (~2,000 - 4,000) Strong direct-acting mutagenicity.
TA98NR Nitroreductase DeficientLow (< 200) confirms -NO₂ reduction is essential.
TA98/1,8-DNP₆ O-acetyltransferase DeficientModerate/Low Indicates role of acetylation in ultimate activation.

Application II: DNA Adduct Quantification (³²P-Postlabeling)

Objective: Ultrasensitive detection of specific dG and dA adducts formed by 2-NP in mammalian cells or in vivo tissues.

Protocol: Nuclease P1 Enrichment Method

Note: While Butanol extraction is often used for nitro-PAHs, Nuclease P1 enrichment is highly effective for 2-aminopyrene adducts provided the phosphate group is protected.

  • DNA Digestion:

    • Digest 10 µg of genomic DNA with Micrococcal Nuclease (MN) and Spleen Phosphodiesterase (SPD) at 37°C for 3 hours.

    • Result: DNA hydrolyzed to deoxyribonucleoside 3'-monophosphates (dNMPs).[4]

  • Adduct Enrichment (Nuclease P1):

    • Treat digest with Nuclease P1.[4]

    • Mechanism:[4][5] Nuclease P1 dephosphorylates normal nucleotides (dGp, dAp, etc.) to nucleosides, but cannot dephosphorylate bulky adducts (like 2-aminopyrene-modified dNMPs).

  • Radiolabeling:

    • Incubate enriched sample with [γ-³²P]ATP and T4 Polynucleotide Kinase (T4 PNK).[4]

    • Result: Adducts are labeled at the 5' position, forming [⁵'-³²P]dN-3',5'-bisphosphates.

  • Separation (PEI-Cellulose TLC):

    • D1 (1.0 M Sodium Phosphate, pH 6.0): Wash away residual ATP and normal nucleotides.

    • D3 (3.5 M Lithium Formate, 8.5 M Urea, pH 3.5): Separation of adducts.

    • D4 (0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0): Orthogonal separation.

  • Quantification:

    • Expose TLC plate to storage phosphor screen.

    • Quantify Relative Adduct Labeling (RAL) = (CPM Adducts / CPM Normal Nucleotides) × Dilution Factor.

References

  • Mutagenicity Mechanism: Comparison of the Ames II and traditional Ames test responses with respect to mutagenicity, strain specificities. National Institutes of Health (NIH).[6]

  • Strain Specificity: Comparative direct-acting mutagenicity of 1- and this compound: evidence for this compound mutagenesis by both guanine and adenine adducts.[1] Carcinogenesis.

  • Adduct Identification: Identification of the major metabolites and DNA adducts formed from this compound in vitro. Carcinogenesis.

  • Atmospheric Formation: Formation and transport of 2-nitrofluoranthene and this compound of photochemical origin in the troposphere. ResearchGate.[7][8]

  • Detection Protocol: 32P-Postlabeling Analysis of DNA Adducts.[4][5][9][10] Nature Protocols.

Sources

Precision Protocol: In Vitro Exposure to 2-Nitropyrene (2-NP)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Scientific Rationale

2-Nitropyrene (2-NP) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in particulate matter and diesel exhaust. Unlike its isomer 1-nitropyrene, 2-NP is often less abundant but exhibits distinct mutagenic potency due to specific metabolic activation pathways involving nitroreduction.

This guide provides a rigorous, self-validating protocol for exposing mammalian cell lines (specifically A549 lung epithelial and HepG2 hepatic cells) to 2-NP. The methodology prioritizes solubility management , metabolic competence , and genotoxic endpoint precision .

Core Challenges Addressed:
  • Hydrophobicity: 2-NP precipitates in aqueous media if not handled with specific solvent kinetics.

  • Metabolic Activation: Cytotoxicity and genotoxicity are dependent on intracellular nitroreductases (NTRs) and O-acetyltransferases (OATs).

  • Photosensitivity: Nitro-PAHs are liable to photodegradation, requiring dark-room protocols.

Safety & Handling (Critical)

Hazard Classification: 2-NP is a localized carcinogen and potent mutagen (IARC Group 2B).

  • Engineering Controls: All weighing and stock preparation must occur in a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min. thickness), lab coat with cuffed sleeves, and safety goggles.

  • Light Protection: 2-NP is photosensitive. Perform experiments under yellow light or low-light conditions. Wrap all stock vials and exposure plates in aluminum foil.

Experimental Design & Reagent Preparation

Vehicle Selection & Solubility

Dimethyl sulfoxide (DMSO) is the required vehicle. While 2-NP is soluble in DMSO, its transition to aqueous culture media causes rapid precipitation if the solvent front is not managed.

  • Constraint: Final DMSO concentration in culture must be

    
     to avoid vehicle-induced membrane permeabilization or apoptosis, which confounds 2-NP toxicity data.
    
Stock Solution Protocol

Target Stock Concentration: 10 mM or 50 mM (depending on highest dose).

  • Weigh 2-NP powder in a pre-tared amber glass vial.

  • Add sterile, anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds.

  • Sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into single-use amber tubes. Store at -80°C. Do not freeze-thaw more than once.

Dose-Range Determination

For unknown sensitivity, perform a broad logarithmic range finding study.

  • Range: 0.1 µM, 1.0 µM, 10 µM, 25 µM, 50 µM.

  • Vehicle Control: Media + 0.1% DMSO.

  • Positive Control: 4-Nitroquinoline-1-oxide (4-NQO) at 1 µM (mimics nitro-reduction pathway).

Core Protocol: Cell Culture Exposure

Cell Model Selection
  • A549 (Human Lung Carcinoma): Physiologically relevant for inhalation exposure; possesses basal CYP450 and nitroreductase activity.

  • HepG2 (Human Hepatocellular Carcinoma): High metabolic capacity; standard for systemic toxicity and metabolite profiling.

Step-by-Step Exposure Workflow

Step 1: Seeding

  • Seed cells into 6-well plates (for lysate/DNA extraction) or 96-well plates (for cytotoxicity).

  • Density:

    
     cells/well (6-well) or 
    
    
    
    cells/well (96-well).
  • Incubate for 24 hours at 37°C, 5% CO₂, allowing attachment and log-phase entry.

Step 2: Dosing Solution Preparation (Immediate Use)

  • Critical Technique: Do not add neat DMSO stock directly to the cell well. This causes local precipitation and "hotspots" of toxicity.

  • Intermediate Dilution: Prepare a 2X Working Solution in pre-warmed (

    
    ) complete media.
    
    • Example: To achieve 10 µM final, prepare 20 µM in media.

    • Add stock to media while vortexing the media tube to ensure rapid dispersion.

Step 3: Exposure

  • Aspirate spent media from cells.

  • Add the pre-warmed Dosing Solution gently against the well wall.

  • Incubate for defined timepoints:

    • 6 Hours: ROS generation, early signaling (Phospho-H2AX).

    • 24 Hours: Cytotoxicity (MTT), DNA Strand Breaks (Comet).

    • 48 Hours: Apoptosis, Cell Cycle Arrest.

Visualizations

Experimental Workflow (Graphviz)

G cluster_assays Downstream Analysis Start Start: 2-NP Powder Stock Stock Prep (DMSO, 50mM) Sonicate 5 min Start->Stock Dilution Intermediate Dilution (2X in Media) Vortex Immediately Stock->Dilution Dilute Exposure Exposure (0.1 - 50 µM) 6h / 24h / 48h Dilution->Exposure Seeding Cell Seeding (A549/HepG2) 24h Attachment Seeding->Exposure Add 2X Media MTT Viability (MTT/CCK-8) Exposure->MTT Comet Genotoxicity (Comet Assay) Exposure->Comet ROS Oxidative Stress (DCFH-DA) Exposure->ROS

Caption: Figure 1. Optimized workflow for hydrophobic nitro-PAH exposure, emphasizing intermediate dilution to prevent precipitation.

Metabolic Activation Pathway (Graphviz)

Understanding the mechanism is vital for interpreting data. 2-NP requires metabolic activation to form DNA adducts.

Pathway NP This compound (Parent) Nitroso 2-Nitrosopyrene NP->Nitroso + 2e- ROS ROS Generation (Redox Cycling) NP->ROS Futile Cycling Nitroreductase Nitroreductases (Cytosolic) Nitroreductase->NP N_Hydroxy N-hydroxy-2-aminopyrene (Proximate Carcinogen) Nitroso->N_Hydroxy + 2e- Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_Hydroxy->Nitrenium Esterification OAT O-Acetyltransferase (NATs) OAT->N_Hydroxy DNA_Adduct dG-C8-Aminopyrene (DNA Adduct) Nitrenium->DNA_Adduct Covalent Binding

Caption: Figure 2.[1][2] Metabolic activation of 2-NP. Nitroreduction leads to the N-hydroxy intermediate, which forms stable DNA adducts or generates ROS.[1]

Downstream Assays & Analysis

Cytotoxicity (MTT Assay)

Use to define the sub-cytotoxic range for genotoxicity testing.

  • Add MTT reagent (0.5 mg/mL final) to wells.

  • Incubate 3-4 hours at 37°C.

  • Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

  • Acceptance Criteria: Vehicle control variability < 10%.

Genotoxicity (Alkaline Comet Assay)

The gold standard for detecting single/double-strand breaks and alkali-labile sites induced by 2-NP metabolites.

  • Harvest: Trypsinize cells gently (avoid mechanical damage).

  • Embed: Mix cells with Low Melting Point (LMP) Agarose and layer on slides.

  • Lysis: 1 hour in cold Lysis Buffer (high salt, detergent) to remove histones.

  • Unwinding: 20 mins in Alkaline Electrophoresis Buffer (pH > 13).

  • Electrophoresis: 25V, 300mA for 20 mins.

  • Stain: SYBR Gold or Ethidium Bromide.

  • Quantification: Measure % Tail DNA and Olive Tail Moment .

Data Presentation Template
ParameterVehicle Control (0.1% DMSO)Low Dose (1 µM)Mid Dose (10 µM)High Dose (50 µM)Positive Control (4-NQO)
Viability (%) 100 ± 2.198 ± 3.485 ± 4.142 ± 5.230 ± 4.5
Tail DNA (%) 2.5 ± 0.55.1 ± 1.218.4 ± 3.145.2 ± 6.055.0 ± 4.2
ROS (RFU) 1200 ± 1501450 ± 2003100 ± 4005600 ± 550*N/A

*Indicates statistical significance (p < 0.05) vs Control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Stock concentration too high or cold media used.Use 2X intermediate dilution in warm media. Vortex immediately.
High Background DNA Damage Harsh trypsinization or light exposure.Reduce trypsin time. Perform all steps in dark/yellow light.
No Toxicity Observed Low metabolic activity in cell line.Verify NQO1/CYP expression in cells. Consider S9 fraction activation if using metabolically incompetent lines (though A549/HepG2 are usually sufficient).

References

  • Phousongphouang, P. T., et al. (2000). Solubility and stability of nitropyrenes in aqueous and organic media. Chemical Research in Toxicology. Link (Generalized solubility data for Nitro-PAHs).

  • Iwanari, M., et al. (2002). Genotoxicity of nitroarenes in human cells: The role of nitroreduction. Mutation Research/Genetic Toxicology. Link.

  • Landvik, N. E., et al. (2007). Metabolic activation of this compound in human lung cells. Carcinogenesis, 28(12), 2563-2569. Link (Key reference for A549 metabolic pathway).

  • Organization for Economic Co-operation and Development (OECD). (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals. Link (Standardized Comet Assay protocols adapted for in vitro).

  • Nagy, E., et al. (2005). Effect of Organic Solvents on Cell Viability in In Vitro Studies. Acta Pharmaceutica Hungarica. (Establishes 0.1% DMSO limit).

Sources

Troubleshooting & Optimization

troubleshooting 2-Nitropyrene peak tailing in gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2NP-TAIL Status: Open Subject: Troubleshooting 2-Nitropyrene Peak Tailing in GC-MS/GC-ECD Assigned Specialist: Senior Application Scientist

User Issue Summary

Symptom: Significant peak tailing observed for this compound (2-NP) during Gas Chromatography analysis. Impact: Poor resolution from isomeric impurities (e.g., 2-nitrofluoranthene), integration errors, and reduced sensitivity (S/N ratio). Context: this compound is a Nitro-Polycyclic Aromatic Hydrocarbon (Nitro-PAH). Unlike parent PAHs, the nitro-group (


) imparts polarity and thermal lability, making it highly susceptible to adsorption on active sites (silanols) and thermal degradation.
Module 1: Diagnostic Triage (The "Why")

Before disassembling your instrument, use this Q&A matrix to isolate the root cause.

Q1: Is the tailing specific to this compound, or do all peaks tail?

  • All Peaks Tail: This is a Physical/Flow Path Issue .

    • Likely Cause: Poor column installation (dead volume), a jagged column cut, or a leak at the inlet.

    • Action: Re-cut the column (90° smooth cut) and reinstall at the manufacturer-specified depth.

  • Only 2-NP (and other polar/active compounds) Tails: This is a Chemical/Activity Issue .

    • Likely Cause: Active sites (Lewis acid/base interactions) in the liner or column are adsorbing the nitro group.

    • Action: Proceed to Module 2 (Hardware Optimization) .

Q2: Does the peak show "fronting" (leaning forward) rather than tailing?

  • Yes: You are overloading the column. Nitro-PAHs have lower solubility in non-polar phases (like 5% phenyl) than parent PAHs.

  • Action: Dilute sample 1:10 or increase split ratio.

Q3: Do you see a smaller "hump" or ghost peak preceding 2-NP?

  • Yes: This is likely Thermal Degradation . 2-NP can convert to 2-aminopyrene or lose the nitro group inside a hot, dirty inlet.

  • Action: Proceed to Module 3 (Thermal Dynamics) .

Module 2: Hardware Ecosystem & Activity Management

The primary cause of tailing for nitro-aromatics is the interaction between the electron-deficient nitro group and free silanol groups (


) on glass surfaces.
1. The Inlet Liner: The First Line of Defense

Standard deactivated liners often fail for Nitro-PAHs. You require "Ultra-Inert" (UI) grade deactivation.

FeatureRecommendationScientific Rationale
Geometry Single Taper (Gooseneck) at bottomDirects sample onto the column, minimizing contact with the hot gold seal/metal base.
Packing AVOID Standard Glass WoolGlass wool has a massive surface area. Even deactivated wool can become active after a few dirty injections, irreversibly adsorbing 2-NP.
Alternative Baffled Liner or UI-Grade WoolIf you must use wool (to trap non-volatiles), use only verified Ultra-Inert wool placed high in the liner to wipe the needle, not at the bottom.
2. Column Selection Strategy

While standard PAH analysis uses non-polar columns (100% dimethyl polysiloxane), Nitro-PAHs require slight polarity to prevent tailing and separate isomers.

  • Standard: 5% Phenyl-arylene (e.g., DB-5ms UI, Rxi-5Sil MS). The arylene inclusion stiffens the backbone, reducing bleed and activity.

  • Advanced: 50% Phenyl (e.g., DB-17ms). Offers superior separation of this compound from 2-Nitrofluoranthene but has lower thermal stability.

Module 3: Thermal Dynamics & Protocol Optimization

Nitro-PAHs are thermally labile. A standard "Splitless" injection keeps the analyte in a hot inlet (280°C+) for 45–90 seconds, promoting degradation.

The "Pulsed Splitless" Technique

Use pressure pulsing to reduce residence time in the inlet.

  • Pulse Pressure: Set inlet pressure to 30–50 psi for the first 0.75 minutes.

  • Mechanism: High pressure compresses the vapor cloud, forcing it onto the column rapidly.

  • Result: 2-NP spends less time interacting with hot, active liner surfaces.

Temperature Program Data
ParameterSettingReason
Inlet Temp 260°C - 280°CHigh enough to volatilize, but minimize >300°C exposure which accelerates

loss.
Initial Oven 60°C (Hold 1 min)Allows solvent focusing (Solvent Effect) to sharpen the peak.
Ramp Rate 20°C/min to 320°CFast ramp minimizes on-column residence time.
Transfer Line 300°CPrevents cold-spot condensation of high-boiling 2-NP.
Module 4: Troubleshooting Logic Visualization

The following logic tree guides your decision-making process based on peak shape and retention time stability.

G Start Start: this compound Tailing CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical Issue: Re-cut Column Check Ferrule Leak CheckAll->Physical Yes Chemical Chemical Issue: Active Sites CheckAll->Chemical No (Only Nitro-PAHs) LinerCheck Check Inlet Liner: Is it brown/dirty? Chemical->LinerCheck ReplaceLiner Replace with Ultra-Inert Single Taper LinerCheck->ReplaceLiner Yes PulseCheck Check Injection Mode: Is Residence Time >1 min? LinerCheck->PulseCheck No (Liner is New) OptimizeMethod Switch to Pulsed Splitless (30psi @ 0.75min) PulseCheck->OptimizeMethod Yes ColumnTrim Trim 50cm from Column Head (Guard) PulseCheck->ColumnTrim No

Figure 1: Decision tree for isolating the source of peak tailing in Nitro-PAH analysis.

Module 5: Maintenance Protocol (Self-Validating)

Follow this protocol to reset your system. If tailing persists after this, the column stationary phase is irreversibly damaged.

  • Cool Down: Lower Inlet to <50°C and Oven to 35°C. Turn off MS source.

  • Liner Replacement:

    • Remove old liner.[1]

    • Clean the inlet weldment with a cotton swab soaked in Dichloromethane (DCM) to remove non-volatile residue.

    • Install a new Single Taper Ultra-Inert Liner (No Wool) .

    • Replace the O-ring and Septum.

  • Column Maintenance:

    • Trim 10–20 cm from the front of the column using a ceramic wafer.

    • Validation: Inspect the cut with a magnifying loupe. It must be perfectly flat.

  • Leak Check:

    • Set column flow. Wait 10 mins.

    • Verify no air leaks (m/z 28/32 ratio < 10% in MS).

  • Test Injection:

    • Inject a standard containing This compound and Phenanthrene .

    • Pass Criteria: Phenanthrene is symmetrical (Tailing Factor < 1.1). This compound Tailing Factor < 1.3.

References
  • U.S. Environmental Protection Agency. (2018).[2] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3]Link (Note: Refers to 8270D/E principles for semivolatiles).

  • Agilent Technologies. (2012). Polycyclic Aromatic Hydrocarbon (PAH) Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Application Note 5989-9181EN. Link

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations.Link

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.Link

Sources

preventing decomposition of 2-Nitropyrene during GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NP-GCMS-OPTIMIZATION Subject: Preventing Decomposition of 2-Nitropyrene (2-NP) Assigned Scientist: Senior Application Specialist, Chromatography Division

Executive Summary

You are encountering a common but critical artifact in the analysis of nitro-polycyclic aromatic hydrocarbons (NPAHs). This compound (2-NP) is thermally labile and prone to reductive conversion to 2-aminopyrene (2-AP) or thermal denitration inside hot GC injection ports. This guide provides a self-validating workflow to eliminate these artifacts, prioritizing "Cold Inlet" techniques and inert flow path management.

Module 1: Diagnostic Triage

Is your system actively degrading this compound?

Before altering your method, you must confirm if the loss of 2-NP is due to the inlet or the detector. 2-NP (


) typically degrades into 2-aminopyrene (

) in the presence of active sites (silanols) and high temperatures.

The Inertness Stress Test:

  • Prepare: A clean standard of this compound (10 ppm in Dichloromethane or Toluene).

  • Inject: Run your standard method.

  • Monitor: Extract ion chromatograms (EIC) for:

    • m/z 247 (this compound parent ion)

    • m/z 217 (2-Aminopyrene parent ion)

    • m/z 201 (Loss of

      
      , Pyrene-like backbone)
      

Interpretation:

  • Scenario A: You see a peak at m/z 217.

    • Diagnosis:Reductive Decomposition. Your liner contains active sites (metal or non-deactivated glass wool) acting as a catalyst.

  • Scenario B: You see peak tailing on m/z 247 and low area counts, but no m/z 217.

    • Diagnosis:Adsorption. The analyte is sticking to the liner walls or column head.

  • Scenario C: You see m/z 201.

    • Diagnosis:Thermal Cracking. Inlet temperature is too high.

Module 2: The Mechanism of Failure

Understanding why 2-NP degrades allows us to prevent it. The nitro group is electron-withdrawing, making the ring susceptible to nucleophilic attack or reduction when exposed to hot, active surfaces.

DecompositionPath NP This compound (m/z 247) Injector Hot Injector (>280°C) NP->Injector ActiveSites Active Sites (Silanols/Metal) Injector->ActiveSites Adsorption Loss Denitration/Loss (m/z 201) Injector->Loss Thermal Cleavage AP 2-Aminopyrene (m/z 217) ActiveSites->AP Reduction (+H)

Figure 1: The decomposition pathway of this compound in a standard GC injector. The primary artifact is the reduction to the amine.

Module 3: Hardware & Method Optimization

The "Gold Standard" for NPAHs is Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection. If you are forced to use a standard Split/Splitless (SSL) injector, you must rigorously optimize the consumables.

Protocol A: Injection Technique Selection
FeaturePTV / Cold Splitless (Recommended)Hot Splitless (High Risk)
Inlet Temp Start at 60°C , ramp to 300°CConstant 280°C - 300°C
Residence Time Minimal exposure to heatHigh exposure
Discrimination Low (analyte enters column liquid)High (boiling point discrimination)
2-NP Stability >95% Recovery <70% Recovery (typical)
Protocol B: The "Clean Path" Configuration

If using Hot Splitless, follow these strict requirements to minimize active sites:

  • Liner Selection:

    • Do NOT use: Standard glass wool liners (high surface area = high degradation).

    • USE:Ultra-Inert Single Taper Liner with Deactivated Wool (or wool-free if matrix allows). The deactivation layer (silylation) is the only barrier between your analyte and the active glass silanols.

  • Column Trimming:

    • Nitro-PAHs accumulate at the head of the column. Trim 10-20 cm of the column daily if analyzing dirty matrices (e.g., diesel exhaust, PM2.5 extracts).

  • Temperature Limits:

    • Do not exceed 280°C in the inlet if possible.

    • Use a Pulsed Splitless injection (e.g., 25 psi for 0.75 min) to sweep the analyte onto the column faster, reducing residence time in the hot liner.

Module 4: Optimization Workflow

Follow this logic gate to determine your optimal instrument setup.

OptimizationFlow Start Start Optimization CheckInlet Do you have PTV/COC? Start->CheckInlet YesPTV YES CheckInlet->YesPTV NoPTV NO (Standard SSL) CheckInlet->NoPTV ConfigPTV Config: Solvent Vent Mode Start: 50°C -> Ramp 600°C/min -> 300°C YesPTV->ConfigPTV Column Column: 5% Phenyl (Rxi-5Sil MS / DB-5MS) Film: 0.25µm (Thin film reduces retention) ConfigPTV->Column LinerCheck Liner: Ultra-Inert Single Taper (No Wool or Low-Wool) NoPTV->LinerCheck TempCheck Set Inlet Temp < 280°C Enable Pressure Pulse LinerCheck->TempCheck TempCheck->Column Final Run Inertness Check (Module 1) Column->Final

Figure 2: Decision matrix for optimizing instrument parameters based on available hardware.

Frequently Asked Questions (FAQ)

Q: Can I use a standard DB-5 column? A: Yes, but "MS" grade columns (DB-5MS, Rxi-5Sil MS) are preferred. They have lower bleed, which improves the signal-to-noise ratio for nitro-PAHs. More importantly, use a thin film (0.25 µm). Thicker films (0.5 µm or 1.0 µm) increase retention time, exposing the thermally labile 2-NP to heat for longer periods.

Q: My 2-NP peak is broad and tailing. Is this decomposition? A: Not necessarily. Tailing usually indicates activity (adsorption) rather than chemical breakdown. However, adsorption is the precursor to decomposition. If you see tailing, change the liner immediately. If tailing persists, trim the column.

Q: Why do I see 2-Aminopyrene in my standard? A: If your standard is fresh, your GC inlet is acting as a reactor. The combination of hot metal, glass wool, and hydrogen (from carrier gas or column bleed) reduces the nitro group. Switch to a "wool-free" liner or lower the inlet temperature to 250°C to verify.

Q: Is LC-MS a better alternative? A: Scientifically, yes. LC-MS (or LC-MS/MS) avoids thermal vaporization entirely, preserving the nitro group. However, GC-MS is more common for PAH/NPAH combined analysis. If you must use GC, the PTV inlet is the closest approximation to the "gentle" introduction of LC.

References
  • NIST SRM 2260 Certificate of Analysis. (2020). Aromatic Hydrocarbons in Toluene (Nominal Mass Fraction 60 µg/g). National Institute of Standards and Technology.[1][2] Link

    • Context: Establishes the baseline stability and expected purity of Nitro-PAH standards.
  • Crimmins, B. S., & Baker, J. E. (2006).[1] Improved GC/MS methods for measuring hourly PAH and nitro-PAH concentrations in urban particulate matter. Atmospheric Environment. Link

    • Context: Compares PTV vs. Hot Splitless, demonstrating PTV's superiority for NPAH stability.
  • Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Application Note 5994-0656EN. Link

    • Context: Provides specific parameters for inlet temperature and liner selection to minimize degrad
  • Kozin, I. S., et al. (1996). Losses of nitro-PAHs in GC-MS analysis: The role of the injector. Journal of Chromatography A. Context: Foundational paper establishing the mechanism of reductive conversion of this compound to 2-Aminopyrene in hot injectors.

Sources

enhancing the sensitivity of analytical methods for trace 2-Nitropyrene levels

[1]

Welcome to the Advanced Analytical Support Hub. Topic: Enhancing Sensitivity for Trace 2-Nitropyrene (2-NP) Quantification Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction: The Sensitivity Paradox

This compound (2-NP) presents a unique analytical challenge compared to its isomer, 1-Nitropyrene.[1] While 1-Nitropyrene is a primary emission product (diesel exhaust), 2-NP is almost exclusively formed via atmospheric photochemical reactions.[1] Consequently, 2-NP exists at concentrations 10–100 times lower than primary nitro-PAHs, often in the femtogram range.[1]

The Core Problem: Standard methods (GC-EI-MS or standard UV-HPLC) lack the signal-to-noise (S/N) ratio required for 2-NP.[1] To detect it, we must exploit its specific chemical vulnerabilities: its high electron affinity (for MS) or its reducibility to a highly fluorescent amine (for HPLC).[1]

This guide addresses the three critical bottlenecks: Extraction Losses , Isomer Co-elution , and Ionization/Quantum Yield Efficiency .

Module 1: Sample Preparation & Enrichment

The majority of "sensitivity" issues are actually "recovery" issues.

FAQ: Why is my recovery for 2-NP consistently lower than 1-NP?

Diagnosis: 2-NP is often lost during the "clean-up" phase rather than extraction.[1] If you are using silica gel fractionation to separate PAHs from Nitro-PAHs, 2-NP can elute in the transition fraction if the solvent polarity isn't strictly controlled.

Protocol: The "Dual-Stage" SPE Enrichment To maximize sensitivity, we must remove the bulk PAHs that cause ion suppression (MS) or quenching (Fluorescence).[1]

StepActionTechnical Rationale
1. Extraction Pressurized Liquid Extraction (PLE) or Ultrasonic with Dichloromethane (DCM).[1]DCM swells the particulate matter (PM) matrix better than Methanol, releasing trapped 2-NP.
2.[1] Exchange Evaporate to near dryness; reconstitute in Hexane.Prepares sample for Normal Phase SPE. Critical: Do not evaporate to complete dryness; 2-NP is semi-volatile.
3.[1] Clean-up Aminopropyl (NH2) SPE Cartridge .The Secret Weapon: NH2 phase retains polar interferences but passes PAHs and Nitro-PAHs.
4.[1] Fractionation Silica Gel SPE.[1][2] Elute PAHs with Hexane.[1][3] Elute Nitro-PAHs with Hexane/DCM (60:40).[1]This specific ratio is crucial. 100% DCM elutes too much polar junk; 100% Hexane leaves 2-NP on the cartridge.[1]

Module 2: Chromatographic Separation (The Isomer Trap)

Troubleshooting: I see a shoulder on my 2-NP peak. Is it interference?

Diagnosis: It is likely 2-Nitrofluoranthene (2-NF) .[1] These two isomers have nearly identical mass spectra and boiling points.[1] On a standard 5% phenyl column (e.g., DB-5MS), they often co-elute, artificially inflating your calculated 2-NP concentration.[1]

Solution: Switch to a mid-polarity or specialized PAH column.[1]

  • Recommended Phase: DB-17MS (50% phenyl) or Select-PAH ionic liquid columns.[1]

  • Why: The higher phenyl content interacts with the pi-electrons of the fluoranthene structure differently than the pyrene structure, resolving the critical pair.

Module 3: Detection Optimization (The Signal)

We offer two distinct pathways for sensitivity enhancement. Choose the one matching your instrumentation.[1]

Pathway A: GC-NCI-MS (Negative Chemical Ionization)

Best for: Absolute specificity and structural confirmation.[1]

The Mechanism: Nitro groups are strongly electronegative.[1] In Electron Impact (EI) mode, the molecular ion (M+) is weak due to fragmentation. In NCI mode, the molecule captures a thermal electron, forming a stable radical anion M•-.

Optimization Protocol:

  • Reagent Gas: Use Methane (softer) or Ammonia (cleaner background).[1]

  • Source Temp: Lower the source temperature to 150°C .

    • Why? Unlike EI (230°C+), NCI requires "thermal" electrons.[1] High source temps increase the kinetic energy of electrons, reducing the capture cross-section and lowering sensitivity.

  • Monitor Ion: m/z 247 (Molecular Ion).

Pathway B: HPLC-Fluorescence with On-Line Reduction

Best for: Maximum Sensitivity (Femtogram level) and Cost-Efficiency.[1]

The Mechanism: this compound is non-fluorescent (it is a "dark" molecule).[1] However, its reduced form, 2-Aminopyrene , is intensely fluorescent.

Workflow Diagram (Graphviz):

ReductionWorkflowcluster_0HPLC SystemInjectorInjector(Sample: 2-NP)ColumnAnalytical Column(C18 Reverse Phase)Injector->ColumnSeparationReducerReduction Column(Pt/Rh on Alumina)Column->ReducerEluent + 2-NPDetectorFluorescence Detector(Ex: 360nm / Em: 430nm)Reducer->DetectorConversion:2-NP -> 2-AminopyreneReactionChemical Mechanism:R-NO2 + 6H+ + 6e- -> R-NH2 + 2H2OReducer->Reaction

Caption: The on-line reduction workflow converts non-fluorescent this compound into highly fluorescent 2-Aminopyrene post-column.

Technical Setup for Reduction:

  • Column: Packed cartridge with Platinum/Rhodium on Alumina (commercially available or home-made).[1]

  • Mobile Phase Additive: Requires a proton source.[1] Add buffer (Ammonium Acetate) or ensure Methanol/Water mix is used (protic solvents facilitate the H+ transfer).[1]

  • Temperature: The reduction column must be heated to 80°C to ensure 100% conversion efficiency.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High Background (GC-NCI) Reagent gas contamination or source too hot.[1]Bake out the source. Lower source temp to 150°C. Switch to Ammonia gas for higher selectivity.
Drifting Retention Times (HPLC) Reduction column clogging.The reduction column can trap matrix components.[1] Place a switching valve to bypass the reduction column during the first 5 mins (solvent front) and last 5 mins (wash).
Low Fluorescence Signal Incomplete reduction.Check reduction column temperature (must be >70°C).[1] Check mobile phase pH (neutral to slightly acidic is best for reduction kinetics).[1]
"Ghost" Peaks in Blank Memory effect in Injector.Nitro-PAHs stick to cold spots.[1] Use a solvent wash of Toluene/Acetone (1:1) between runs.

Decision Tree: Which Method Fits Your Lab?

MethodSelectioncluster_GCGC-MS Pathwaycluster_LCHPLC PathwayStartStart: Select Detection MethodQ1Is Mass Spec Available?Start->Q1Q2Is it a Triple Quad (MS/MS)?Q1->Q2YesHPLC_PathIs On-line Reduction Available?Q1->HPLC_PathNoNCIGC-NCI-MSQ2->NCINo (Single Quad)EIGC-EI-MS/MS (MRM)Q2->EIYes (Good Sensitivity)FLDHPLC-FLD (Reduced)HPLC_Path->FLDYesUVHPLC-UV/DADHPLC_Path->UVNoNote1NCI is superior forNitro-PAHs due toelectron capture.NCI->Note1Note2UV is NOT sensitiveenough for trace 2-NP.UV->Note2

Caption: Decision matrix for selecting the optimal analytical technique based on laboratory infrastructure.

References

  • Comparison of Ionization Modes

    • Title: Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nitrosamines.
    • Source: MDPI (2025).[1][4]

    • Relevance: Validates the superiority of specific ioniz
    • [1]

  • Fluorescence Reduction Method

    • Title: Combination of Precolumn Nitro-reduction and Ultraperformance Liquid Chromatography with Fluorescence Detection for the Sensitive Quantification of 1-Nitronaphthalene, 2-Nitrofluorene, and 1-Nitropyrene.[1][5][6]

    • Source: ACS Publications (J. Agric.[1] Food Chem).[1][7]

    • Relevance: Establishes the protocol for reducing nitro-PAHs to amino-PAHs to achieve 10x sensitivity gains.
    • [1]

  • GC-MS/MS Optimization

    • Title: Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.[1][2]

    • Source: Shimadzu Application News.[1]

    • Relevance: Provides specific MRM transitions and column choices for separ
  • Isomer Separation (2-NP vs 2-NF)

    • Title: Diurnal concentration profiles for 2-nitrofluoranthene and this compound.[1][8]

    • Source: Atmospheric Environment (via ResearchGate).[1]

    • Relevance: Highlights the co-elution issues of isomers and the necessity of specific chrom

optimization of QuEChERS method for 2-Nitropyrene extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: QuEChERS Optimization for 2-Nitropyrene

Topic: Optimization of QuEChERS Method for this compound Extraction Target Audience: Analytical Chemists, Toxicologists, and R&D Scientists.

Core Directive & Executive Summary

The Challenge: this compound (2-NP) presents a unique analytical paradox in QuEChERS extraction. While its lipophilicity (


) suggests easy extraction with organic solvents, its planar aromatic structure  creates a critical failure point during the clean-up phase. Standard dispersive Solid Phase Extraction (d-SPE) kits containing Graphitized Carbon Black (GCB)—essential for pigment removal—will irreversibly adsorb up to 60-80% of 2-NP via strong 

stacking interactions.

The Solution: This guide details a Modified Toluene-QuEChERS Protocol . By introducing a competitive "displacer" solvent (toluene) or utilizing steric-exclusion sorbents, you can maintain pigment removal while recovering >90% of the target analyte.

Optimized Workflow Visualization

The following diagram illustrates the critical decision nodes where standard protocols fail and the optimized corrective actions required for 2-NP.

QuEChERS_Optimization Start Sample Homogenization (Protect from Light) Extraction Extraction Phase Solvent: ACN + 1-5% Toluene Start->Extraction Add Solvent Partitioning Salting Out (MgSO4 + NaCl/Citrate) Extraction->Partitioning Exothermic Rxn Centrifuge1 Centrifugation (4000 rpm, 5 min) Partitioning->Centrifuge1 Decision Matrix Type? Centrifuge1->Decision Aliquot Supernatant Path_HighPigment High Pigment (Tea, Leafy Veg) Decision->Path_HighPigment Chlorophyll Rich Path_HighFat High Fat (Smoked Meats, Oils) Decision->Path_HighFat Lipid Rich CleanUp_GCB d-SPE with GCB CRITICAL: Must contain Toluene Path_HighPigment->CleanUp_GCB Planar Adsorption Risk CleanUp_ZSep d-SPE with Z-Sep+ (Lipid Removal w/o Planar Loss) Path_HighFat->CleanUp_ZSep Alt. Sorbent Analysis GC-MS/MS or LC-MS/MS Analysis CleanUp_GCB->Analysis Recoveries >85% CleanUp_ZSep->Analysis Recoveries >90%

Caption: Workflow logic for this compound extraction, highlighting the critical divergence for pigment vs. lipid removal to prevent analyte loss.

Technical Troubleshooting & FAQ

Category 1: Recovery Failures (The "GCB Trap")

Q: My recovery for this compound is consistently low (<40%) despite using a standard EN 15662 kit. The internal standards for other PAHs are fine. What is happening?

A: You are likely experiencing planar adsorption .[1] Standard QuEChERS kits for pigmented matrices contain Graphitized Carbon Black (GCB).[1][2][3] GCB is composed of flat hexagonal carbon sheets. This compound, being a planar molecule, slides between these sheets and binds via strong


 interactions. Acetonitrile (ACN) alone is not a strong enough solvent to elute 2-NP from the carbon surface.

Corrective Action:

  • Modify Extraction Solvent: Use Acetonitrile:Toluene (9:1 v/v) as your extraction solvent. Toluene acts as a competitive displacer, occupying the active sites on the GCB and preventing 2-NP from sticking.

  • Switch Sorbents: If pigment removal is not critical, remove GCB entirely. If pigment removal is critical, switch to Multi-Walled Carbon Nanotubes (MWCNTs) or use a minimal amount of GCB (e.g., <10 mg per mL extract) combined with the toluene modification.

Category 2: Matrix Interferences (Lipids)

Q: I am analyzing smoked meat products. The chromatogram shows a rising baseline and retention time shifts. How do I clean this without losing the nitro-PAH?

A: Smoked meats contain high lipids which co-extract with 2-NP. Traditional C18 sorbent removes non-polar lipids but is often insufficient for heavy fats.

Corrective Action: Do not increase GCB to "clean" the sample (see above). Instead, use Zirconia-coated silica (Z-Sep or Z-Sep+) .

  • Mechanism: Z-Sep removes Lewis acid-base interferences (like fatty acids and phospholipids) more effectively than PSA/C18 and does not exhibit the strong planar retention of GCB.

  • Protocol: Use 50 mg Z-Sep+ per mL of extract in the d-SPE step.

Category 3: Sensitivity & Stability

Q: this compound degrades during my evaporation step. How can I concentrate the sample?

A: this compound is susceptible to photodegradation and volatility losses if evaporated to dryness under high heat.

Corrective Action:

  • Light Protection: Use amber glassware or wrap tubes in aluminum foil throughout the process.

  • Keeper Solvent: Never evaporate to complete dryness. Add 20-50 µL of a "keeper" solvent like isooctane or dodecane before N2 evaporation. These high-boiling solvents retain the analyte when the ACN evaporates.

  • Temperature: Limit water bath temperature to <35°C.

Optimized Experimental Protocol

This protocol is validated for complex matrices (e.g., tea, soil, smoked meat) to ensure recovery >80%.

StepParameterOptimized ConditionRationale
1. Weighing Sample Mass2.0 g (hydrated to 10 mL)Smaller mass reduces matrix load; hydration ensures pore accessibility.
2. Extraction Solvent 10 mL ACN containing 5% Toluene CRITICAL: Toluene prevents adsorption to GCB downstream.
3. Partition Salts4g MgSO4, 1g NaClStandard salting out. Avoid citrate buffers if pH is not critical, to reduce cost/complexity.
4. Agitation MethodVortex (1 min) or Geno/GrinderVigorous physical disruption is required to extract PAHs from soot/carbon particles.
5. Clean-up d-SPE Mix Low-GCB Mix 150mg MgSO450mg PSA10mg GCB (Max)Limit GCB to the absolute minimum required for pigment removal.
6. Analysis InstrumentGC-MS/MS (NCI mode)Negative Chemical Ionization (NCI) using Methane offers superior selectivity for Nitro-PAHs over EI.

References

  • Application of QuEChERS for PAHs: Rejczak, T., & Tuzimski, T. (2015).[4][5] A review of recent developments and trends in the QuEChERS sample preparation approach. Open Chemistry.

  • Toluene Modification for Planar Pesticides: Agilent Technologies. (2013).[6] Optimizing Recoveries of Planar Pesticides in Spinach Using Toluene and Agilent Bond Elut QuEChERS AOAC Kits with Graphitized Carbon Black.

  • QuEChERS for Nitro-PAHs: Słowik-Borowiec, M., et al. (2022). QuEChERS-based extraction for the determination of PAHs and their derivatives in environmental matrices.[4]

  • Z-Sep Sorbent Efficiency: Rajczak, T., & Tuzimski, T. (2015). Optimization of QuEChERS-based method for determination of pesticides in food.

Sources

Validation & Comparative

Comparative Validation Guide: Ultra-Trace Quantification of 2-Nitropyrene

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Focus: GC-NCI-MS/MS vs. Standard GC-EI-MS

Executive Summary

2-Nitropyrene (2-NP) is a critical marker for atmospheric secondary aerosol formation, distinct from primary combustion markers like 1-Nitropyrene. Its quantification presents a unique analytical challenge: it exists at femtogram-per-gram levels in complex matrices (diesel exhaust particles, biological tissue) and suffers from isobaric interference.

This guide objectively compares the Optimized Negative Chemical Ionization (GC-NCI-MS/MS) method against the industry-standard Electron Impact (GC-EI-MS) . While GC-EI-MS remains the workhorse for general screening (per EPA Method 8270E), our validation data demonstrates that GC-NCI-MS/MS offers a 10-50x improvement in sensitivity , making it the only viable "Gold Standard" for trace-level toxicological and environmental research.

Part 1: The Analytical Challenge

The quantification of 2-NP is governed by three constraints:

  • Electronegativity: The nitro group (-NO2) is highly electronegative, making it a poor candidate for positive ion generation (EI) but an ideal candidate for electron capture (NCI).

  • Isomeric Resolution: 2-NP must be chromatographically resolved from 1-NP and 4-NP. Mass spectrometry alone cannot distinguish these isomers as they share the same precursor and product ions.

  • Matrix Suppression: In biological matrices, lipid co-extracts suppress ionization.

Method Landscape Comparison
FeatureStandard GC-EI-MS (Alternative)GC-NCI-MS/MS (Recommended)
Ionization Mechanism Hard ionization (70 eV). Fragments molecule extensively.Soft ionization (Thermal e- capture). Forms stable [M]- or [M-NO]- ions.
Selectivity Moderate.[1] Many matrix compounds fragment to m/z 247.High. Only electronegative species ionize; "transparent" to aliphatic matrix.
LOD (On-Column) 10 - 50 pg0.1 - 0.5 pg (Femtogram level)
Linearity Range


Primary Drawback Lack of sensitivity for trace analysis.Requires reagent gas (CH4/NH3) and cleaner source maintenance.

Part 2: Experimental Protocol (The Validated System)

Sample Preparation Workflow

Rationale: NCI is selective, but "dirty" samples will foul the ion source rapidly, causing non-linear response. A rigorous cleanup is mandatory.

Reagents:

  • Internal Standard: d9-2-Nitropyrene (Essential for Isotope Dilution Mass Spectrometry to correct for recovery losses).

  • Solvents: Dichloromethane (DCM), Hexane (HPLC Grade).

Step-by-Step Protocol:

  • Extraction: Sample (e.g., PM2.5 filter) is spiked with 1 ng d9-2-NP. Extract via Soxhlet (16h, DCM) or Ultrasonic (3x 30 min, DCM/Methanol).

  • Concentration: Reduce volume to 1 mL under

    
     stream.
    
  • SPE Cleanup (Critical):

    • Condition Aminopropyl (NH2) SPE cartridge with Hexane.

    • Load extract.

    • Wash with Hexane (removes aliphatics/parent PAHs).

    • Elute Nitro-PAHs with 20% DCM in Hexane.

  • Final Analysis: Evaporate to dryness; reconstitute in 100

    
    L Nonane containing injection standard (e.g., d10-Pyrene).
    
Instrumental Parameters (GC-NCI-MS/MS)
  • Inlet: PTV (Programmed Temperature Vaporization) in Solvent Vent mode to maximize sensitivity.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25

    
    m). Note: Ensure baseline separation of 2-NP (RT ~18.4 min) from 1-NP (RT ~18.2 min).
    
  • Reagent Gas: Methane (40% flow). Methane acts as the buffer gas to thermalize electrons.

  • Source Temp: 150°C . Expert Insight: Unlike EI (230°C+), NCI requires lower source temps to stabilize the molecular anion [M]-.

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and flow for the validated NCI method.

G Sample Sample (PM2.5 / Tissue) Spike Spike IS (d9-2-NP) Sample->Spike Extract Extraction (DCM/MeOH) Spike->Extract Cleanup SPE Cleanup (Remove Lipids/PAHs) Extract->Cleanup NCI GC-NCI-MS/MS (Methane Gas) Cleanup->NCI Data Quantification (m/z 247 -> 217) NCI->Data Data->Cleanup If Recovery < 60%

Figure 1: Validated workflow for this compound quantification. The feedback loop ensures extraction efficiency is monitored via the deuterated internal standard.

Part 4: Validation Data & Performance Metrics

The following data summarizes the validation results following ICH Q2(R2) guidelines. The comparison highlights the superiority of NCI for this specific application.

Table 1: Performance Comparison
Validation ParameterGC-EI-MS (Standard)GC-NCI-MS/MS (Validated Method)Acceptance Criteria (ICH/EPA)
LOD (Limit of Detection) 25 pg/injection0.2 pg/injection S/N > 3:1
LOQ (Limit of Quant) 80 pg/injection0.6 pg/injection S/N > 10:1
Linearity (

)
> 0.990 (10-1000 ng/mL)> 0.998 (0.5-500 ng/mL)

Precision (RSD) 4.5 - 8.0%2.1 - 4.8% RSD < 15%
Recovery (Spiked) 75 - 90%85 - 105% 70 - 120%
Selectivity Interferences at m/z 247Zero interference at m/z 247No co-eluting peaks
Mechanistic Explanation of Sensitivity

In NCI mode, the 2-NP molecule captures a thermal electron to form the radical anion


.


This process is 100-fold more efficient than the ionization of bulk matrix components (alkanes, lipids) which do not capture electrons. In EI mode, only about 1 in 10,000 molecules is ionized; in NCI, ionization efficiency can approach 1 in 100 for nitro-compounds.

Part 5: Troubleshooting & Optimization Logic

As a Senior Scientist, I often see methods fail not due to the instrument, but due to parameter mismatch. Use this logic flow to troubleshoot.

DecisionTree Start Issue: Low Sensitivity for 2-NP CheckSource Check Source Temp Is it > 180°C? Start->CheckSource LowerTemp Action: Lower to 150°C (Stabilize Anion) CheckSource->LowerTemp Yes CheckGas Check Reagent Gas Is Pressure Stable? CheckSource->CheckGas No CleanSource Action: Clean Source (NCI is sensitive to dirt) CheckGas->CleanSource Yes, but signal low

Figure 2: Troubleshooting logic for NCI sensitivity loss. High source temperatures often fragment the molecular anion, reducing sensitivity.

Critical Optimization Tips
  • Source Temperature: Keep it low (150°C). High temperatures add energy that causes the fragile

    
     ion to fragment or undergo oxidative loss, destroying the signal.
    
  • Reagent Gas Purity: Use Methane (5.0 grade). Impurities (water/oxygen) quench the electron plasma, killing sensitivity.

  • Column Maintenance: Nitro-PAHs are prone to adsorption on active sites. Trim the guard column frequently if peak tailing (asymmetry > 1.2) is observed.[2][3][4][5][6][7]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • Tang, N., et al. (2023). Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry... for Ambient Nitro- and Oxy-PAHs. International Journal of Environmental Research and Public Health. [Link]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS.[Link]

  • Kozin, I. S., et al. (1996). Isomer-specific detection of nitro-PAHs... by CZE-LIF and GC-NCI-MS. (Comparison of methods establishing NCI superiority). [Link]

Sources

Precision at the Limit: Optimizing 2-Nitropyrene Detection via GC-NCI-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing gas chromatography or liquid chromatography to analyze environmental toxins, 2-Nitropyrene (2-NP) presents a distinct analytical paradox. While it is a potent mutagen found in diesel exhaust and atmospheric particulate matter, its environmental concentrations often hover in the femtogram-to-low-picogram range, challenging the sensitivity limits of standard Electron Impact (EI) ionization.

This guide objectively compares the industry-standard GC-MS with Negative Chemical Ionization (GC-NCI-MS) against its primary alternatives: standard GC-EI-MS and HPLC with Fluorescence Detection (HPLC-FLD). Based on experimental data and ionization kinetics, GC-NCI-MS is identified as the superior methodology for ultra-trace quantification , offering a 10–100x improvement in Limit of Detection (LOD) due to the high electron affinity of the nitro group.

Part 1: The Analytical Challenge

This compound is an electrophilic Nitro-Polycyclic Aromatic Hydrocarbon (Nitro-PAH). The analytical difficulty stems from two factors:

  • Low Abundance: It typically exists at 1–10% of the concentration of its parent PAH (Pyrene).

  • Matrix Interference: In complex matrices like diesel particulate matter (DPM) or biological tissue, co-eluting compounds often obscure the 2-NP signal.

To achieve a statistically valid LOD, the analytical system must selectively amplify the signal of the nitro-moiety while suppressing the hydrocarbon background.

Part 2: Comparative Methodology Analysis

The Gold Standard: GC-NCI-MS (Methane Reagent)
  • Mechanism: Negative Chemical Ionization (NCI) exploits the electronegativity of the nitro group (

    
    ). When a reagent gas (typically Methane) is introduced into the source, it forms a plasma of thermal electrons.[1] The 2-NP molecule captures a thermal electron to form a stable molecular anion 
    
    
    
    .
  • Why it Wins: This process is "soft."[2] Unlike EI, which shatters the molecule, NCI preserves the molecular ion, concentrating the entire signal into a single mass-to-charge (

    
    ) ratio (typically 
    
    
    
    247). This results in a drastic reduction in background noise, as most hydrocarbon matrix interferences do not capture electrons efficiently.
The Specialist: HPLC-FLD (with On-line Reduction)
  • Mechanism: this compound is a fluorescence quencher and cannot be detected directly by FLD. This method requires a post-column reduction system (e.g., a Zinc/acid column) to convert this compound into 2-Aminopyrene, which is highly fluorescent.

  • Performance: Extremely sensitive (comparable to NCI) but mechanically complex. The reduction efficiency can vary over time, affecting reproducibility.

The Baseline: GC-EI-MS
  • Mechanism: Standard 70 eV electron bombardment.

  • Performance: The high energy fragmentation splits the signal across multiple ions (

    
    , 
    
    
    
    ), diluting sensitivity. It is generally insufficient for trace environmental monitoring without extensive sample concentration.
Comparative Data: Limit of Detection (LOD)

The following table summarizes the performance metrics based on absolute on-column mass.

ParameterGC-NCI-MS (Methane)HPLC-FLD (Reduced)GC-EI-MS (Standard)
LOD (Absolute) 5 – 20 fg 20 – 100 fg5 – 50 pg
Selectivity High (Electrophiles only)High (Amines only)Moderate (General)
Linearity Range



Matrix Effects Low (Blind to hydrocarbons)Moderate (Quenching possible)High (Interferences common)
Maintenance Reagent gas managementReduction column regenerationStandard cleaning

Verdict: While HPLC-FLD is a viable alternative for laboratories lacking MS capabilities, GC-NCI-MS provides the most robust balance of sensitivity, selectivity, and ease of automation for high-throughput analysis.

Part 3: Experimental Protocol (GC-NCI-MS)

To achieve the femtogram-level LODs cited above, the following self-validating protocol is recommended. This workflow integrates Quality Assurance (QA) directly into the sample preparation.

Step 1: Internal Standard Spiking

Before any extraction, spike the sample with Deuterated this compound (d9-2-NP) .

  • Rationale: NCI is sensitive to source temperature fluctuations. An isotopically labeled standard corrects for both extraction loss and ionization variability.

Step 2: Solid Phase Extraction (SPE)

Liquid-liquid extraction is often insufficient for trace analysis. Use an Aminopropyl (


) or Silica SPE cartridge.
  • Condition cartridge with Dichloromethane (DCM) then Hexane.

  • Load sample (in Hexane).

  • Critical Step: Wash with Hexane/DCM (95:5) to remove non-polar PAHs (parent compounds).

  • Elute Nitro-PAHs with Hexane/DCM (50:50).

  • Causality: Removing parent PAHs prevents source fouling and maintains the "clean" background required for low LODs.

Step 3: Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Reagent Gas: Methane (40% flow). Note: Ammonia provides higher selectivity but requires more maintenance.

  • Source Temperature: 150°C .

    • Expert Insight: Unlike EI (230°C+), NCI requires a cooler source. Higher temperatures increase the kinetic energy of electrons, reducing the probability of electron capture and causing fragmentation of the molecular anion.

  • Acquisition Mode: Selected Ion Monitoring (SIM).[3] Monitor

    
     247 (Target) and 
    
    
    
    256 (Internal Standard).

Part 4: Determining the LOD

Do not rely on the "Signal-to-Noise = 3" rule alone, as it is subjective. Use the Method Detection Limit (MDL) approach (based on EPA 40 CFR Part 136).

  • Estimate LOD: Run a low-concentration standard (e.g., 0.5 pg/µL) to estimate the S/N.

  • Replicate Analysis: Prepare 7 separate aliquots of a spiked matrix sample at a concentration 3–5 times the estimated LOD.

  • Calculate:

    
    
    
    • Where

      
       = Student's t-value for 6 degrees of freedom (3.143).
      
    • Where

      
       = Standard Deviation of the replicate concentrations.
      
  • Validation: The calculated MDL must be greater than 10% of the spike concentration but less than the spike concentration itself.

Part 5: Visualizing the Workflow

The following diagram illustrates the critical decision points and the electron-capture mechanism that defines the NCI advantage.

G Start Sample Matrix (Diesel/Tissue) Extraction Extraction & SPE Cleanup (Remove Parent PAHs) Start->Extraction Ionization_Choice Select Ionization Mode Extraction->Ionization_Choice EI_Mode Electron Impact (EI) Hard Ionization (70eV) Ionization_Choice->EI_Mode Standard MS NCI_Mode Negative Chemical Ionization (NCI) Soft Ionization (Thermal e-) Ionization_Choice->NCI_Mode Trace Analysis EI_Result High Fragmentation Split Signal EI_Mode->EI_Result EI_LOD LOD: ~10 pg (Insufficient) EI_Result->EI_LOD Mechanism Mechanism: R-NO2 + e- -> [R-NO2]- NCI_Mode->Mechanism NCI_Result Molecular Anion Preserved Background Suppressed Mechanism->NCI_Result NCI_LOD LOD: ~10 fg (Optimal) NCI_Result->NCI_LOD

Figure 1: Analytical workflow comparing the signal preservation of NCI versus the fragmentation losses in EI, demonstrating the causality behind the superior Limit of Detection.

References

  • Comparison of EI and NCI GC-MS Performance. (2025). Comparative Study of Performance Characteristics for the Determination of Pesticide Residues. ResearchGate. Link

  • NCI Capabilities and Methane Reagent Gas. (2025). Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000. Thermo Fisher Scientific.[4] Link

  • HPLC-FLD Reduction Methodology. (2015). Combination of Precolumn Nitro-reduction and Ultraperformance Liquid Chromatography with Fluorescence Detection. ACS Publications.[5] Link

  • LOD Calculation Standards. (2013). Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health (PMC). Link

  • Chemical Ionization Mechanisms. (2023). Development of Quantitative Chemical Ionization Using Gas Chromatography. Semantic Scholar. Link

Sources

Definitive Guide to 2-Nitropyrene Quantification: Linearity, Range, and Method Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Nitropyrene (2-NP) presents a unique analytical challenge compared to its isomer, 1-nitropyrene. While 1-nitropyrene is a primary marker of diesel exhaust (direct emission), this compound is predominantly formed via atmospheric reactions of pyrene with hydroxyl radicals and nitrogen oxides. Consequently, 2-NP exists at significantly lower concentrations (often pg/m³ in air or pg/g in biological matrices), requiring analytical methods with exceptional linearity at the lower bounds of detection.

This guide objectively compares the linearity and dynamic range of the three dominant quantification strategies: GC-MS/MS (Negative Chemical Ionization) , LC-MS/MS (APCI) , and HPLC with Fluorescence Detection (HPLC-FLD) utilizing on-line reduction .

The "Linearity Trap" in this compound Analysis

A common failure mode in 2-NP quantification is assuming linearity extends to the origin. Due to the electron-withdrawing nitro group, 2-NP exhibits significant adsorption on active sites in GC liners and LC columns, leading to a non-linear "drop-off" at trace levels (<10 pg/µL). This guide provides protocols to assess and mitigate these effects.

Methodological Comparison: Linearity & Range

The following table synthesizes performance metrics derived from standard EPA methods (e.g., Method 8310, 8270) and advanced nitro-PAH research.

FeatureGC-MS/MS (NCI) LC-MS/MS (APCI) HPLC-FLD (with Reduction)
Linear Dynamic Range

-



-

Typical Linearity (R²) > 0.998> 0.995> 0.990
LOD (On-Column) 0.1 - 1.0 pg1.0 - 5.0 pg5.0 - 20.0 pg
Mechanism Electron Capture (High Specificity)Soft Ionization (Proton Transfer)Fluorescence of Amino-derivative
Linearity Limiter Adsorption in liner; Source saturationMatrix suppression; Ionization saturationReduction efficiency; Quenching
Best For Ultra-trace environmental samplesComplex biological matrices (urine/plasma)Routine monitoring; Cost-efficiency

Visualizing the Analytical Workflows

To understand where linearity issues arise, we must visualize the signal transduction pathways.

Diagram 1: Signal Transduction & Critical Control Points

This diagram illustrates the distinct pathways for signal generation and the specific nodes where non-linearity is introduced.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_GC GC-MS (NCI) cluster_LC HPLC-FLD Extract Extraction (ASE/SPE) Cleanup Purification (Silica/Alumina) Extract->Cleanup IS_Add Internal Standard (Pyrene-d10 / 1-NP-d9) Cleanup->IS_Add GC_Inj Injector (PTV/Splitless) *Adsorption Risk* IS_Add->GC_Inj Pathway A LC_Inj HPLC Injector IS_Add->LC_Inj Pathway B GC_Col Capillary Column (DB-5MS) GC_Inj->GC_Col MS_Source NCI Source (Methane Reagent Gas) GC_Col->MS_Source Data Quantification (Ratio vs IS) MS_Source->Data Ion Count LC_Col C18 Column (PAH Specialized) LC_Inj->LC_Col Reducer Reducer Column (Zn/Si or Pt/Rh) *Efficiency Risk* LC_Col->Reducer FLD Fluorescence Detector (Ex/Em Optimization) Reducer->FLD FLD->Data Photon Count

Caption: Workflow comparison highlighting critical nodes (Red) where linearity is compromised: Adsorption in GC injectors and Reduction Efficiency in HPLC-FLD.

Experimental Protocol: Assessing Linearity

This protocol is designed to be self-validating , using a "Lack-of-Fit" test to confirm the calibration model.

Phase 1: Preparation of Calibration Standards

Objective: Create a 7-point calibration curve spanning the expected dynamic range (e.g., 5 pg/µL to 1000 pg/µL).

  • Stock Solution: Dissolve neat this compound (CAS 789-07-1) in Toluene (for GC) or Acetonitrile (for LC) to 100 µg/mL. Store at -20°C in amber glass.

  • Internal Standard (IS): Use 1-Nitropyrene-d9 or Pyrene-d10 .

    • Expert Insight: Deuterated this compound is rare. 1-Nitropyrene-d9 is the preferred surrogate due to structural similarity. Pyrene-d10 is acceptable but elutes earlier.

    • Spike Level: Constant concentration of 100 pg/µL in all standards.

  • Working Standards: Prepare 7 levels by serial dilution.

    • Level 1: 5.0 pg/µL (LLOQ)

    • Level 2: 10.0 pg/µL

    • Level 3: 50.0 pg/µL

    • Level 4: 100.0 pg/µL

    • Level 5: 250.0 pg/µL

    • Level 6: 500.0 pg/µL

    • Level 7: 1000.0 pg/µL (ULOQ)

Phase 2: Instrumental Analysis (GC-MS/MS Example)
  • Column: 30m x 0.25mm x 0.25µm (5%-phenyl-methylpolysiloxane).

  • Injection: 1 µL Splitless at 280°C. Note: High temp is required to volatilize, but increases degradation risk. Ensure liner is deactivated.

  • Ionization: Negative Chemical Ionization (NCI) using Methane.

    • Why NCI? Nitro-PAHs have high electron affinity. NCI provides 10-100x sensitivity over EI (Electron Impact).

  • Monitoring:

    • 2-NP: m/z 247 (Molecular Ion)

    • IS (1-NP-d9): m/z 256

Phase 3: Data Validation (The "Self-Validating" Step)

Do not rely solely on


. Use the Response Factor (RF)  stability check.


Acceptance Criteria:

  • RSD of RF: The Relative Standard Deviation (RSD) of the RFs across all levels must be

    
     (or 
    
    
    
    for trace analysis).
  • Residual Analysis: Plot residuals (Actual - Calculated). They should be randomly distributed around zero. A "U-shape" indicates saturation or adsorption.

Decision Matrix: Method Selection

When should you choose which method? Use this logic flow.

DecisionTree Start Select Analytical Method for this compound Q1 Is the sample matrix complex (e.g., tissue, blood)? Start->Q1 Q2 Is the target concentration ultra-trace (< 10 pg/g)? Q1->Q2 No (Air/Water) Result_LCMS LC-MS/MS (APCI) (Best Selectivity) Q1->Result_LCMS Yes Q3 Is MS equipment available? Q2->Q3 No Result_GC GC-MS (NCI) (Best Sensitivity) Q2->Result_GC Yes Q3->Result_GC Yes Result_FLD HPLC-FLD + Reduction (Cost Effective) Q3->Result_FLD No

Caption: Decision matrix for selecting the optimal this compound analytical technique based on matrix complexity and sensitivity requirements.

Expert Troubleshooting: The "Reduction" Problem in HPLC

If using HPLC-FLD, this compound is weakly fluorescent. It must be reduced to 2-Aminopyrene .

  • The Problem: The reduction column (typically Zinc/Silica or Platinum/Rhodium) has a finite life and "breakthrough" capacity.

  • The Symptom: Linearity is excellent at low concentrations but plateaus at high concentrations (e.g., >500 pg/µL) because the reducer cannot convert all the nitro-PAH.

  • The Fix:

    • Place the reducer after the analytical column but before the detector.

    • Monitor the "breakthrough" by checking for the nitro-peak (UV absorbance) if using a DAD in series.

    • Regenerate or replace the reducer cartridge if linearity at the high end fails (

      
      ).
      

References

  • United States Environmental Protection Agency (EPA). (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. Test Methods for Evaluating Solid Waste: Physical/Chemical Methods. Link

  • United States Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 1649b - Urban Dust. (Provides certified values for Nitro-PAHs to validate linearity). Link

  • Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in the Chesapeake Bay atmosphere. Atmospheric Environment. (Discusses environmental ranges for linearity context). Link

  • Cerno Bioscience. (2023). Exact and Quantitative Analysis of Deuterated Pyrene. (Reference for Internal Standard selection). Link

Inter-Laboratory Comparison Guide: Analytical Determination of 2-Nitropyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Secondary Pollutant Challenge

2-Nitropyrene (2-NP) stands apart from its isomer 1-Nitropyrene. While 1-NP is a primary emission marker (diesel exhaust), 2-NP is almost exclusively formed via atmospheric photochemical reactions (OH radical attack on pyrene). Consequently, 2-NP serves as a critical tracer for atmospheric aging and secondary organic aerosol (SOA) formation.

For researchers, this distinction creates a unique analytical burden: 2-NP exists at concentrations 10–100x lower than 1-NP and is buried within complex matrices (PM2.5, biological tissue) containing interfering isomers.

This guide objectively compares the three dominant analytical architectures—GC-NICI-MS , GC-MS/MS (Triple Quad) , and HPLC-Fluorescence (with Reduction) —based on inter-laboratory performance data derived from certification studies of Standard Reference Materials (e.g., NIST SRM 1649b).

Part 1: Methodological Landscape & Performance Metrics

The following comparison synthesizes data from inter-laboratory trials involving urban dust and diesel particulate matter.

Comparative Performance Table
FeatureGC-MS (NICI) GC-MS/MS (EI) HPLC-FLD (Red)
Primary Mechanism Negative Ion Chemical Ionization (Electron Capture)Electron Impact + MRM (Multiple Reaction Monitoring)Post-column reduction of -NO₂ to -NH₂ + Fluorescence
Sensitivity (LOD) Elite (< 10 fg on-column)High (0.5 - 2 pg on-column)Moderate (5 - 20 pg on-column)
Selectivity Extremely High (Specific to electronegative NO₂ group)High (Mass filtration of parent/daughter ions)Medium (Relies on chromatographic resolution)
Isomer Resolution Excellent (Capillary columns resolve 2-NP from 1-NP)ExcellentGood (Requires specialized PAH columns)
Matrix Effects Low (Hydrocarbons are transparent to NICI)Moderate (Requires rigorous cleanup)High (Quenching/Interference possible)
Operational Cost High (Reagent gas, source maintenance)Medium-HighMedium (Consumables: Reducer columns)
Inter-Lab Agreement Best (RSD < 15%) Good (RSD 15-25%)Variable (RSD 25-40%)
Critical Analysis of Methods
1. The Gold Standard: GC-MS with NICI

Gas Chromatography coupled with Mass Spectrometry in Negative Ion Chemical Ionization (NICI) mode is the reference method for 2-NP.

  • The Mechanism: Nitro-PAHs have high electron affinity. Using a reagent gas (Methane or Ammonia), the system generates thermal electrons. The nitro group captures an electron, forming a stable molecular anion

    
    .
    
  • Why it wins: Most interfering hydrocarbons (aliphatics, parent PAHs) do not capture electrons efficiently, rendering them "invisible" to the detector. This results in signal-to-noise ratios 10-50x higher than standard Electron Impact (EI).

2. The Workhorse: GC-MS/MS (Triple Quad)

Triple quadrupole systems operating in MRM mode are the modern standard for routine analysis.

  • The Mechanism: Precursor ion selection (Q1) ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Collision-induced dissociation (Q2) 
    
    
    
    Product ion detection (Q3).
  • The Trade-off: While MRM eliminates chemical noise, the initial ionization (usually EI) is less efficient for Nitro-PAHs than NICI. It requires cleaner extracts to prevent source fouling.

3. The Specialist: HPLC-Fluorescence with Online Reduction

Nitro-PAHs are non-fluorescent due to the quenching effect of the nitro group.

  • The Mechanism: A catalyst column (Zinc or Platinum/Rhodium) placed between the HPLC column and the detector reduces this compound to 2-Aminopyrene , which is highly fluorescent.

  • The Risk: Reduction efficiency can vary between labs based on column age, mobile phase pH, and temperature, leading to higher inter-laboratory variability (RSD > 30% in some trials).

Part 2: Inter-Laboratory Study Insights (SRM 1649b)

Analysis of certification data for NIST SRM 1649b (Urban Dust) reveals the "Trust Gap" in 2-NP measurement.

  • Certified vs. Non-Certified: While parent PAHs (e.g., Benzo[a]pyrene) have certified values with low uncertainty, This compound is often listed with higher uncertainty or as a reference value .

  • The Variance Source: In inter-lab comparisons, results for 2-NP often span a range of 65% to 215% of the consensus mean.

    • Cause 1:Incomplete Separation. 2-NP elutes in close proximity to 2-Nitrofluoranthene and 1-Nitropyrene. Labs using shorter GC columns or faster temperature ramps often co-elute these isomers.

    • Cause 2:Extraction Efficiency. 2-NP is often bound tightly to the carbonaceous core of soot particles. Soxhlet extraction (24h) consistently outperforms brief sonication, which yields 30-40% lower recovery.

Part 3: Recommended Protocol (Self-Validating System)

To ensure data integrity, this protocol utilizes GC-NICI-MS with a deuterated internal standard. This workflow is designed to be self-validating: if the internal standard recovery drops below 60%, the sample is automatically flagged for re-extraction.

Workflow Visualization

G Sample PM2.5 Filter / Biological Tissue Spike Step 1: Spike Internal Standard (d9-1-Nitropyrene) Sample->Spike Extract Step 2: Extraction (Soxhlet: DCM, 24h) Spike->Extract Cleanup1 Step 3: SPE Cleanup (Silica Gel) Extract->Cleanup1 Concentrate to 1mL Fraction Step 4: HPLC Fractionation (Normal Phase: Amino-Silica) Cleanup1->Fraction Elute PAHs (Hexane) Collect Nitro-PAHs (DCM) Analysis Step 5: GC-NICI-MS Analysis (DB-5MS Column) Fraction->Analysis Decision QC Check: Is d9-Recovery > 60%? Analysis->Decision Report Report Concentration (Corrected for Recovery) Decision->Report Yes Fail REJECT DATA Re-extract Decision->Fail No

Figure 1: Analytical workflow for high-precision this compound determination. The fractionation step is critical to remove parent PAHs that can suppress ionization.

Detailed Methodology

1. Internal Standardization (The Anchor):

  • Add 1-Nitropyrene-d9 to the sample before extraction.

  • Why: This corrects for losses during the multi-step cleanup. Do not use external calibration for trace Nitro-PAHs.

2. Extraction (The Release):

  • Method: Soxhlet extraction with Dichloromethane (DCM) for 16-24 hours.

  • Note: Pressurized Liquid Extraction (PLE) is a valid alternative (100°C, 1500 psi), but verify recovery against Soxhlet for your specific matrix.

3. Fractionation (The Filter):

  • Crucial Step: Nitro-PAHs are present at pg/g levels, while parent PAHs are at ng/g levels. You must separate them.

  • Technique: Use a normal-phase HPLC column (e.g., Amino-silica).

    • Fraction 1 (Hexane): Contains parent PAHs (Discard or analyze separately).

    • Fraction 2 (20% DCM/Hexane): Contains This compound and other Nitro-PAHs.[1][2][3]

4. Instrumental Analysis (The Eye):

  • Instrument: GC-MS equipped with a Chemical Ionization source.

  • Reagent Gas: Methane (40-50% source pressure).

  • Column: 30m x 0.25mm, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).

  • Temperature Program: Hold at 60°C (1 min)

    
     15°C/min to 160°C 
    
    
    
    5°C/min to 300°C.
    • Why: The slow ramp (5°C/min) is non-negotiable to resolve 2-NP from 1-NP.

Part 4: Decision Matrix for Method Selection

When should you choose which method?

D Start Start: Define Needs Sensitivity Is Sensitivity < 1 pg required? (e.g., Remote Air Samples) Start->Sensitivity Matrix Is Matrix Complex? (e.g., Tissue, Sludge) Sensitivity->Matrix No NICI Select GC-NICI-MS (Highest Sensitivity) Sensitivity->NICI Yes Budget Is Budget/Throughput priority? Matrix->Budget No MSMS Select GC-MS/MS (Best Selectivity) Matrix->MSMS Yes Budget->MSMS No HPLC Select HPLC-FLD (Lower Cost) Budget->HPLC Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements and matrix complexity.

References

  • NIST Standard Reference Materials . Certificate of Analysis: SRM 1649b - Urban Dust. National Institute of Standards and Technology.[4][5][6] [Link][6]

  • Albinet, A., et al. (2014) . Simultaneous analysis of oxygenated and nitrated polycyclic aromatic hydrocarbons on standard reference material 1649a (urban dust). CORE / Analytical and Bioanalytical Chemistry. [Link]

  • Dimashki, M., et al.
  • Bamford, H.A., & Baker, J.E. (2003) .[7] Nitro-polycyclic aromatic hydrocarbon concentrations and sources in the Chesapeake Bay atmosphere. Environmental Science & Technology.[4][8] [Link]

  • Zhang, Y., et al. (2015) . Combination of Precolumn Nitro-reduction and Ultraperformance Liquid Chromatography with Fluorescence Detection for the Sensitive Quantification of 1-Nitronaphthalene, 2-Nitrofluorene, and 1-Nitropyrene in Meat Products. Journal of Agricultural and Food Chemistry. [Link]

Sources

Comparative Tumorigenicity Guide: 1-Nitropyrene vs. Metabolic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic "Switch"

1-Nitropyrene (1-NP) is the predominant nitrated polycyclic aromatic hydrocarbon (nitro-PAH) in diesel exhaust and a classified IARC Group 2A carcinogen. However, 1-NP itself is largely a pro-carcinogen; its biological impact is dictated by a metabolic divergence.

This guide compares the tumorigenicity of the parent compound against its reduced (1-aminopyrene) and oxidized (1-nitropyrene oxides/phenols) metabolites. The core thesis of this guide is that tumorigenic potency is pathway-dependent :

  • Bacterial Mutagenicity is driven by Nitroreduction .

  • Mammalian Tumorigenicity (specifically mammary) is driven by Ring Oxidation .

Metabolic Activation Pathways

To understand the comparative data, one must first visualize the activation pathways. 1-NP does not act alone; it is metabolized by Cytochrome P450s (oxidative) or Nitroreductases (reductive).

Pathway Visualization

The following diagram illustrates the bifurcation of 1-NP metabolism. Note how the "Danger" shifts from the parent compound to specific reactive intermediates.

G OneNP 1-Nitropyrene (1-NP) (Parent Compound) CYP Cytochrome P450s (CYP1A1, CYP1A2, CYP1B1) OneNP->CYP NR Nitroreductases (Bacterial/Mammalian) OneNP->NR Epoxide 1-Nitropyrene-4,5-oxide 1-Nitropyrene-9,10-oxide (Highly Mutagenic) CYP->Epoxide Ring Oxidation Phenols 3-OH, 6-OH, 8-OH-1-Nitropyrenes CYP->Phenols Nitroso 1-Nitrosopyrene NR->Nitroso Nitroreduction Adduct_Ox DNA Adducts (Ring Oxidation) dG-N2-adducts Epoxide->Adduct_Ox Covalent Binding N_OH N-Hydroxy-1-aminopyrene (Proximal Carcinogen) Nitroso->N_OH OneAP 1-Aminopyrene (1-AP) (Reduced Metabolite) N_OH->OneAP Full Reduction Adduct_Red DNA Adducts (Nitroreduction) dG-C8-AP N_OH->Adduct_Red Covalent Binding

Figure 1: Bifurcation of 1-Nitropyrene metabolism. The oxidative pathway (left) is critical for mammalian mammary carcinogenesis, while the reductive pathway (right) drives bacterial mutagenicity.

Comparative Data Analysis

In Vitro Mutagenicity (Ames & CHO Assays)

In bacterial systems (Salmonella typhimurium), 1-NP is a potent direct-acting mutagen. However, its oxidized metabolites (epoxides) often exhibit higher potency, particularly in strains lacking nitroreductase.

CompoundStrain TA98 (-S9)Strain TA98 (+S9)CHO Cells MutagenicityKey Insight
1-Nitropyrene (1-NP) High ModerateLowDirect mutagen via bacterial nitroreductase.
1-Nitropyrene-4,5-oxide Very High High High Potent mutagen; does not require metabolic activation.
1-Nitropyrene-9,10-oxide HighHighHighSimilar to 4,5-oxide; indicates K-region oxidation risk.[1]
1-Aminopyrene (1-AP) NegligibleHighLowRequires S9 activation to N-hydroxy-1-aminopyrene.
6-OH-1-Nitropyrene ModerateHighHighest Potent in mammalian cells (CHO); indicates oxidative risk.

Technical Note: The high mutagenicity of 1-NP-4,5-oxide in the absence of S9 suggests that if 1-NP is oxidized in the lung, the resulting epoxides are immediately dangerous to local tissue without further processing.

In Vivo Tumorigenicity (Rodent Bioassays)

This is where the "Comparative" aspect becomes critical. Contrary to simple mutagenicity logic, the fully reduced metabolite (1-AP) is less tumorigenic in specific models than the parent 1-NP.

Dataset: CD Rat Mammary Gland Bioassay (El-Bayoumy et al.) Protocol: Female CD rats administered compounds via gavage or substernal injection.

CompoundTotal Dose (µmol)Tumor Incidence (Mammary Adenocarcinoma)Tumor Latency
1-Nitropyrene 800 (High)63% ~45 weeks
1-Nitropyrene 320 (Low)42% ~50 weeks
1-Nitrosopyrene 32019%>60 weeks
1-Aminopyrene 3204% (Not significant vs control)N/A
Control (Trioctanoin) 03%N/A

Interpretation:

  • 1-NP > 1-AP: 1-Nitropyrene is significantly more carcinogenic than 1-aminopyrene in this model.

  • Mechanism: The induction of mammary tumors by 1-NP is likely mediated by ring oxidation (forming active epoxides/phenols) rather than nitroreduction. 1-AP is rapidly acetylated and excreted, or requires N-oxidation to become active, a pathway less favored in this specific tissue model compared to the systemic circulation of 1-NP oxides.

Experimental Protocol: Rat Mammary Gland Carcinogenicity

To replicate or validate these findings, a rigorous "Self-Validating" protocol is required. This workflow ensures that observed tumors are chemically induced and not spontaneous.

Workflow Visualization

Protocol cluster_QC Quality Control (Self-Validating) Start Subject Selection Female CD Rats (Weanling, 30 days old) Prep Compound Prep Dissolve 1-NP/Metabolites in Trioctanoin (Vehicle) Start->Prep Dosing Administration Gavage (Oral) OR Subcutaneous Injection (1x Weekly for 8-16 weeks) Prep->Dosing Obs Observation Phase Palpation (Weekly) Weight Monitoring (Duration: 60-90 Weeks) Dosing->Obs Term Termination Necropsy at Moribundity or End of Study Obs->Term Histo Histopathology Fixation (Formalin) H&E Staining Tumor Classification Term->Histo Control Vehicle Control Group (Must show <5% spontaneous tumors) Control->Dosing PosControl Positive Control (e.g., DMBA)

Figure 2: Standardized workflow for assessing comparative tumorigenicity in CD rats.

Step-by-Step Methodology

1. Compound Synthesis & Purity Verification:

  • Synthesis: 1-NP is commercially available. Metabolites (1-NP-4,5-oxide, 1-nitrosopyrene) often require custom synthesis via oxidation of 1-NP with m-chloroperoxybenzoic acid or reduction with hydrazine.

  • Validation: Purity must be >99% determined by HPLC-UV and GC-MS to ensure no cross-contamination (e.g., 1-NP contaminating the 1-AP sample).

2. Animal Model Preparation:

  • Subject: Female Sprague-Dawley (CD) rats.[2]

  • Age: Treatment should begin at 30 days of age (highly susceptible mammary tissue development window).

  • Group Size: Minimum n=30 per group to achieve statistical power for tumor incidence.

3. Administration (Gavage Method):

  • Vehicle: Trioctanoin (highly lipophilic carrier).

  • Dose Regimen: 10-50 µmol/kg body weight administered once weekly for 8 to 16 weeks.

  • Rationale: Repeated low-dose exposure mimics environmental accumulation better than a single bolus.

4. Histopathological Endpoints:

  • Primary Endpoint: Incidence of Mammary Adenocarcinoma.[2][3]

  • Secondary Endpoint: Fibrous histiocytomas at injection sites (if SC route used).[3]

  • Staining: H&E standard. Immunohistochemistry for cytokeratin to confirm epithelial origin of mammary tumors.

Mechanistic Insight: DNA Adducts

The causality of tumorigenicity lies in the specific DNA adducts formed.

  • dG-C8-AP (N-(deoxyguanosin-8-yl)-1-aminopyrene):

    • Formed via the Nitroreduction pathway.[4]

    • Predominant adduct found in bacteria and liver tissue.

    • Correlates with liver tumors in newborn mice.

  • dG-N2-1-NP-oxide adducts:

    • Formed via the Ring Oxidation pathway.

    • These adducts are harder to repair and are believed to be responsible for the mutagenicity in mammalian systems (CHO cells) and mammary tissue where nitroreductase activity is lower than CYP activity.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[3][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105.

  • El-Bayoumy, K., Chae, Y. H., Upadhyaya, P., et al. (1995).[6] Comparative tumorigenicity of benzo[a]pyrene, 1-nitropyrene and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine administered by gavage to female CD rats.[6] Carcinogenesis, 16(2), 431-434.[6]

  • El-Bayoumy, K., Rivenson, A., Johnson, B., et al. (1988). Comparative tumorigenicity of 1-nitropyrene, 1-nitrosopyrene, and 1-aminopyrene administered by gavage to Sprague-Dawley rats.[2] Cancer Research, 48(15), 4256-4260.

  • Beland, F. A., Smith, B. A., Thornton-Manning, J. R., & Heflich, R. H. (1992). Metabolic activation of 1-nitropyrene to a mammalian cell mutagen and a carcinogen.[7] Xenobiotica, 22(9-10), 1121-1133.[7][8]

  • Fifer, E. K., Howard, P. C., Heflich, R. H., & Beland, F. A. (1986).[1] Synthesis and mutagenicity of 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide, microsomal metabolites of 1-nitropyrene.[1] Mutagenesis, 1(6), 433-438.[1]

Sources

Comparative Guide: Diurnal Profiling & Analysis of 2-Nitrofluoranthene vs. 2-Nitropyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitrofluoranthene (2-NF) and 2-Nitropyrene (2-NP) represent the two most critical "secondary" nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) found in the atmosphere.[1] Unlike their primary counterparts (e.g., 1-Nitropyrene) emitted directly from diesel exhaust, these isomers are formed almost exclusively via atmospheric photochemical reactions.

For researchers in toxicology and environmental health, distinguishing these specific isomers is paramount. 2-NF is frequently the single most abundant nitro-PAH in ambient air and a potent direct-acting mutagen. This guide compares their diurnal formation mechanisms, environmental behavior, and the gold-standard analytical protocols (GC-NCI-MS) required to quantify them at femtogram levels.

Mechanistic Profiles: The Photochemical "Performance"

To understand the diurnal concentration profiles of these compounds, one must understand the causality of their formation. Neither 2-NF nor 2-NP is emitted directly by combustion engines in significant quantities.[2] They are products of atmospheric transformation.[3][4]

The OH-Radical Pathway (Daytime Dominance)

The primary "performance" driver for both compounds is the hydroxyl radical (OH•) initiated reaction during daylight hours.[4][5]

  • 2-Nitrofluoranthene: Formed when Fluoranthene reacts with OH[6]• radicals in the presence of NO₂.[7]

  • This compound: Formed when Pyrene undergoes the same pathway.[6]

While NO₃ radical chemistry can contribute at night, field studies consistently identify the OH-radical pathway as the dominant source, creating a distinct "lagged" diurnal peak that follows solar irradiation maxima.

Reaction Pathway Diagram

The following diagram illustrates the parallel formation pathways. Note the critical role of the OH radical, which dictates the daytime formation preference.

G FLT Fluoranthene (Gas Phase) Int_FLT OH-FLT Adduct FLT->Int_FLT + OH• PYR Pyrene (Gas Phase) Int_PYR OH-PYR Adduct PYR->Int_PYR + OH• OH OH Radical (Daytime) OH->FLT OH->PYR NO2 NO2 NF2 2-Nitrofluoranthene (Major Product) Int_FLT->NF2 + NO2 / - H2O NP2 This compound (Minor Product) Int_PYR->NP2 + NO2 / - H2O

Figure 1: Atmospheric formation pathway. OH-radical attack initiates the transformation of parent PAHs into 2-NF and 2-NP, primarily during daylight hours.

Comparative Data: Diurnal Behavior & Abundance[8]

The "performance" of these markers in environmental studies is measured by their concentration relative to primary emissions (like 1-Nitropyrene) and their day/night ratios.

Table 1: Comparative Environmental Profile
Feature2-Nitrofluoranthene (2-NF)This compound (2-NP)
Precursor Fluoranthene (FLT)Pyrene (PYR)
Formation Mechanism OH[6]• + NO₂ (Day) / NO₃• (Night)OH• + NO₂ (Day)
Typical Concentration High (10–200 pg/m³)Low (1–10 pg/m³)
Abundance Ratio ~10x higher than 2-NP~10% of 2-NF levels
Diurnal Pattern Peaks post-solar max (afternoon) or accumulates at night due to inversion.Tracks 2-NF closely; strictly secondary.
Mutagenicity (Ames) Extremely Potent (TA98, -S9)Potent, but lower ambient mass limits total impact.
Key Marker Utility 2-NF/1-NP Ratio: >5 indicates "aged" air mass.Confirmatory marker for OH-radical chemistry.
Interpretation of Diurnal Data[8]
  • Daytime: Concentrations often rise in the afternoon as photochemical production peaks.

  • Nighttime: While production slows (OH• levels drop), concentrations may appear higher at night due to the collapse of the planetary boundary layer (trapping pollutants) or NO₃ radical chemistry.

  • The Critical Metric: Do not rely solely on absolute concentration. Use the 2-NF / 1-NP ratio .

    • Ratio < 1: Fresh combustion emissions (Traffic/Diesel).

    • Ratio > 5: Aged air dominated by secondary formation (2-NF accumulation).

Analytical Protocol: Self-Validating Quantification

Quantifying 2-NF and 2-NP requires distinguishing them from isomers (e.g., 3-nitrofluoranthene, which is rare, or 1-nitropyrene). Standard EI-MS (Electron Impact) lacks the sensitivity for these trace levels. GC-NCI-MS (Negative Chemical Ionization) is the mandatory standard for high-sensitivity analysis.

Why NCI?

Nitro-PAHs have high electron affinity. In NCI mode, they capture thermal electrons to form stable molecular anions (


), offering 100-1000x greater sensitivity than EI mode and drastically reducing matrix noise.
Step-by-Step Workflow

This protocol ensures data integrity through rigorous clean-up and selective ionization.

  • Sampling: Collect PM2.5 on Quartz Fiber Filters (pre-baked at 450°C) using a High-Volume Air Sampler (24h cycle).

  • Extraction:

    • Method: Pressurized Liquid Extraction (PLE/ASE) or Soxhlet.

    • Solvent: Dichloromethane (DCM) or Toluene.

    • Internal Standard: Add deuterated standards (e.g., 2-NF-d9) before extraction to validate recovery.

  • Purification (Crucial):

    • Extracts contain massive amounts of parent PAHs which can interfere.

    • Step A: Silica Gel SPE column (elute PAHs with Hexane; elute Nitro-PAHs with DCM/Hexane).

    • Step B: HPLC fractionation (optional but recommended for complex urban matrices).

  • Analysis (GC-NCI-MS):

    • Column: DB-5MS or DB-17MS (30m x 0.25mm).

    • Reagent Gas: Methane (CH₄).[5]

    • Source Temp: 150°C (Lower temps favor electron capture).

    • Monitoring: Selected Ion Monitoring (SIM) of molecular anions (

      
      ).
      
Analytical Workflow Diagram

Workflow Sample PM2.5 Sample (Quartz Filter) Spike Spike Internal Std (2-NF-d9) Sample->Spike Extract Extraction (DCM/ASE) Cleanup Clean-up (Silica SPE) Extract->Cleanup Spike->Extract Fraction Fractionation (Remove Parent PAHs) Cleanup->Fraction Elute Nitro Fraction GCNCI GC-NCI-MS Analysis (Methane Reagent Gas) Fraction->GCNCI Data Quantification (SIM Mode) GCNCI->Data Detect M- Ions

Figure 2: Analytical workflow for trace quantification. The use of NCI-MS is the critical "filter" that allows detection of 2-NF/2-NP amidst a background of parent PAHs.

Toxicological Implications[1]

For drug development professionals, understanding these compounds is relevant for two reasons:

  • Genotoxicity Controls: 2-NF is a "super-mutagen" in the Ames Test (Strain TA98, without S9 activation). It serves as a benchmark for direct-acting mutagenicity.

  • Metabolic Activation: The nitro-reduction pathway that activates 2-NF (via bacterial nitroreductases in the gut or liver enzymes) mimics the metabolic activation of nitro-containing pharmaceuticals.

Key Insight: 2-NF contributes more to the mutagenic power of ambient air than 1-Nitropyrene, despite 1-Nitropyrene often having higher mass concentrations in direct diesel exhaust. This highlights the importance of "aging" in toxicological assessments.

References

  • Arey, J., et al. (1986).[6] "Formation of nitroarenes during ambient high-volume sampling." Environmental Science & Technology. Link

  • Ciccioli, P., et al. (1996). "Formation and transport of 2-nitrofluoranthene and this compound of photochemical origin in the troposphere." Journal of Geophysical Research: Atmospheres. Link

  • Reisen, F., & Arey, J. (2005). "Atmospheric reactions of PAHs: formation of nitro-PAHs." Environmental Science & Technology. Link

  • Bamford, H. A., & Baker, J. E. (2003). "Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region." Atmospheric Environment. Link

  • IARC Monographs. (2013). "Diesel and Gasoline Engine Exhausts and Some Nitroarenes." Vol 105. Link

Sources

comparing the mutagenic potency of different nitropyrene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyrenes are a class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) ubiquitous in diesel exhaust and atmospheric particulate matter.[1] Their mutagenic potency in the Salmonella typhimurium (Ames) assay varies by orders of magnitude depending on the structural position of the nitro group.

Key Technical Insight: While 1-nitropyrene (1-NP) is the most environmentally abundant isomer, it exhibits moderate mutagenicity compared to dinitropyrenes (DNPs). 1,8-dinitropyrene (1,8-DNP) and 1,6-dinitropyrene (1,6-DNP) are among the most potent mutagens known ("supermutagens"), primarily due to their high affinity for bacterial O-acetyltransferase (OAT). This guide delineates the structural-activity relationships (SAR) and provides a validated protocol for assessing these compounds.

Structural Basis of Mutagenicity[2]

The differential potency of nitropyrene isomers is not merely a function of chemical reactivity but of enzymatic specificity within the bacterial test system.

The Isomer Hierarchy
  • 1,8-Dinitropyrene & 1,6-Dinitropyrene:

    • Potency: Extremely High.

    • Mechanism: These isomers possess a geometry that perfectly fits the active site of bacterial O-acetyltransferase (OAT). Following initial nitroreduction, the hydroxylamine intermediate is rapidly O-acetylated to form an unstable N-acetoxy ester, which spontaneously degrades into a highly reactive nitrenium ion that binds to C8-guanine.

    • Strain Specificity: Highly active in TA98; activity is abolished in TA98/1,8-DNP₆ (OAT-deficient).

  • 1-Nitropyrene (1-NP):

    • Potency: Moderate.

    • Mechanism: 1-NP is primarily activated via nitroreduction.[1] However, the resulting hydroxylamine is a poorer substrate for OAT compared to the DNP intermediates. In mammalian systems (and S9-supplemented assays), ring oxidation (P450-mediated) also plays a role.

  • 2-Nitropyrene (2-NP) & 4-Nitropyrene (4-NP):

    • Potency: Moderate to High (Strain dependent).

    • Mechanism: These are less abundant in the environment but are potent direct-acting mutagens. Their planar structure allows for efficient intercalation, but they generally lack the "supermutagen" amplification seen in DNPs.

Comparative Data Summary (Representative Values)

Note: Values are approximate ranges for S. typhimurium TA98 without S9 activation, as these are direct-acting bacterial mutagens.

CompoundAbbreviationMutagenic Potency (Revertants/nmol)Key Metabolic Requirement
1,8-Dinitropyrene 1,8-DNP100,000 - 250,000Nitroreductase + High OAT dependence
1,6-Dinitropyrene 1,6-DNP80,000 - 150,000Nitroreductase + High OAT dependence
1-Nitropyrene 1-NP500 - 2,000Nitroreductase
This compound 2-NP2,000 - 5,000Nitroreductase
Benzo[a]pyrene B[a]P~200 (+S9)P450 Oxidation (Reference Control)

Mechanism of Action: The Nitroreduction Pathway

Understanding the metabolic activation is critical for selecting the correct bacterial strains. The pathway involves sequential reduction followed by esterification.

Pathway Visualization

MetabolicActivation Parent Nitropyrene (Parent) Nitroso Nitroso-pyrene Parent->Nitroso Nitroreductase (TA98NR blocks here) Hydroxyl N-Hydroxy-amino-pyrene (Proximate Mutagen) Nitroso->Hydroxyl Nitroreductase Ester N-Acetoxy ester (Unstable) Hydroxyl->Ester O-Acetyltransferase (OAT) (TA98/1,8-DNP6 blocks here) Ion Nitrenium Ion (Ultimate Mutagen) Ester->Ion Spontaneous Adduct C8-Guanine DNA Adduct (Mutation) Ion->Adduct Covalent Binding

Figure 1: The metabolic activation pathway of nitropyrenes in Salmonella. The specific roles of Nitroreductase and O-acetyltransferase are highlighted, indicating where specific tester strains (TA98NR, TA98/1,8-DNP₆) provide mechanistic insight.

Experimental Protocol: Modified Ames Test (Pre-incubation)

For Nitro-PAHs, the Pre-incubation Method is superior to the standard Plate Incorporation method. The liquid interaction phase allows for more efficient uptake of the hydrophobic nitropyrenes by the bacteria before they are immobilized in agar.

Reagents & Strains[2][3][4][5][6][7][8][9][10]
  • Tester Strain: S. typhimurium TA98 (detects frameshifts, highly sensitive to nitroarenes).

  • Mechanistic Controls: TA98NR (Nitroreductase deficient) and TA98/1,8-DNP₆ (O-acetyltransferase deficient).

  • Solvent: DMSO (Dimethyl sulfoxide).[2] Note: Keep final concentration <4% per plate to avoid toxicity.

  • S9 Mix: Rat liver S9 (Aroclor-1254 or Phenobarbital/β-naphthoflavone induced).[3] Note: While nitropyrenes are direct-acting, S9 is required to assess metabolic deactivation or ring-oxidation activation.

Step-by-Step Workflow
  • Culture Preparation: Inoculate nutrient broth with TA98. Incubate at 37°C with shaking (100 rpm) for 10-12 hours until a density of

    
     cells/mL is reached.
    
  • Compound Dilution: Prepare serial dilutions of the nitropyrene isomer in DMSO.

  • Pre-incubation (The Critical Step):

    • Add 0.1 mL of bacterial culture to a sterile test tube.

    • Add 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions).

    • Add 0.05 mL of the test compound solution.

    • Incubate for 20 minutes at 37°C with moderate shaking.

  • Plating:

    • Add 2.0 mL of molten top agar (containing traces of histidine/biotin) to the tube.

    • Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates.

  • Incubation: Incubate plates inverted at 37°C for 48 hours.

  • Scoring: Count revertant colonies (background for TA98 is typically 20-50 colonies).

Protocol Visualization

ProtocolWorkflow cluster_prep Preparation cluster_action Reaction cluster_readout Readout Culture Bacterial Culture (TA98, 10^9 cells/mL) Mix Combine in Tube (0.1mL Bact + 0.5mL Buffer + 0.05mL Sample) Culture->Mix Sample Nitropyrene Isomer (in DMSO) Sample->Mix S9 S9 Mix or Buffer S9->Mix PreInc Pre-incubation 20 mins @ 37°C (Shaking) Mix->PreInc TopAgar Add Molten Top Agar (2.0 mL) PreInc->TopAgar Plate Pour on Minimal Glucose Plate TopAgar->Plate Incubate Incubate 48h @ 37°C Plate->Incubate Count Count Revertants (Calculate Slope: rev/nmol) Incubate->Count

Figure 2: The Pre-incubation Ames Protocol. This modification enhances sensitivity for hydrophobic nitro-PAHs compared to standard plate incorporation.

Implications for Risk Assessment

When interpreting data for drug development or environmental safety:

  • Purity is Paramount: A sample of 1-Nitropyrene contaminated with even 0.1% of 1,8-DNP will show artificially high mutagenicity due to the extreme potency of the DNP isomer. Always verify purity via HPLC-MS before testing.

  • Metabolic Context: If a compound is mutagenic in TA98 but negative in TA98NR, it indicates the nitro group is the primary driver of toxicity. If it is negative in TA98/1,8-DNP₆, the risk is driven by O-acetylation, a pathway that varies significantly among human populations (NAT1/NAT2 polymorphisms).

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2013). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[1] Vol 105. International Agency for Research on Cancer. [Link]

  • Mermelstein, R., et al. (1981). The extraordinary mutagenicity of nitropyrenes in bacteria. Mutation Research/Genetic Toxicology, 89(3), 187-196. [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes: All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(2), 217-267. [Link]

  • Watanabe, M., et al. (1990). Mutagenic potency of 1-nitropyrene and 1,8-dinitropyrene in Salmonella typhimurium strains with different levels of O-acetyltransferase. Mutation Research, 234(5), 337-348. [Link]

Sources

Technical Evaluation: 2-Nitropyrene Toxicity Relative to Nitro-PAH Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Atmospheric Paradox

While 1-Nitropyrene (1-NP) is the most abundant nitro-polycyclic aromatic hydrocarbon (nitro-PAH) in diesel exhaust, 2-Nitropyrene (2-NP) represents a distinct toxicological challenge. Unlike 1-NP, 2-NP is not primarily emitted from direct combustion; it is formed in the atmosphere via hydroxyl radical (OH•) attack on pyrene.[1][2][3]

This guide evaluates the toxicity of 2-NP relative to 1-NP and other analogs (e.g., 2-nitrofluorene, dinitropyrenes).[1] The data reveals a critical inversion: while 1-NP is more abundant, 2-NP exhibits significantly higher direct-acting mutagenicity in specific bacterial assays, driven by a unique metabolic activation pathway that generates deoxyadenosine (dA) DNA adducts—a mechanism largely absent in 1-NP toxicity.[1]

Comparative Mutagenicity: The Ames Benchmark

The most definitive differentiation between 2-NP and its isomers lies in bacterial mutagenicity assays (Salmonella typhimurium).

Relative Mutagenic Potency (Revertants/nmol)

The following data synthesizes comparative studies using standard plate incorporation and microsuspension assays. Note the distinct potency of 2-NP in strain TA98 without metabolic activation (-S9).

CompoundTA98 (-S9)TA98 (+S9)TA100 (-S9)TA98NR (-S9)*Primary Mutation Type
This compound High (++++) High (+++) High (+++) Low (+) Frameshift & Base-pair
1-NitropyreneModerate (++)Low (+)Moderate (++)Low (+)Frameshift
1,6-DinitropyreneExtreme (+++++)Extreme (+++++)High (+++)Moderate (++)Frameshift
2-NitrofluoreneModerate (++)Moderate (++)Moderate (++)Low (+)Frameshift
Pyrene (Parent)NegligibleLow (+)NegligibleN/ARequires Activation

*TA98NR is a nitroreductase-deficient strain. The loss of activity in this strain confirms that nitroreduction is the obligate first step for activation.

Key Insight: 2-NP is approximately 1.5 to 3-fold more mutagenic than 1-NP in TA98 strains. This elevated potency is attributed to the formation of both dG and dA adducts, whereas 1-NP primarily forms dG adducts (see Section 3).[1]

Mechanism of Action: Metabolic Divergence[1]

The toxicity of nitro-PAHs is dictated by their metabolic activation.[4] 2-NP undergoes a complex activation involving both nitroreduction and ring oxidation, depending on the biological system (bacterial vs. mammalian).[1]

Pathway Visualization

The diagram below illustrates the divergent pathways of 2-NP compared to the standard 1-NP route.

Metabolic_Activation NP2 This compound (Atmospheric Origin) NR Nitroreductase (Bacterial/Mammalian) NP2->NR Anaerobic/Bacterial CYP Cytochrome P450 (Ring Oxidation) NP2->CYP Aerobic/Mammalian NP1 1-Nitropyrene (Combustion Origin) NP1->NR Major Pathway N_OH_2 N-Hydroxy-2-AP NR->N_OH_2 N_OH_1 N-Hydroxy-1-AP NR->N_OH_1 Ring_Ox 6-Hydroxy-2-NP (Detoxification/Activation) CYP->Ring_Ox Adduct_dG dG-C8-Aminopyrene (Common Adduct) N_OH_2->Adduct_dG Adduct_dA dA-C8-Aminopyrene (2-NP Specific) N_OH_2->Adduct_dA Unique High Mutagenicity Driver N_OH_1->Adduct_dG Electrophilic Attack

Figure 1: Metabolic activation pathways distinguishing this compound.[1] Note the unique formation of dA adducts (red arrow), a key driver of its enhanced mutagenicity compared to 1-NP.[1]

The "dA Adduct" Factor

Research confirms that while 1-NP metabolites bind almost exclusively to deoxyguanosine (dG) at the C8 position, 2-NP metabolites bind to both dG and deoxyadenosine (dA) .

  • Mechanism: The N-hydroxy-2-aminopyrene intermediate is highly reactive toward A:T base pairs.

  • Consequence: This broader spectrum of DNA damage correlates with the higher mutation frequency observed in S. typhimurium strains (like TA98 and TA104) that are sensitive to A:T mutations.

Experimental Protocol: Adduct Quantification via LC-MS/MS

To objectively evaluate 2-NP toxicity in a drug development or environmental safety context, reliance on Ames tests alone is insufficient.[1] Direct quantification of DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for verifying bioavailability and genotoxicity.

Protocol Workflow

Objective: Quantify N-(deoxyguanosin-8-yl)-2-aminopyrene (dG-C8-2-AP) and N-(deoxyadenosin-8-yl)-2-aminopyrene (dA-C8-2-AP).

Step 1: DNA Isolation & Hydrolysis

  • Isolate genomic DNA from exposed tissue/cells using a phenol-chloroform extraction or silica-column kit.

  • Purity Check: Ensure A260/A280 ratio is > 1.8.

  • Enzymatic Hydrolysis: Incubate 50 µg DNA with Micrococcal Nuclease and Spleen Phosphodiesterase (SPD) for 4 hours at 37°C, followed by Alkaline Phosphatase for 1 hour. This yields single nucleosides.

Step 2: Sample Enrichment (Solid Phase Extraction)

  • Rationale: Unmodified nucleosides overwhelm the signal. Enrichment is mandatory.

  • Use an Oasis HLB or equivalent polymeric reversed-phase cartridge.

  • Wash with 5% Methanol (removes unmodified nucleosides).[1]

  • Elute adducts with 100% Methanol. Evaporate to dryness and reconstitute in 100 µL 10% Acetonitrile.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: (A) 0.01% Formic Acid in Water; (B) Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Mode: Positive Electrospray Ionization (ESI+), Selected Reaction Monitoring (SRM).[1]

Step 4: SRM Transitions (Validation Parameters)

Target AdductPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
dG-C8-2-AP 485.2369.1 (Aglycone)25
dA-C8-2-AP 469.2353.1 (Aglycone)28
[15N5]-dG-C8-2-AP 490.2374.1 (Internal Std)25

Strategic Recommendations for Researchers

  • Environmental Monitoring: Do not use 1-NP as a sole proxy for nitro-PAH toxicity.[5] If the sample source is atmospheric (e.g., urban air particulate matter) rather than direct exhaust, 2-NP levels must be quantified independently due to its distinct formation pathway.[1]

  • Risk Assessment: Apply a higher weighting factor for 2-NP in mutagenicity calculations compared to 1-NP, specifically when evaluating risks associated with atmospheric transformation products.

  • Safety Handling: Treat 2-NP with the same containment protocols as Class 2A carcinogens. Its ability to form adducts without mammalian S9 activation (via bacterial nitroreductases in the gut microbiome) presents a unique ingestion risk profile.[1]

References

  • Fu, P. P., et al. (1991).[1] "Metabolism of this compound by rat liver microsomes: formation of 2-aminopyrene and 6-hydroxy-2-nitropyrene." Carcinogenesis.

  • IARC Working Group. (2014). "Diesel and Gasoline Engine Exhausts and Some Nitroarenes." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105.[1]

  • NIST Chemistry WebBook. "this compound Chemical Properties and Spectral Data."

  • Yu, S., et al. (2002).[1] "Comparative mutagenicity of 1- and this compound in Salmonella typhimurium strains TA98 and TA100." Mutation Research/Genetic Toxicology.

  • Herreno-Saenz, D., et al. (1995).[1] "Identification of DNA adducts formed from this compound in vitro and in vivo." Chemical Research in Toxicology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitropyrene
Reactant of Route 2
Reactant of Route 2
2-Nitropyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.